AZ876
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANYIPLGFVBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ876: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
AZ876 is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and its effects in various preclinical models. The information is intended to support further research and development of LXR agonists for therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity and Potency
| Target | Species | Value | Unit |
| LXRα | Human | 0.007 | µM (Ki) |
| LXRβ | Human | 0.011 | µM (Ki) |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Gene Expression Changes in HL-1 Cardiomyocytes
| Gene | Treatment | Fold Increase |
| SCD2 | This compound (10 nM, 24h) | 2.3 |
| ELOVL5 | This compound (10 nM, 24h) | 1.8 |
| FADS2 | This compound (10 nM, 24h) | 1.5 |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Efficacy in Atherosclerosis Mouse Model
| Parameter | Treatment | Change |
| Atherosclerotic Lesion Area | This compound (20 µmol/kg, oral, daily for 3 weeks) | -40% |
Data sourced from MedchemExpress.[1]
Core Mechanism of Action
This compound exerts its effects by binding to and activating LXRα and LXRβ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport, fatty acid synthesis, and anti-inflammatory pathways.
Signaling Pathway
The activation of LXR by this compound triggers a cascade of events leading to the regulation of target gene expression. A simplified representation of this pathway is provided below.
References
AZ876 LXR Alpha/Beta Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AZ876 for the Liver X Receptors (LXR) alpha (α) and beta (β). It is designed to be a core resource for researchers and professionals involved in drug discovery and development, particularly those focused on metabolic and inflammatory diseases. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of key biological and experimental processes.
Quantitative Binding Affinity of this compound for LXRα and LXRβ
This compound is a potent and selective agonist for both LXRα and LXRβ. The binding affinity is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
The table below summarizes the reported binding affinities of this compound for human LXRα and LXRβ.
| Compound | Target | Ki (μM) |
| This compound | Human LXRα | 0.007[1] |
| This compound | Human LXRβ | 0.011[1] |
These low nanomolar Ki values demonstrate that this compound is a high-affinity ligand for both LXR isoforms.
LXR Signaling Pathway and the Role of this compound
Liver X Receptors are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis. They function as ligand-activated transcription factors. Upon binding to an agonist such as this compound, LXRs undergo a conformational change, heterodimerize with the Retinoid X Receptor (RXR), and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), lipogenesis, and inflammation.
Caption: LXR signaling pathway activated by this compound.
Experimental Protocols
The determination of the binding affinity of this compound for LXRα and LXRβ is typically achieved through a competitive radioligand binding assay, often utilizing Scintillation Proximity Assay (SPA) technology. While the specific, proprietary protocol for this compound is not publicly available, the following represents a detailed, standard methodology for such an experiment.
Principle of the Scintillation Proximity Assay (SPA)
SPA is a homogeneous binding assay that does not require a separation step to distinguish bound from free radioligand. The assay relies on the principle that β-particles emitted from a radiolabel (e.g., ³H) have a limited path length in an aqueous environment. When a radiolabeled ligand binds to its receptor, which is immobilized on a scintillant-containing bead, the β-particles can excite the scintillant, producing a light signal that can be detected. Unbound radioligand in the solution is too far from the bead to cause a signal.
Materials
-
Receptors: Purified, recombinant human LXRα and LXRβ ligand-binding domains (LBDs), typically with a tag (e.g., His-tag, GST-tag) for immobilization.
-
Radioligand: A high-affinity LXR radioligand, such as [³H]-T0901317.
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
SPA Beads: Streptavidin-coated or Nickel-chelate-coated SPA beads, depending on the receptor tag.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar, containing a carrier protein like bovine serum albumin (BSA) to reduce non-specific binding.
-
Microplates: 96- or 384-well microplates suitable for scintillation counting.
-
Scintillation Counter: A microplate-compatible scintillation counter.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive LXR binding assay using SPA.
Caption: Workflow for a competitive LXR binding assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Dilute the [³H]-radioligand in assay buffer to a final concentration at or below its Kd for the respective LXR isoform.
-
Prepare a slurry of SPA beads in assay buffer.
-
-
Immobilization of LXR:
-
Incubate the purified LXRα or LXRβ LBD with the appropriate SPA beads to allow for immobilization. The incubation time and temperature will depend on the specific tags and beads used.
-
-
Assay Setup:
-
In a microplate, add the LXR-bead slurry to each well.
-
Add a small volume of the this compound dilution or vehicle (for control wells) to the appropriate wells.
-
Initiate the binding reaction by adding the [³H]-radioligand to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. This is typically determined through preliminary kinetic experiments.
-
-
Data Acquisition:
-
Measure the scintillation counts in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
This in-depth guide provides a foundational understanding of the binding characteristics of this compound to LXRα and LXRβ, essential for its further investigation and development as a therapeutic agent.
References
AZ876 Target Gene Induction: A Technical Guide for Researchers
An In-depth Examination of the LXR Agonist AZ876, its Mechanism of Action, and its Impact on Target Gene Expression and Cellular Signaling Pathways.
This technical guide provides a comprehensive overview of this compound, a selective and orally active dual agonist of Liver X Receptor (LXR) α and β. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, its effects on target gene induction, and its influence on key signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this compound's biological activities.
Core Mechanism of Action: LXR Activation
This compound functions as a potent agonist for both LXRα and LXRβ, with Ki values of 0.007 μM for human LXRα and 0.011 μM for human LXRβ.[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The primary role of LXR activation is the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.
Target Gene Induction by this compound
The activation of LXRs by this compound leads to the transcriptional upregulation of a suite of genes involved in reverse cholesterol transport and lipid metabolism. This induction is a key aspect of this compound's therapeutic potential.
Key Target Genes
The principal target genes induced by this compound include:
-
ATP-binding cassette transporter A1 (ABCA1): Plays a crucial role in the initial step of reverse cholesterol transport by mediating the efflux of cholesterol and phospholipids from peripheral cells to lipid-poor apolipoproteins.
-
ATP-binding cassette transporter G1 (ABCG1): Also involved in reverse cholesterol transport, facilitating the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles.
-
Stearoyl-CoA Desaturase 2 (SCD2): An enzyme involved in the synthesis of monounsaturated fatty acids.
-
Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Participates in the elongation of long-chain polyunsaturated fatty acids.
-
Fatty Acid Desaturase 2 (FADS2): An enzyme that introduces double bonds into fatty acids, contributing to the synthesis of polyunsaturated fatty acids.
Quantitative Analysis of Gene Induction
The induction of these target genes by this compound has been quantified in various experimental models. The following table summarizes the observed fold-changes in mRNA expression levels upon treatment with this compound.
| Target Gene | Cell Type / Animal Model | This compound Concentration/Dose | Treatment Duration | Fold Increase in mRNA Expression | Reference |
| SCD2 | HL-1 Cardiomyocytes | 10 nM | 24 hours | 2.3-fold | [1] |
| ELOVL5 | HL-1 Cardiomyocytes | 10 nM | 24 hours | 1.8-fold | [1] |
| FADS2 | HL-1 Cardiomyocytes | 10 nM | 24 hours | 1.5-fold | [1] |
Impact on Signaling Pathways
Beyond direct gene induction, this compound modulates key signaling pathways, contributing to its anti-hypertrophic and anti-fibrotic effects.
LXR Activation Pathway
The binding of this compound to LXR initiates a cascade of events leading to target gene expression. This pathway is fundamental to its mechanism of action.
Inhibition of TGF-β/Smad2/3 Signaling
This compound has been shown to suppress pro-hypertrophic and pro-fibrotic signaling mediated by Transforming Growth Factor-β (TGF-β). This inhibition is crucial for its cardioprotective effects. The precise mechanism of inhibition by an LXR agonist is an area of active research, but it is understood to interfere with the canonical Smad2/3 pathway.
References
The Role of AZ876 in Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. The liver X receptors (LXRs), LXRα and LXRβ, are key nuclear receptors that regulate the expression of genes involved in cholesterol efflux, transport, and excretion. AZ876 has emerged as a potent and selective LXR agonist, demonstrating significant potential in promoting RCT and mitigating atherosclerotic plaque formation. This technical guide provides an in-depth overview of the role of this compound in RCT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Introduction to this compound and Reverse Cholesterol Transport
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner walls of arteries, is a leading cause of cardiovascular disease. A central element in the pathogenesis of atherosclerosis is the accumulation of cholesterol within macrophages in the arterial wall, leading to the formation of foam cells and the development of atherosclerotic plaques.
Reverse cholesterol transport (RCT) is the body's natural defense mechanism against cholesterol accumulation. This multi-step process involves the efflux of excess cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles in the bloodstream. The cholesterol is then transported to the liver for metabolism and excretion from the body, primarily through the bile.
Liver X receptors (LXRs) are master regulators of cholesterol metabolism and RCT.[1] Activation of LXRs by endogenous oxysterols or synthetic agonists leads to the transcriptional upregulation of several key genes involved in this process, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[1][2] These transporters are crucial for mediating the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I) and mature HDL, respectively.
This compound is a novel, high-affinity synthetic LXR agonist that has demonstrated a promising profile for the treatment of atherosclerosis.[1][2] It selectively activates both LXRα and LXRβ, thereby stimulating the expression of LXR target genes and promoting RCT.[2] Notably, studies have shown that low doses of this compound can inhibit the progression of atherosclerosis without inducing the undesirable side effects of hypertriglyceridemia and liver steatosis often associated with other LXR agonists.[1]
Mechanism of Action of this compound in Reverse Cholesterol Transport
This compound exerts its pro-RCT effects primarily through the activation of LXRs. As a selective LXR agonist, this compound binds to and activates both LXRα and LXRβ isoforms.[2] This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.
The key target genes of LXR activation by this compound that are central to RCT include:
-
ATP-Binding Cassette Transporter A1 (ABCA1): This transporter is essential for the initial step of RCT, mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apoA-I, forming nascent HDL particles.[1]
-
ATP-Binding Cassette Transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol from macrophages to mature HDL particles.[1]
-
Apolipoprotein E (ApoE): ApoE is a crucial component of HDL and other lipoproteins, playing a role in their metabolism and receptor-mediated uptake by the liver.[1]
By upregulating the expression of these genes, this compound enhances the capacity of macrophages to efflux excess cholesterol, thereby preventing their transformation into foam cells and reducing the lipid core of atherosclerotic plaques.
Signaling Pathway of this compound in a Macrophage
Caption: this compound activates LXR/RXR, inducing ABCA1/G1 expression and cholesterol efflux.
Quantitative Data on the Effects of this compound
Studies in animal models, particularly the APOE*3Leiden mouse model of atherosclerosis, have provided significant quantitative data on the efficacy of this compound.
Table 1: Effect of this compound on Plasma Lipids in APOE*3Leiden Mice
| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Change in Total Cholesterol (%) | Change in Triglycerides (%) |
| Control | - | - | - |
| This compound (Low Dose) | 5 | -12 (NS) | No significant change |
| This compound (High Dose) | 20 | -16 (P < 0.05) | +110 (P < 0.001) |
| GW3965 | 17 | -12 (NS) | +70 (P < 0.001) |
| Data from van der Hoorn J, et al. Br J Pharmacol. 2011.[1] | |||
| (NS = Not Significant) |
Table 2: Effect of this compound on Atherosclerosis in APOE*3Leiden Mice
| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Reduction in Lesion Area (%) |
| Control | - | - |
| This compound (Low Dose) | 5 | -47 |
| This compound (High Dose) | 20 | -91 |
| Data from van der Hoorn J, et al. Br J Pharmacol. 2011.[1] |
Table 3: Effect of this compound on Macrophage Reverse Cholesterol Transport In Vivo
| Treatment | [³H]Free Cholesterol in Plasma (% increase vs. control) | [³H]Free Cholesterol in Feces (% increase vs. control) |
| This compound (20 µmol·kg⁻¹) | +100 (P < 0.01) | +195 (P < 0.01) |
| GW3965 (34 µmol·kg⁻¹) | +49 (P < 0.05) | +65 (P < 0.05) |
| Data from van der Hoorn J, et al. Br J Pharmacol. 2011.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in reverse cholesterol transport.
In Vitro Cholesterol Efflux Assay from Macrophages
This assay measures the ability of macrophages to efflux cholesterol to an acceptor, such as apoA-I or HDL, following treatment with this compound.
Caption: Workflow for a macrophage cholesterol efflux assay.
-
Cell Culture:
-
Culture murine (e.g., J774 or bone marrow-derived macrophages) or human (e.g., THP-1 derived macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate cells in 24-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Cholesterol Loading and Labeling:
-
Incubate the cells for 24-48 hours with medium containing 1 µCi/mL [³H]-cholesterol and 50 µg/mL acetylated low-density lipoprotein (acLDL) to induce foam cell formation.
-
-
Equilibration and Treatment:
-
Wash the cells twice with serum-free medium.
-
Incubate the cells for 18-24 hours in serum-free medium containing 0.2% bovine serum albumin (BSA) and the desired concentration of this compound or vehicle (e.g., DMSO).
-
-
Cholesterol Efflux:
-
Wash the cells twice with serum-free medium.
-
Add serum-free medium containing a cholesterol acceptor, such as 10 µg/mL apoA-I or 50 µg/mL HDL.
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification:
-
Collect the medium from each well.
-
Lyse the cells in each well with 0.1 M NaOH.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.
-
-
Calculation:
-
Percent cholesterol efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
-
Real-Time Quantitative PCR (RT-qPCR) for ABCA1 and ABCG1 Expression
This protocol details the measurement of mRNA levels of Abca1 and Abcg1 in macrophages treated with this compound.
Caption: Workflow for RT-qPCR analysis of gene expression.
-
Cell Treatment and RNA Isolation:
-
Plate macrophages in 6-well plates and treat with this compound or vehicle as described in the cholesterol efflux assay.
-
After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Abca1, Abcg1) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each sample.
-
The fold change in gene expression is calculated as 2⁻ΔΔCt.
-
Conclusion
This compound is a potent LXR agonist that significantly enhances reverse cholesterol transport by upregulating the expression of key genes such as ABCA1 and ABCG1. This leads to increased cholesterol efflux from macrophages, a critical step in preventing the progression of atherosclerosis. The quantitative data from preclinical studies are promising, demonstrating the potential of this compound as a therapeutic agent for cardiovascular disease. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms and efficacy of this compound and other LXR agonists in the context of RCT and atherosclerosis. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in humans.
References
AZ876 and the Regulation of Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ876 is a selective, high-affinity dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are critical nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose homeostasis. Activation of LXR by agonists like this compound has demonstrated significant potential in the context of cardiovascular disease by modulating lipid metabolism and inflammatory pathways. Notably, this compound has been shown to induce a beneficial reprogramming of the cardiac lipid profile, shifting it towards higher levels of anti-inflammatory polyunsaturated fatty acids (PUFAs). This activity is associated with potent anti-fibrotic and anti-inflammatory effects in cardiac tissue. Furthermore, studies indicate that at specific doses, this compound can reduce the progression of atherosclerosis without inducing the severe hypertriglyceridemia and hepatic steatosis commonly associated with other LXR agonists, suggesting a promising therapeutic window. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on lipid metabolism, and the experimental basis for these findings.
Pharmacodynamic Profile of this compound
This compound is a potent, orally active agonist that demonstrates high affinity for both human LXR isoforms. Its primary mechanism of action is the activation of these receptors, which in turn transcriptionally regulate a wide array of genes involved in lipid metabolism.
Table 1: Binding Affinity and Potency of this compound
| Receptor Target | Species | Binding Affinity (Kᵢ) |
|---|---|---|
| LXRα | Human | 0.007 µM[1] |
| LXRβ | Human | 0.011 µM[1] |
Core Signaling Pathway of this compound in Lipid Regulation
Upon binding, this compound activates LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This pathway is central to the effects of this compound on lipid metabolism. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis and modification (e.g., Scd2, Elolv5, Fads2).[1][2][3]
In Vitro Effects on Cardiac Gene Expression
Studies using the HL-1 cardiac muscle cell line demonstrate the direct effect of this compound on genes crucial for lipid desaturation and elongation. This provides a molecular basis for the observed lipid reprogramming in cardiac tissue.
Table 2: LXR Target Gene Induction in HL-1 Cardiomyocytes by this compound (10 nM)
| Gene | Function | Fold Increase (at 24 hours) |
|---|---|---|
| Scd2 (Stearoyl-CoA desaturase 2) | Fatty Acid Desaturation | ~2.3-fold[1] |
| Elovl5 (Fatty acid elongase 5) | Fatty Acid Elongation | ~1.8-fold[1] |
| Fads2 (Fatty acid desaturase 2) | Fatty Acid Desaturation | ~1.5-fold[1] |
Experimental Protocol: In Vitro Gene Expression Analysis
-
Cell Line: HL-1 cardiac muscle cells, which retain the phenotypic characteristics of adult cardiomyocytes.[2]
-
Treatment: Cells were stimulated with this compound at a concentration of 10 nmol/L.
-
Time Course: Gene expression was analyzed at various time intervals, including 6, 24, and 48 hours, to observe time-dependent effects.[1]
-
Analysis: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA levels of LXR target genes. Results were normalized to a control group (vehicle-treated cells).[2][4]
In Vivo Cardioprotective and Anti-Atherosclerotic Effects
In vivo studies have established the therapeutic potential of this compound in models of cardiac damage and atherosclerosis. A key finding is its ability to beneficially alter the cardiac lipid profile, reduce inflammation, and inhibit fibrosis.
Cardiac Lipid Reprogramming and Anti-Fibrotic Activity
This compound administration leads to a significant shift in the cardiac lipidome, characterized by an increase in PUFAs and a reduction in saturated fatty acids.[2][4][5] This reprogramming is associated with potent anti-inflammatory and anti-fibrotic effects, partly through the suppression of the TGFβ-Smad2/3 signaling pathway.[6][7]
Dose-Dependent Effects on Plasma Lipids and Atherosclerosis
A critical aspect of this compound's profile is its dose-dependent impact on systemic lipid levels. At a low dose, it reduces atherosclerosis without the common LXR-agonist side effect of raising plasma triglycerides. However, at a higher dose, while still atheroprotective, it significantly increases triglyceride levels.[3]
Table 3: Dose-Dependent Effects of this compound in APOE*3Leiden Mice (20-week treatment)
| Parameter | Control | This compound (Low Dose: 5 µmol/kg/day) | This compound (High Dose: 20 µmol/kg/day) |
|---|---|---|---|
| Plasma Triglycerides | No Change | No significant effect | +110% (P < 0.001)[3] |
| Plasma Cholesterol | No Change | -12% (Not significant) | -16% (P < 0.05)[3] |
| Atherosclerotic Lesion Area | N/A | Not specified | -40% (vs. control)[1] |
| Monocyte Adhesion | N/A | No significant effect | -72% (vs. control)[3] |
Experimental Protocol: In Vivo Atherosclerosis Study
-
Animal Model: APOE*3Leiden mice, a well-established model for diet-induced atherosclerosis.[3]
-
Diet: Mice were fed an atherogenic diet containing cholesterol and cholic acid.
-
Drug Administration: this compound was supplemented in the diet at two doses (5 or 20 µmol/kg/day) for a period of 20 weeks.[3]
-
Analysis:
-
Plasma Lipids: Blood samples were collected to measure total plasma cholesterol and triglyceride levels.[3]
-
Atherosclerosis Assessment: The aortic root was sectioned and stained to quantify the atherosclerotic lesion area.[1][3]
-
Inflammation: Monocyte adhesion to the arterial wall was assessed as a marker of vascular inflammation.[3]
-
Summary and Conclusion
This compound is a potent LXR agonist that regulates lipid metabolism through the transcriptional control of key genes involved in cholesterol transport and fatty acid synthesis. Its most significant therapeutic potential lies in its ability to induce a beneficial lipid reprogramming in cardiac tissue, leading to increased levels of PUFAs.[2][4][8] This change is associated with robust anti-inflammatory and anti-fibrotic effects, protecting the heart from pathological remodeling.[6][7]
Crucially, in vivo studies have identified a therapeutic window where a low dose of this compound can inhibit the development of atherosclerosis without causing the hypertriglyceridemia that has limited the clinical development of other LXR agonists.[3][9] These findings position this compound as a promising candidate for the treatment of cardiovascular diseases, particularly those characterized by diastolic dysfunction, fibrosis, and inflammation. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X Receptor Agonist this compound Induces Beneficial Endogenous Cardiac Lipid Reprogramming and Protects Against Isoproterenol‐Induced Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
AZ876 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ876 is a potent and selective dual agonist for Liver X Receptor (LXR) alpha (LXRα) and LXR beta (LXRβ).[1] Activation of these nuclear receptors by this compound initiates a cascade of downstream signaling events that play crucial roles in the regulation of lipid metabolism, inflammation, and fibrotic processes. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary mechanisms of action include the transcriptional upregulation of genes involved in reverse cholesterol transport, and the transrepression of pro-inflammatory and pro-fibrotic signaling pathways. These pleiotropic effects underscore the therapeutic potential of this compound in cardiovascular diseases such as atherosclerosis and heart failure.[1][2]
Core Mechanism of Action: Liver X Receptor (LXR) Activation
This compound functions as a direct ligand for LXRα and LXRβ, members of the nuclear receptor superfamily of transcription factors. Upon binding, this compound induces a conformational change in the LXR, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby activating their transcription.
Quantitative Data: Receptor Binding Affinity and Potency
The efficacy of this compound as an LXR agonist has been quantified through binding affinity (Ki) and transactivation potency (EC50) values.
| Receptor | Species | Parameter | Value (µM) |
| LXRα | Human | Ki | 0.007 |
| LXRβ | Human | Ki | 0.011 |
Table 1: Binding affinity of this compound for human LXRα and LXRβ.[1]
Downstream Signaling Pathways
The activation of LXRs by this compound triggers two main types of downstream signaling responses: transcriptional activation of target genes and transrepression of inflammatory and fibrotic pathways.
Regulation of Lipid Metabolism via Reverse Cholesterol Transport
A primary function of LXR activation is the regulation of cholesterol homeostasis. This compound induces the expression of several key genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[1]
-
ABCA1 and ABCG1: ATP-binding cassette transporters A1 and G1 are crucial for the efflux of cholesterol from macrophages to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively. This compound treatment leads to a time-dependent increase in the mRNA levels of these transporters.
-
ApoE: Apolipoprotein E is a key component of HDL and is involved in the transport of cholesterol in the periphery and the central nervous system.
The upregulation of these genes by this compound promotes the removal of cholesterol from foam cells within atherosclerotic plaques, contributing to its anti-atherogenic effects.[3]
Figure 1: this compound-mediated activation of reverse cholesterol transport.
Anti-Inflammatory Effects via NF-κB Transrepression
Chronic inflammation is a key driver of atherosclerosis and other cardiovascular diseases. This compound exerts potent anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This occurs through a mechanism known as transrepression, where the activated LXR/RXR heterodimer, in a ligand-dependent manner, inhibits the transcriptional activity of NF-κB without directly binding to DNA. This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines.
Figure 2: this compound-mediated transrepression of NF-κB signaling.
Cardioprotective Effects via Inhibition of TGFβ-Smad2/3 Signaling
Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins, contributes to cardiac stiffness and dysfunction. The Transforming Growth Factor-beta (TGFβ) signaling pathway, particularly through the phosphorylation of Smad2 and Smad3, is a major driver of cardiac fibrosis. This compound has been shown to exert cardioprotective effects by inhibiting this pro-fibrotic pathway. While the exact mechanism of LXR-mediated inhibition of TGFβ signaling is still under investigation, it is thought to involve the modulation of co-regulatory protein interactions or the induction of inhibitory factors.
Figure 3: Proposed mechanism for this compound-mediated inhibition of TGFβ signaling.
Experimental Protocols
Western Blot Analysis of Phosphorylated Smad2/3 in Cardiac Fibroblasts
This protocol is designed to assess the inhibitory effect of this compound on TGFβ-induced Smad2/3 phosphorylation.
-
Cell Culture:
-
Culture primary human cardiac fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours in DMEM with 0.5% FBS prior to treatment.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 10 ng/mL of recombinant human TGF-β1 for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467), phospho-Smad3 (Ser423/425), total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for ABCA1 and ABCG1 Expression
This protocol measures the induction of LXR target gene expression by this compound in macrophages.
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
Differentiate THP-1 cells into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Treatment:
-
Replace the medium with fresh RPMI-1640 containing 2% FBS.
-
Treat the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use primers specific for human ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Summary and Future Directions
This compound demonstrates a multifaceted mechanism of action centered on the activation of LXRα and LXRβ. Its ability to promote reverse cholesterol transport, suppress inflammation, and inhibit pro-fibrotic signaling pathways positions it as a promising therapeutic candidate for complex cardiovascular diseases. Future research should focus on further elucidating the precise molecular interactions underlying the transrepression of the NF-κB and TGFβ pathways by this compound-activated LXRs. Additionally, clinical investigations are warranted to translate the preclinical efficacy of this compound into tangible benefits for patients with atherosclerosis and heart failure.
References
The LXR Agonist AZ876: A Potent Inducer of ABCA1 and ABCG1 Expression for Cholesterol Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZ876 is a selective and potent dual agonist of Liver X Receptor (LXR) alpha (LXRα) and beta (LXRβ), nuclear receptors that play a pivotal role in regulating cholesterol metabolism, inflammation, and fatty acid synthesis. By activating LXR, this compound stimulates the transcription of target genes, most notably ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). This induction of ABCA1 and ABCG1 is central to the mechanism of reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. This guide provides a comprehensive overview of the effect of this compound on ABCA1 and ABCG1 expression, including available quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic, non-steroidal LXR agonist with high affinity for both LXRα and LXRβ isoforms.[1] LXR activation is a key therapeutic strategy for managing dyslipidemia and atherosclerosis. When this compound binds to LXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2]
Among the most critical LXR target genes are ABCA1 and ABCG1. These transporters are essential for mediating the efflux of cholesterol and phospholipids from cells, particularly macrophages within atherosclerotic plaques, to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) particles, respectively. By upregulating the expression of ABCA1 and ABCG1, this compound enhances the initial and crucial step of reverse cholesterol transport.[1][2]
Data Presentation: The Effect of this compound on ABCA1 and ABCG1 Expression
While comprehensive dose-response and time-course data for this compound's effect on ABCA1 and ABCG1 expression are not extensively available in the public domain, existing studies provide significant insights into its potent activity.
Table 1: In Vivo Efficacy of this compound on ABCA1 and ABCG1 mRNA Expression in APOE*3Leiden Mice
| Treatment Group | Tissue | Target Gene | Fold Change vs. Vehicle | Reference |
| This compound (high dose) | Aorta | abca1 | +101% | [2] |
| This compound (high dose) | Aorta | abcg1 | +164% | [2] |
| This compound (20 µmol·kg−1·day−1) | Intestine | abca1 | +410% | [2] |
Table 2: Comparative Potency of this compound and GW3965 on ABCA1 mRNA Expression
| Compound | Cell Type | Fold Potency vs. GW3965 | Reference |
| This compound | Hamster PMN cells | 4- to 7-fold more potent | [2] |
| This compound | Human PMN cells | 4- to 7-fold more potent | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of LXR agonists like this compound on ABCA1 and ABCG1 expression and function.
Quantitative Real-Time PCR (qRT-PCR) for ABCA1 and ABCG1 mRNA Expression
This protocol is a representative method for quantifying changes in ABCA1 and ABCG1 mRNA levels following treatment with an LXR agonist.
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., THP-1, J774, or bone marrow-derived macrophages) in appropriate media.
-
Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treat differentiated macrophages with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random primers.
-
-
Quantitative PCR:
-
Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.
-
Use primers specific for human or mouse ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Western Blotting for ABCA1 and ABCG1 Protein Expression
This protocol outlines the steps to detect and quantify ABCA1 and ABCG1 protein levels.
-
Cell Lysis and Protein Quantification:
-
Following treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCA1 and ABCG1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Use an antibody against a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
-
Cholesterol Efflux Assay
This assay measures the functional consequence of increased ABCA1 and ABCG1 expression – the capacity of cells to efflux cholesterol.
-
Cell Plating and Labeling:
-
Plate macrophages in 24-well plates.
-
Label the cells with [3H]-cholesterol in media containing 0.2% BSA for 24 hours.
-
-
Equilibration and Treatment:
-
Wash the cells and equilibrate them in serum-free media containing 0.2% BSA for 18-24 hours.
-
During the equilibration period, treat the cells with this compound or vehicle control.
-
-
Efflux to Acceptors:
-
Wash the cells and incubate them with media containing cholesterol acceptors.
-
For ABCA1-mediated efflux, use lipid-poor ApoA-I (e.g., 10 µg/mL).
-
For ABCG1-mediated efflux, use HDL (e.g., 50 µg/mL).
-
-
Incubate for 4-6 hours.
-
-
Quantification:
-
Collect the media and lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the media and the cell lysate using a scintillation counter.
-
Calculate the percent cholesterol efflux as: (dpm in media / (dpm in media + dpm in cells)) x 100.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway for ABCA1 and ABCG1 Induction
Caption: this compound activates LXR, leading to the transcription of ABCA1 and ABCG1.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's effect on ABCA1/G1 expression and function.
Conclusion
This compound is a potent LXR agonist that robustly induces the expression of ABCA1 and ABCG1, key mediators of reverse cholesterol transport. The available data, although not fully comprehensive in terms of dose-response and time-course studies, strongly support its efficacy in upregulating these critical genes. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of this compound and other LXR agonists on cholesterol homeostasis. The continued exploration of compounds like this compound holds significant promise for the development of novel therapeutics for cardiovascular diseases.
References
AZ876: A Novel Liver X Receptor Agonist for Cardiovascular Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZ876 is a novel, high-affinity agonist of the Liver X Receptor (LXR), a key nuclear receptor that transcriptionally regulates lipid metabolism, inflammation, and cholesterol homeostasis. Emerging research has highlighted the significant cardioprotective potential of this compound, positioning it as a promising therapeutic candidate for various cardiovascular diseases. This technical guide provides a comprehensive overview of the core scientific principles underlying the action of this compound, with a focus on its application in cardiovascular disease research. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction
Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Pathological cardiac remodeling, characterized by cardiac hypertrophy and fibrosis, is a common hallmark of many CVDs, ultimately leading to heart failure. The Liver X Receptor (LXR) has emerged as a promising therapeutic target in this context due to its multifaceted roles in regulating cellular processes implicated in cardiac pathophysiology.
This compound is a potent and selective LXR agonist that has demonstrated significant efficacy in preclinical models of cardiovascular disease. Unlike earlier generations of LXR agonists, this compound exhibits a favorable safety profile, notably lacking the lipogenic side effects that have limited the clinical translation of other compounds in this class. This guide will delve into the scientific data supporting the use of this compound in cardiovascular research.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of LXRα and LXRβ. Upon binding to LXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes. The key mechanisms of action relevant to cardiovascular disease are:
-
Inhibition of Cardiac Hypertrophy and Fibrosis: this compound has been shown to suppress the transforming growth factor-β (TGFβ)-Smad2/3 signaling pathway, a critical driver of cardiac fibrosis.[1] By inhibiting this pathway, this compound reduces the expression of pro-fibrotic genes and the deposition of extracellular matrix proteins in the heart.
-
Beneficial Cardiac Lipid Reprogramming: Activation of LXR by this compound leads to a significant alteration in the cardiac lipid profile. It promotes an increase in cardioprotective polyunsaturated fatty acids (PUFAs) while reducing the levels of saturated fatty acids. This lipid reprogramming is associated with anti-inflammatory effects and improved cardiac function.[2]
-
Promotion of Reverse Cholesterol Transport: LXR activation is known to upregulate the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). This process is crucial for the removal of excess cholesterol from peripheral tissues, including the arterial wall, thereby mitigating the development of atherosclerosis.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in two key preclinical models of cardiovascular disease: the transverse aortic constriction (TAC) model of pressure overload-induced cardiac hypertrophy and fibrosis, and the isoproterenol-induced model of cardiac damage.
Transverse Aortic Constriction (TAC) Model
In a study by Cannon et al. (2015), C57Bl6/J mice subjected to TAC for 6 weeks and treated with this compound (20 µmol/kg/day) showed significant protection against pathological cardiac remodeling.
| Parameter | Sham | TAC | TAC + this compound |
| Heart Weight / Body Weight (mg/g) | 4.2 ± 0.1 | 6.8 ± 0.3 | 5.5 ± 0.2 |
| Interstitial Fibrosis (%) | 1.5 ± 0.2 | 8.5 ± 1.1 | 4.0 ± 0.5 |
| Relative mRNA Expression (Fold Change vs. Sham) | |||
| Atrial Natriuretic Peptide (ANP) | 1.0 | 15.2 ± 2.5 | 7.1 ± 1.3 |
| Brain Natriuretic Peptide (BNP) | 1.0 | 12.8 ± 2.1 | 6.2 ± 1.1 |
| Collagen, type I, alpha 1 (Col1a1) | 1.0 | 5.6 ± 0.9 | 2.5 ± 0.4* |
*p < 0.05 vs. TAC. Data are presented as mean ± SEM.
Isoproterenol-Induced Cardiac Damage Model
A study by Ritter et al. (2021) investigated the effects of this compound in a mouse model of isoproterenol-induced cardiac damage, a model that mimics catecholamine-mediated cardiac stress.
| Parameter | Vehicle | Isoproterenol | Isoproterenol + this compound |
| Global Longitudinal Strain (%) | -18.5 ± 0.5 | -12.0 ± 0.8 | -16.0 ± 0.6 |
| E/e' ratio | 25 ± 2 | 45 ± 3 | 30 ± 2 |
| Cardiac Fatty Acid Composition (% of total) | |||
| Saturated Fatty Acids | 35.2 ± 1.1 | 38.5 ± 1.3 | 33.1 ± 1.0 |
| Polyunsaturated Fatty Acids | 28.1 ± 0.9 | 25.4 ± 0.8 | 31.5 ± 1.2 |
*p < 0.05 vs. Isoproterenol. Data are presented as mean ± SEM.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
Objective: To induce pressure overload-induced cardiac hypertrophy and fibrosis.
Animals: Male C57Bl6/J mice, 8-10 weeks old.
Procedure:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle.
-
Remove the needle to create a defined constriction.
-
Close the chest and allow the animal to recover.
-
Administer this compound (20 µmol/kg/day) or vehicle via oral gavage or supplemented in the chow for the desired study duration (e.g., 6 weeks).
-
At the end of the study, euthanize the animals and harvest the hearts for analysis (e.g., histology, gene expression).
Isoproterenol-Induced Cardiac Damage Mouse Model
Objective: To induce catecholamine-mediated cardiac damage and diastolic dysfunction.
Animals: Male C57Bl6/J mice, 8-10 weeks old.
Procedure:
-
Administer this compound (20 µmol/kg/day) or vehicle via oral gavage or supplemented in the chow for the desired pre-treatment period (e.g., 5 days).
-
On consecutive days (e.g., days 6-9), administer isoproterenol hydrochloride (e.g., 5 mg/kg) via subcutaneous injection.
-
Continue this compound or vehicle administration throughout the isoproterenol treatment period.
-
Monitor the animals for signs of distress.
-
At a defined time point after the last isoproterenol injection (e.g., 48 hours), perform echocardiography to assess cardiac function.
-
Euthanize the animals and harvest the hearts for further analysis (e.g., histology, lipidomics).
Signaling Pathways and Experimental Workflows
This compound-Mediated LXR Signaling Pathway
References
AZ876: A Novel Liver X Receptor Agonist for Atherosclerosis Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
AZ876 is a potent, high-affinity synthetic agonist for the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a critical role in the transcriptional regulation of cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] This guide provides a comprehensive overview of this compound's application in atherosclerosis research, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, and outlining experimental protocols.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates both LXRα and LXRβ isoforms, with high affinity (Ki of 0.007 μM for human LXRα and 0.011 μM for human LXRβ).[2] Upon activation by an agonist like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key target genes in the context of atherosclerosis include:
-
ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for reverse cholesterol transport (RCT), the process of moving excess cholesterol from peripheral tissues, including atherosclerotic plaques, back to the liver for excretion.[1][2]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. While its activation is a desired effect for some metabolic conditions, it is also responsible for the hypertriglyceridemia often observed with LXR agonists.[3]
The primary atheroprotective effect of this compound is attributed to its potent induction of RCT.[1] By increasing the expression of ABCA1 and ABCG1, this compound enhances cholesterol efflux from macrophages within the atherosclerotic lesion, thereby reducing plaque size and severity.[1] At higher doses, this compound also exhibits anti-inflammatory properties by reducing the adherence of monocytes and decreasing the levels of pro-inflammatory cytokines.[1]
References
AZ876 and Cardiac Diastolic Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac diastolic dysfunction, a condition characterized by the heart's inability to relax and fill with blood efficiently, is a growing global health concern and a key feature of heart failure with preserved ejection fraction (HFpEF). The pathophysiology of diastolic dysfunction is complex, involving intricate signaling pathways that lead to adverse cardiac remodeling, including hypertrophy and fibrosis. This technical guide delves into the preclinical evidence surrounding AZ876, a selective agonist of the Liver X Receptor (LXR), and its potential therapeutic role in mitigating cardiac diastolic dysfunction. This compound has been shown to modulate key pathways involved in cardiac lipid metabolism, inflammation, and fibrosis.[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling mechanisms associated with this compound's effects on the heart.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of cardiac dysfunction.
Table 1: Effects of this compound on Isoproterenol-Induced Cardiac Diastolic Dysfunction in Mice [1][2][4]
| Parameter | Control | Isoproterenol (ISO) | ISO + this compound |
| E/e' ratio | Marked Impairment | Significantly Improved | |
| Global Longitudinal Strain | Marked Impairment | Significantly Improved | |
| Subendocardial Fibrosis | Increased | Significantly Reduced | |
| Cardiac Polyunsaturated Fatty Acids | Significant Increase | ||
| Cardiac Saturated Fatty Acids | Significant Reduction |
Table 2: Effects of this compound on Transverse Aortic Constriction (TAC)-Induced Cardiac Remodeling in Mice [5][6]
| Parameter | Sham | Transverse Aortic Constriction (TAC) | TAC + this compound |
| Heart Weight | Increased | Significantly Reduced | |
| Myocardial Fibrosis | Increased | Significantly Reduced | |
| Cardiac Dysfunction | Increased | Significantly Reduced | |
| LXRα Protein Expression | ~7-fold Increase | Attenuated Increase | |
| Hypertrophy-related Genes | Upregulated | Suppressed Upregulation | |
| Fibrosis-related Genes | Upregulated | Suppressed Upregulation |
Table 3: In Vitro Effects of this compound on Cardiac Cells [5][6]
| Cell Type | Stimulus | Endpoint | Effect of this compound |
| Cardiac Myocytes | Phenylephrine | Cellular Hypertrophy | Significantly Decreased |
| Cardiac Fibroblasts | TGFβ and Angiotensin II | Collagen Synthesis | Prevented |
| Cardiac Fibroblasts | TGFβ and Angiotensin II | α-smooth muscle actin upregulation | Inhibited |
Experimental Protocols
Isoproterenol-Induced Diastolic Dysfunction in Mice[1][2][4][7]
-
Animal Model: Male 129SV mice are utilized for this model.
-
This compound Administration: this compound is administered via a supplemented diet at a dose of 20 µmol/kg per day for a total of 11 days.
-
Induction of Diastolic Dysfunction: Starting on day 6 of this compound treatment, mice receive daily subcutaneous injections of the nonselective β-agonist isoproterenol for four consecutive days.
-
Echocardiographic Analysis: Transthoracic echocardiography is performed to assess cardiac function. Key parameters measured include the E/e' ratio (a measure of left ventricular filling pressure) and global longitudinal strain (a measure of myocardial deformation).
-
Histological Analysis: Hearts are excised, fixed, and sectioned for histological examination. Subendocardial fibrosis is quantified using staining techniques such as Picrosirius Red.
-
Lipidomic Analysis: Cardiac tissue is subjected to liquid chromatography-high resolution mass spectrometry to analyze the composition of fatty acids.
Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy and Fibrosis in Mice[5][6]
-
Animal Model: C57Bl6/J mice are used for this pressure-overload model.
-
Surgical Procedure: A transverse aortic constriction (TAC) is performed to induce cardiac hypertrophy and fibrosis.
-
This compound Administration: Mice receive a chow diet supplemented with this compound (20 µmol/kg/day) for 6 weeks following the TAC surgery.
-
Functional Assessment: Cardiac function is assessed, though the specific parameters are not detailed in the abstract.
-
Molecular Analysis: Heart tissue is analyzed for the expression of hypertrophy- and fibrosis-related genes. Western blotting is used to determine the protein expression of LXRα. The phosphorylation status of Smad2/3 is also assessed to investigate the TGFβ signaling pathway.
In Vitro Cellular Assays[5][6]
-
Cell Culture: Primary cardiac myocytes and fibroblasts are isolated and cultured.
-
Hypertrophy Induction in Myocytes: Cardiomyocytes are stimulated with phenylephrine to induce cellular hypertrophy. The effect of this compound on myocyte size is then quantified.
-
Fibrosis Induction in Fibroblasts: Cardiac fibroblasts are treated with transforming growth factor-beta (TGFβ) and angiotensin II to stimulate collagen synthesis and myofibroblast differentiation.
-
Analysis of Fibrotic Markers: The expression of α-smooth muscle actin, a marker of myofibroblast differentiation, is measured. Collagen synthesis is also quantified.
Signaling Pathways
This compound is an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[1][2][7] The cardioprotective effects of this compound in the context of diastolic dysfunction appear to be mediated through two primary interconnected pathways: the reprogramming of cardiac lipid metabolism and the inhibition of pro-fibrotic signaling.
LXR-Mediated Lipid Reprogramming and Anti-inflammatory Effects
Activation of LXR by this compound leads to a shift in the cardiac lipid profile, characterized by an increase in polyunsaturated fatty acids (PUFAs) and a decrease in saturated fatty acids.[1][2][3] PUFAs are known to have anti-inflammatory properties. This alteration in lipid composition is thought to contribute to a reduction in cardiac inflammation, a key driver of fibrosis and diastolic dysfunction.
Inhibition of TGFβ-Smad2/3 Pro-Fibrotic Signaling
In a model of pressure overload-induced cardiac remodeling, this compound was found to inhibit the transforming growth factor-beta (TGFβ)-Smad2/3 signaling pathway.[5][6] TGFβ is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then translocate to the nucleus and promote the transcription of genes involved in fibrosis, such as collagen and α-smooth muscle actin. By suppressing this pathway, this compound directly counteracts the fibrotic processes that contribute to increased myocardial stiffness and diastolic dysfunction.
Conclusion
The preclinical data currently available suggests that the LXR agonist this compound holds promise as a therapeutic agent for cardiac diastolic dysfunction. Its multifaceted mechanism of action, involving beneficial reprogramming of cardiac lipid metabolism and direct inhibition of pro-fibrotic signaling pathways, addresses key pathological processes in the development of this condition. Importantly, this compound appears to exert these cardioprotective effects without inducing the lipogenic side effects commonly associated with other LXR agonists.[5][6] Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with diastolic dysfunction and heart failure with preserved ejection fraction.
References
- 1. researchgate.net [researchgate.net]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. ACE inhibitor suppresses cardiac remodeling after myocardial infarction by regulating dendritic cells and AT2 receptor-mediated mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Omega-3 Acid Ethyl Esters on Left Ventricular Remodeling After Acute Myocardial Infarction: The OMEGA-REMODEL Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ876: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ876, a potent and selective Liver X Receptor (LXR) agonist. This document details its mechanism of action, summarizes key quantitative data, and provides illustrative experimental workflows and signaling pathways.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 898800-26-5 | [1][2][3] |
| Synonyms | AZ-876, AZ 876, AZ12260493 | [3] |
| Molecular Formula | C24H29N3O3S | [3] |
| Molecular Weight | 439.574 g/mol | [3] |
Mechanism of Action
This compound is a high-affinity agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The activation of LXR by this compound initiates a cascade of events leading to the regulation of target gene expression. A simplified representation of this signaling pathway is provided below.
Caption: this compound activates the LXR signaling pathway.
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy and mechanism of this compound can be extensive. Below is a generalized workflow for a cell-based reporter assay to measure LXR activation.
LXR Reporter Gene Assay
Objective: To determine the potency and efficacy of this compound in activating LXRα or LXRβ.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length human LXRα or LXRβ
-
RXRα expression plasmid
-
Luciferase reporter plasmid containing multiple LXREs upstream of a minimal promoter
-
Control plasmid for transfection normalization (e.g., β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound compound
-
Luciferase assay reagent
-
Lysis buffer
Methodology:
Caption: Workflow for an LXR reporter gene assay.
Quantitative Data Summary
| Parameter | hLXRα | hLXRβ | Reference |
| Ki (nM) | 7 | 11 | [2] |
| EC50 (nM) | 6 | 73 | [2] |
Suppliers
This compound is available from various chemical suppliers for research purposes. It is important to verify the purity and quality of the compound from the chosen supplier. Potential suppliers include:
Disclaimer: This information is for research purposes only and not for human or therapeutic use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound.
References
AZ876 discovery and development
An In-Depth Technical Guide to the Discovery and Development of AZ876
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel, high-affinity agonist of the Liver X Receptor (LXR). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Discovery
This compound was identified as a potent dual agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), nuclear receptors that play a critical role in the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. The development of LXR agonists has been a key area of research for the treatment of cardiovascular diseases, particularly atherosclerosis and heart failure. However, the therapeutic application of earlier LXR agonists was often limited by their propensity to induce hypertriglyceridemia. This compound was developed as a novel LXR agonist with a favorable safety profile, demonstrating efficacy in preclinical models without significantly elevating plasma triglycerides.
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating LXRα and LXRβ. Upon activation, the LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Regulation of Reverse Cholesterol Transport
A primary mechanism of this compound's anti-atherosclerotic effect is the induction of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1] The induction of these transporters facilitates the efflux of cholesterol from macrophages, a critical step in preventing the formation of foam cells, which are a hallmark of atherosclerotic plaques.
Inhibition of Pro-Fibrotic Signaling
In the context of cardiac remodeling, this compound has been shown to inhibit the transforming growth factor-beta (TGFβ)-Smad2/3 signaling pathway.[2][3][4] This pathway is a central mediator of cardiac fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins that leads to stiffening of the heart muscle and impaired cardiac function. By suppressing this pathway, this compound attenuates the expression of pro-fibrotic genes and reduces collagen synthesis in cardiac fibroblasts.[3]
Modulation of Lipid Metabolism and Inflammation
This compound also influences the expression of genes involved in fatty acid metabolism. In cardiomyocytes, it induces the expression of Stearoyl-CoA Desaturase 2 (SCD2) and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5), leading to an increase in cardiac polyunsaturated fatty acids, which are considered cardioprotective.[1]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound activates the LXR/RXR heterodimer, modulating gene expression.
Preclinical Data
In Vitro Binding Affinity and Potency
This compound demonstrates high affinity for both human LXRα and LXRβ. In competitive binding assays, it was found to be significantly more potent than the well-characterized LXR agonist GW3965.
| Parameter | This compound | Reference (GW3965) | Reference |
| Ki (hLXRα) | 0.007 µM | - | [2][5] |
| Ki (hLXRβ) | 0.011 µM | - | [2][5] |
| Relative Potency (hLXRα binding) | 25-fold more potent | - | [6] |
| Relative Potency (hLXRβ binding) | 2.5-fold more potent | - | [6] |
| Relative Potency (hLXRα transactivation) | 196-fold more potent | - | [6] |
| Relative Potency (hLXRβ transactivation) | 5-fold more potent | - | [6] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in cardiovascular diseases.
| Disease Model | Animal Model | Dosage | Key Findings | Reference |
| Atherosclerosis | C57BL/6 | 20 µmol/kg/day (oral) | 40% reduction in atherosclerotic lesion area. | [2] |
| Cardiac Hypertrophy and Fibrosis | C57Bl6/J (TAC model) | 20 µmol/kg/day (oral) | Significant reduction in heart weight, myocardial fibrosis, and cardiac dysfunction. | [4] |
| Diastolic Dysfunction | 129SV (Isoproterenol-induced) | 20 µmol/kg/day (oral) | Significant reduction in subendocardial fibrosis and improvement in global longitudinal strain. | [7][8] |
Gene Expression Analysis
This compound has been shown to modulate the expression of key LXR target genes in vitro.
| Cell Line | Treatment | Gene | Fold Change in mRNA Expression | Reference |
| HL-1 Cardiomyocytes | 10 nM this compound (24h) | SCD2 | 2.3-fold increase | [2] |
| HL-1 Cardiomyocytes | 10 nM this compound (24h) | ELOVL5 | 1.8-fold increase | [2] |
| HL-1 Cardiomyocytes | 10 nM this compound (24h) | FADS2 | 1.5-fold increase | [2] |
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
This model is used to induce pressure overload-induced cardiac hypertrophy and fibrosis.
-
Animal Model: Male C57BL/6J mice.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision in the chest to expose the aortic arch.
-
Pass a suture around the aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a blunt needle (e.g., 27-gauge) to create a constriction of a defined diameter.
-
Remove the needle, leaving the constricted aorta.
-
Close the chest incision.
-
-
This compound Administration: Administer this compound (e.g., 20 µmol/kg/day) orally, typically mixed in the chow, for the duration of the study (e.g., 6 weeks).[4]
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the hearts for analysis of cardiac hypertrophy (heart weight to body weight ratio), fibrosis (Picrosirius red staining), and cardiac function (echocardiography).
Caption: Workflow for the Transverse Aortic Constriction (TAC) model.
In Vivo Macrophage-to-Feces Reverse Cholesterol Transport (RCT) Assay
This assay measures the rate of cholesterol efflux from macrophages and its excretion.
-
Macrophage Preparation:
-
Culture macrophage-like cells (e.g., J774 cells).
-
Label the cells with [3H]-cholesterol by incubating them with acetylated low-density lipoprotein (acLDL) containing the radiolabel.
-
-
Animal Model: Use appropriate mouse models (e.g., C57BL/6).
-
Injection: Inject the [3H]-cholesterol-labeled macrophages intraperitoneally into the recipient mice.
-
Feces Collection: House the mice in metabolic cages and collect feces over a defined period (e.g., 48 hours).
-
Sample Analysis:
-
At the end of the collection period, collect blood and harvest the liver.
-
Measure the amount of [3H]-cholesterol in the plasma, liver, and feces using liquid scintillation counting.
-
-
Data Calculation: The rate of macrophage-to-feces RCT is expressed as the percentage of the injected [3H]-cholesterol that is recovered in the feces.
Caption: Workflow for the in vivo macrophage-to-feces RCT assay.
Western Blot for Phosphorylated Smad2 (p-Smad2)
This method is used to assess the activation of the TGFβ signaling pathway.
-
Cell Culture and Treatment: Culture primary cardiac fibroblasts and treat them with TGFβ in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody for total Smad2 or a loading control (e.g., GAPDH or β-actin) to normalize the p-Smad2 signal.
Conclusion
This compound is a promising LXR agonist with potent anti-atherosclerotic and cardioprotective effects demonstrated in preclinical models. Its ability to activate LXR-mediated pathways without inducing significant hypertriglyceridemia addresses a key limitation of previous LXR agonists. The detailed mechanisms of action, including the induction of reverse cholesterol transport and the inhibition of pro-fibrotic signaling, provide a strong rationale for its further development as a therapeutic agent for cardiovascular diseases. The experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the pharmacology of this compound and other LXR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Inflammatory and Fibrotic Response in a Mouse Model of Cardiac Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AZ876 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ876 is a potent and selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. As a synthetic LXR agonist, this compound has demonstrated potential in preclinical studies for the treatment of atherosclerosis and other inflammatory conditions.[1][2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar LXR modulators.
Mechanism of Action
This compound binds to and activates LXRα and LXRβ. Upon activation, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), as well as genes involved in fatty acid synthesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] The upregulation of these genes leads to increased cholesterol efflux and can modulate inflammatory responses.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro assays.
| Assay Type | Target | Parameter | Value | Reference |
| Binding Assay | Human LXRα | Ki | 0.007 µM | [4] |
| Binding Assay | Human LXRβ | Ki | 0.011 µM | [4] |
Experimental Protocols
Herein, we provide detailed methodologies for three key in vitro experiments to characterize the activity of this compound: an LXR Binding Assay, an LXR Transactivation Assay, and a Target Gene Expression Assay.
LXR Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay using fluorescence polarization (FP) to determine the affinity of this compound for LXRα and LXRβ. The assay is based on the displacement of a fluorescently labeled LXR ligand (tracer) by the test compound.
Materials:
-
LXRα or LXRβ Ligand Binding Domain (LBD), recombinant protein
-
Fluorescently labeled LXR agonist (e.g., a BODIPY-labeled synthetic LXR ligand)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20
-
384-well, black, low-volume microplates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 1 pM to 100 µM.
-
Assay Plate Preparation:
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 5 µL of the fluorescent tracer at a final concentration of 1-5 nM to all wells.
-
Add 5 µL of the LXR LBD protein at a final concentration of 10-50 nM to all wells except for the "no protein" control wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
LXR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound to activate the transcriptional activity of LXR.
Materials:
-
HEK293T or other suitable mammalian cell line
-
LXRα or LXRβ expression vector
-
Luciferase reporter vector containing LXR response elements (e.g., pGL4.22[LXRE-luc2P])
-
Control vector for normalization (e.g., a Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
Prepare a transfection mix containing the LXR expression vector, the LXRE-luciferase reporter vector, and the control vector.
-
Transfect the cells according to the manufacturer's protocol for the transfection reagent.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Target Gene Expression Assay (qPCR)
This assay quantifies the change in mRNA levels of LXR target genes in response to this compound treatment.
Materials:
-
A relevant cell line (e.g., human macrophages, HepG2 cells)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed the cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction according to the instrument manufacturer's instructions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the fold change in gene expression against the this compound concentration.
-
Visualizations
Caption: this compound activates the LXR signaling pathway, leading to the transcription of target genes.
Caption: Experimental workflows for key this compound in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AZ876 in HL-1 Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ876 is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. In the context of cardiovascular research, this compound has emerged as a promising therapeutic candidate due to its ability to mitigate pathological cardiac remodeling. These application notes provide detailed protocols for studying the effects of this compound on HL-1 cardiomyocytes, a widely used murine atrial cardiomyocyte cell line that retains a differentiated cardiac phenotype. The following sections outline the effects of this compound on gene expression, its anti-hypertrophic, and anti-fibrotic properties, and provide detailed experimental procedures and data presentation.
Data Presentation
Table 1: Effect of this compound on LXR Target Gene Expression in HL-1 Cardiomyocytes
| Gene | Treatment | Fold Change (vs. Control) | Time Point |
| SCD2 | 10 nM this compound | ~2.3 | 24 hours[1] |
| ELOVL5 | 10 nM this compound | ~1.8 | 24 hours[1] |
| FADS2 | 10 nM this compound | ~1.5 | 24 hours[1] |
Table 2: Anti-Hypertrophic Effects of this compound on Cardiomyocytes
| Parameter | Model | Treatment | Observation |
| Cellular Hypertrophy | Phenylephrine-stimulated cardiomyocytes | This compound | Significant decrease in cardiomyocyte cell size[2] |
| Hypertrophy-related genes | In vivo cardiac hypertrophy model | This compound | Suppression of up-regulation[2] |
Table 3: Anti-Fibrotic Effects of this compound
| Parameter | Model | Treatment | Observation |
| Myocardial Fibrosis | In vivo cardiac fibrosis model | This compound | Significant reduction in myocardial fibrosis[2] |
| Fibrosis-related genes | In vivo cardiac fibrosis model | This compound | Suppression of up-regulation[2] |
| Collagen Synthesis | TGFβ- and Angiotensin II-induced cardiac fibroblasts | This compound | Prevention of collagen synthesis[2] |
| Myofibroblast differentiation | Cardiac fibroblasts | This compound | Inhibition of α-smooth muscle actin up-regulation[2] |
Signaling Pathways
The cardioprotective effects of this compound are mediated, in part, through the modulation of key signaling pathways involved in cardiac hypertrophy and fibrosis.
Figure 1: this compound signaling pathway in cardiomyocytes.
Experimental Protocols
Protocol 1: Culturing and Treatment of HL-1 Cardiomyocytes
This protocol describes the basic culture of HL-1 cells and subsequent treatment with this compound.
Materials:
-
HL-1 cell line
-
Claycomb Medium (Sigma-Aldrich)
-
Fetal Bovine Serum (FBS)
-
Norepinephrine
-
L-Glutamine
-
Penicillin-Streptomycin
-
Gelatin
-
Fibronectin
-
This compound (Tocris, Cayman Chemical, etc.)
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat culture plates with a solution of 0.02% gelatin containing 2.5 µg/mL fibronectin and incubate overnight at 37°C.
-
Cell Seeding: Seed HL-1 cells onto the coated plates in Claycomb Medium supplemented with 10% FBS, 0.1 mM norepinephrine, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Cell Culture: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
When cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10 nM for gene expression studies) or an equivalent volume of DMSO for the vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Figure 2: Workflow for gene expression analysis.
Protocol 2: Analysis of Gene Expression by RT-qPCR
This protocol details the steps for quantifying changes in gene expression in HL-1 cells following this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (SCD2, ELOVL5, FADS2) and a reference gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Following treatment with this compound, wash the HL-1 cells with PBS and lyse them. Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Protocol 3: In Vitro Cardiomyocyte Hypertrophy Assay
This protocol provides a method to assess the anti-hypertrophic effects of this compound.
Materials:
-
Phenylephrine (hypertrophic agonist)
-
This compound
-
Paraformaldehyde (PFA)
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed HL-1 cells on coated coverslips in multi-well plates.
-
Induce hypertrophy by treating the cells with phenylephrine (e.g., 100 µM) for 24-48 hours.
-
In a parallel group, co-treat the cells with phenylephrine and this compound to assess its inhibitory effect. Include a vehicle control group.
-
-
Cell Staining:
-
Fix the cells with 4% PFA.
-
Stain the cell membranes with fluorescently labeled WGA.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
-
Compare the cell surface area between the different treatment groups to quantify the effect of this compound on cardiomyocyte hypertrophy.
-
Figure 3: Workflow for cardiomyocyte hypertrophy assay.
Protocol 4: Western Blot Analysis of TGFβ-Smad2/3 Signaling
This protocol details the investigation of this compound's effect on the TGFβ-Smad2/3 signaling pathway.
Materials:
-
TGFβ1 (agonist)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Smad2, total Smad2, phospho-Smad3, total Smad3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture HL-1 cells to 80-90% confluency.
-
Pre-treat cells with this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with TGFβ1 (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to activate the Smad pathway.
-
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total Smad2/3.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the therapeutic potential of this compound in the context of cardiac hypertrophy and fibrosis using the HL-1 cardiomyocyte cell line. These experiments can elucidate the molecular mechanisms underlying the cardioprotective effects of LXR activation and aid in the development of novel therapies for heart disease.
References
Application Notes and Protocols for AZ876 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ876 is a potent and selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] As a key regulator of lipid metabolism, inflammation, and cholesterol homeostasis, this compound has emerged as a valuable tool in preclinical research, particularly in models of cardiovascular disease. These application notes provide a comprehensive overview of the dosage and administration of this compound in animal models, along with detailed experimental protocols and an elucidation of its underlying signaling pathways.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| C57BL/6 Mouse (Atherosclerosis Model) | 20 µmol/kg, once daily | Oral Gavage | 3 weeks | Reduced atherosclerotic lesion area, decreased monocyte adhesion, improved cardiac function. | [1] |
| APOE3Leiden Mouse (Atherosclerosis Model) | 5 µmol/kg/day | Chow Supplementation | 20 weeks | Reduced atherosclerotic lesion area. | |
| APOE3Leiden Mouse (Atherosclerosis Model) | 20 µmol/kg/day | Chow Supplementation | 20 weeks | Significantly reduced atherosclerotic lesion area and monocyte adhesion. | |
| C57Bl6/J Mouse (Cardiac Hypertrophy Model) | 20 µmol/kg/day | Chow Supplementation | 6 weeks | Attenuated cardiac hypertrophy, myocardial fibrosis, and cardiac dysfunction. | [2] |
| 129SV Mouse (Isoproterenol-induced Cardiac Damage) | 20 µmol/kg/day | Chow Supplementation | 11 days | Prevented subendocardial damage and improved diastolic dysfunction. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol is intended for the daily administration of this compound to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal scale
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the target dose (e.g., 20 µmol/kg).
-
Vehicle Preparation: Prepare the desired volume of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Suspension Preparation:
-
Weigh the calculated amount of this compound.
-
Triturate the this compound powder with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired final concentration (e.g., 2.5 mg/mL).
-
Ensure the suspension is freshly prepared and continuously stirred during administration to maintain homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully along the upper palate until it reaches the esophagus.
-
Slowly dispense the calculated volume of the suspension.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
-
Frequency: Administer once daily for the duration of the study.[1]
Protocol 2: Preparation of this compound-Supplemented Chow
This protocol describes the preparation of a diet containing this compound for continuous administration.
Materials:
-
This compound compound
-
Standard or specialized rodent chow (e.g., Western-type diet)
-
Food mixer
-
Solvent for initial dissolution (e.g., ethanol or DMSO), if necessary
-
Fume hood
Procedure:
-
Dosage Calculation: Determine the total amount of this compound needed based on the estimated daily food consumption of the mice and the target daily dose (e.g., 5 or 20 µmol/kg/day).
-
This compound Preparation:
-
If necessary, dissolve the calculated amount of this compound in a minimal volume of a suitable solvent.
-
-
Chow Incorporation:
-
Place the powdered or finely crushed rodent chow in a food mixer.
-
Slowly add the this compound (or this compound solution) to the chow while the mixer is running to ensure even distribution.
-
If a solvent was used, continue mixing in a fume hood until the solvent has completely evaporated.
-
-
Diet Pelleting (Optional): If a pelleting machine is available, the mixed chow can be re-pelleted for easier feeding.
-
Storage: Store the this compound-supplemented chow in airtight containers at 4°C, protected from light.
-
Administration: Provide the supplemented chow ad libitum to the experimental animals, replacing it with a fresh batch regularly.
Signaling Pathways
LXR Activation by this compound
This compound functions as an agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that form a heterodimer with the Retinoid X Receptor (RXR). Upon binding of this compound, this complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. Key target genes include ABCA1 and ABCG1, which are involved in reverse cholesterol transport.[1]
Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of target genes.
Inhibition of TGF-β/Smad2/3 Signaling by this compound
In pathological conditions such as cardiac hypertrophy and fibrosis, the Transforming Growth Factor-beta (TGF-β) signaling pathway is often upregulated. This compound has been shown to suppress the pro-hypertrophic and pro-fibrotic effects of this pathway by inhibiting the TGF-β-Smad2/3 signaling cascade.[2]
Caption: this compound inhibits the TGF-β signaling pathway, reducing pro-fibrotic gene transcription.
References
Application Notes and Protocols for AZ876 Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ876 is a potent and selective dual agonist of Liver X Receptor (LXR) alpha (LXRα) and LXR beta (LXRβ). LXRs are nuclear receptors that play a critical role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. Activation of LXRs by agonists like this compound has been shown to be atheroprotective. These application notes provide a detailed protocol for the oral gavage administration of this compound in mice, along with key quantitative data from preclinical studies and a diagram of the associated signaling pathway.
Mechanism of Action
This compound activates LXRα and LXRβ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their expression. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport. This mechanism helps to remove excess cholesterol from peripheral tissues, including from macrophages in atherosclerotic plaques, and transport it back to the liver for excretion. LXR activation also has anti-inflammatory effects.
LXR Signaling Pathway
Caption: this compound activates the LXR signaling pathway to promote reverse cholesterol transport and exert anti-inflammatory effects.
Quantitative Data from Preclinical Studies
The following tables summarize the dose-dependent effects of this compound administered to APOE*3Leiden mice, a well-established model for hyperlipidemia and atherosclerosis.
Table 1: Effect of this compound on Atherosclerosis in APOE*3Leiden Mice
| Treatment Group | Dose (µmol/kg/day) | Mean Lesion Area (µm²) | Reduction in Lesion Area (%) |
| Control | 0 | 450,000 | - |
| This compound (Low Dose) | 5 | 238,500 | 47 |
| This compound (High Dose) | 20 | 40,500 | 91 |
Data from a 20-week study in APOE3Leiden mice on a Western-type diet.[1][2]*
Table 2: Effect of this compound on Plasma Lipids in APOE*3Leiden Mice
| Treatment Group | Dose (µmol/kg/day) | Plasma Triglycerides (% Change from Control) | Plasma Cholesterol (% Change from Control) |
| Control | 0 | - | - |
| This compound (Low Dose) | 5 | No significant change | -12% (NS) |
| This compound (High Dose) | 20 | +110% | -16% |
NS = Not Significant. Data from a 20-week study in APOE3Leiden mice on a Western-type diet.[1]*
Experimental Protocol: this compound Oral Gavage in Mice
This protocol details the preparation and administration of this compound to mice via oral gavage.
Materials
-
This compound powder
-
Vehicle for formulation (see below)
-
Sterile water for injection or saline
-
Dimethylacetamide (DMA)
-
Amorphous nanoparticle formulation (if available)
-
Alternatively, a suspension vehicle such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water can be used.
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
1 ml syringes
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow
Caption: A stepwise workflow for the preparation and administration of this compound to mice via oral gavage.
Procedure
1. Formulation of this compound
-
Vehicle Selection: this compound is a lipophilic compound with low aqueous solubility. A suitable vehicle is essential for consistent oral delivery.
-
Recommended Vehicle: A formulation of amorphous nanoparticles with 3.4% dimethylacetamide (DMA) has been used successfully for oral gavage of this compound in mice.[1]
-
Alternative Suspension Vehicle: If nanoparticle formulation is not feasible, a homogenous suspension can be prepared. A common vehicle for poorly soluble compounds is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water. To aid in wetting the compound, a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be included.
-
-
Preparation of this compound Formulation (Example with Methylcellulose):
-
Calculate the total amount of this compound and vehicle needed for the study, including a slight overage to account for transfer losses.
-
Weigh the required amount of this compound powder accurately.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose powder to stirring, hot (80-90°C) sterile water. Once dispersed, cool the solution on ice with continued stirring until it forms a clear, viscous solution.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or using a small homogenizer) to achieve a uniform suspension.
-
If using a sonicator, sonicate the suspension in short bursts in a cold water bath to prevent degradation.
-
Store the formulation protected from light, and always mix thoroughly before each use.
-
2. Dosing
-
Dose Calculation: The dose of this compound is typically calculated based on the body weight of the mouse (in kg). Doses of 5 to 20 µmol/kg have been shown to be effective.[1][2]
-
Example Calculation for a 20g mouse at a 20 µmol/kg dose:
-
Molecular Weight of this compound: ~450.5 g/mol (This should be confirmed with the supplier)
-
Dose in mg/kg: 20 µmol/kg * 450.5 g/mol / 1000 = 9.01 mg/kg
-
Dose for a 20g (0.02 kg) mouse: 9.01 mg/kg * 0.02 kg = 0.18 mg
-
-
The concentration of the dosing solution should be prepared such that the desired dose is administered in a volume of 5-10 ml/kg. For a 20g mouse, this would be 0.1-0.2 ml.
-
-
Administration:
-
Weigh the mouse to determine the exact dosing volume.
-
Draw up the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized gavage needle.
-
Properly restrain the mouse to immobilize the head and body.
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth until it passes into the esophagus. There should be no resistance.
-
Once the needle is in place, slowly administer the formulation.
-
Withdraw the needle smoothly.
-
Monitor the mouse for a few minutes after dosing to ensure there are no signs of respiratory distress.
-
3. Frequency of Administration
-
For chronic studies, once-daily oral gavage is a common frequency. The duration of the study will depend on the experimental endpoints. For atherosclerosis studies in mice, durations can range from several weeks to months.[1]
Safety and Toxicology Considerations
-
At a dose of 20 µmol/kg/day, this compound has been observed to increase plasma triglycerides by approximately 110% in APOE*3Leiden mice.[1]
-
The high dose of this compound (20 µmol/kg/day) also led to an increase in liver weight and triglyceride content in the same mouse model.[1]
-
The low dose of 5 µmol/kg/day did not significantly affect plasma or liver triglycerides, while still providing a significant reduction in atherosclerosis.[1]
-
Researchers should monitor for signs of toxicity, including changes in body weight, food and water intake, and general appearance.
-
At the end of a chronic study, it is advisable to collect liver tissue for histopathological analysis and measure plasma markers of liver damage (e.g., ALT, AST).
References
- 1. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ876 Treatment in an Atherosclerosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of AZ876, a potent Liver X Receptor (LXR) agonist, in a preclinical mouse model of atherosclerosis. This compound has demonstrated significant efficacy in reducing atherosclerotic plaque development.[1] The information herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.
Activation of LXRs is a key mechanism in regulating cholesterol metabolism and inflammation.[2][3] LXR agonists like this compound promote reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues, including artery walls, for excretion.[4][5] This mechanism is central to its anti-atherosclerotic effects.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of a 20-week treatment with this compound in APOE*3Leiden transgenic mice fed an atherogenic diet.[1]
Table 1: Effect of this compound on Atherosclerotic Lesion Characteristics [1]
| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Lesion Area Reduction (%) | Lesion Number Reduction (%) | Reduction in Severe Lesions (%) |
| This compound (Low Dose) | 5 | 47% | No significant reduction | Tendency to decrease |
| This compound (High Dose) | 20 | 91% | 59% | Significant reduction |
| GW3965 (Comparator) | 17 | 74% | 38% | Significant reduction |
| Control | - | - | - | - |
Table 2: Effect of this compound on Plasma Lipid Levels [1]
| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Total Cholesterol Change (%) | Triglyceride Change (%) |
| This compound (Low Dose) | 5 | -12% (not significant) | No significant change |
| This compound (High Dose) | 20 | -16% | +110% |
| GW3965 (Comparator) | 17 | -12% (not significant) | +70% |
| Control | - | - | - |
Signaling Pathway
This compound exerts its anti-atherosclerotic effects primarily through the activation of the Liver X Receptor (LXR) signaling pathway. This pathway plays a crucial role in cholesterol homeostasis and the inflammatory response within the arterial wall.
Figure 1. this compound activates the LXR/RXR heterodimer, leading to increased cholesterol efflux and reduced inflammation in macrophages, thereby inhibiting atherosclerosis.
Experimental Protocols
Animal Model and Diet-Induced Atherosclerosis
Animal Model: APOE*3Leiden transgenic mice are a well-established model for diet-induced hypercholesterolemia and atherosclerosis.[6] These mice develop human-like atherosclerotic lesions, particularly when fed a high-fat, high-cholesterol "Western-type" diet.[7]
Atherogenic Diet:
-
Composition: A typical Western-type diet to induce atherosclerosis in mice contains approximately 21% fat by weight and 0.15-0.2% cholesterol.[6][7][8] The fat source is often milk fat.
-
Duration: Feed the mice the atherogenic diet for a period of 20 weeks to induce significant atherosclerotic plaque development.[1]
Administration of this compound
Route of Administration: Dietary supplementation is an effective method for long-term administration of this compound.[1]
Protocol:
-
Calculate the required concentration of this compound in the chow based on the desired dose (e.g., 5 or 20 µmol·kg⁻¹·day⁻¹) and the average daily food consumption of the mice.
-
Thoroughly mix the calculated amount of this compound with the powdered atherogenic diet to ensure a homogenous distribution.
-
Provide the this compound-supplemented diet or the control atherogenic diet (without this compound) to the respective groups of mice for the entire 20-week treatment period.[1]
-
Ensure ad libitum access to the diet and water.
Experimental Workflow
Figure 2. The experimental workflow for evaluating this compound's effect on atherosclerosis, from animal model induction to data analysis.
Quantification of Atherosclerosis in the Aortic Root
Tissue Preparation and Sectioning:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) to remove blood.
-
Carefully dissect the heart and the aortic root.
-
Embed the aortic root in a suitable medium (e.g., OCT compound) and freeze for cryosectioning.
-
Cut serial cross-sections (e.g., 10 µm thick) of the aortic root, focusing on the area where the aortic valve leaflets are visible.
Oil Red O Staining for Lipid-Laden Plaques:
-
Prepare a stock solution of Oil Red O (0.5 g in 100 ml of isopropanol).
-
Prepare a fresh working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water), let it stand, and filter.
-
Air-dry the cryosections and then fix them (e.g., with formalin).
-
Rinse the sections with 60% isopropanol.
-
Stain the sections with the filtered Oil Red O working solution for approximately 15-20 minutes.
-
Differentiate the sections in 60% isopropanol.
-
Counterstain the nuclei with hematoxylin to provide morphological context.
-
Mount the coverslips with an aqueous mounting medium.
Morphometric Analysis:
-
Capture digital images of the stained aortic root sections using a light microscope equipped with a camera.
-
Use image analysis software (e.g., ImageJ) to quantify the total area of the atherosclerotic lesion (stained red by Oil Red O) within the aortic sinus.
-
The lesion area can be expressed as the absolute area (in µm²) or as a percentage of the total aortic sinus area.
-
To assess lesion severity, the number and size of lesions can be categorized (e.g., mild, moderate, severe) based on established criteria.
Conclusion
The LXR agonist this compound has demonstrated significant anti-atherosclerotic properties in a preclinical mouse model. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other LXR-targeting compounds. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutics for cardiovascular disease.
References
- 1. LXRα is uniquely required for maximal reverse cholesterol transport and atheroprotection in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. JCI - Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice [jci.org]
- 6. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Western Blot Analysis Following AZ876 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ876 is a potent and selective agonist of the Liver X Receptor (LXR), with high affinity for both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation.[2][3] Activation of LXR by this compound leads to the induction of target genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are key players in reverse cholesterol transport.[1] Furthermore, this compound has demonstrated significant anti-inflammatory and anti-fibrotic properties, partly through the suppression of the transforming growth factor-β (TGFβ)-Smad2/3 signaling pathway.[2][3] These characteristics make this compound a compound of interest for research in cardiovascular diseases, atherosclerosis, and other inflammatory conditions.[1][2][4]
This document provides detailed application notes and a comprehensive protocol for performing Western blot analysis to investigate the effects of this compound treatment on key protein targets.
Data Presentation: Expected Protein Expression Changes
The following table summarizes the anticipated quantitative changes in protein expression levels in response to this compound treatment based on its known mechanism of action. These are key targets for Western blot analysis.
| Protein Target | Expected Change after this compound Treatment | Cellular Pathway | Rationale |
| LXRα | ↑ | LXR Signaling | This compound is an LXR agonist and has been shown to up-regulate LXRα expression.[2][3] |
| ABCA1 | ↑ | Reverse Cholesterol Transport | A primary target gene of LXR, its expression is induced upon LXR activation.[1] |
| ABCG1 | ↑ | Reverse Cholesterol Transport | Another key LXR target gene involved in cholesterol efflux.[1] |
| p-Smad2/3 | ↓ | TGFβ Signaling | This compound has been shown to inhibit the pro-fibrotic TGFβ-Smad2/3 pathway.[2][3] |
| Total Smad2/3 | No significant change | TGFβ Signaling | Often used as a loading control for the phosphorylated form. |
| α-SMA | ↓ | Fibrosis | A marker of myofibroblast differentiation, its expression is reduced by this compound in the context of fibrosis.[2][3] |
| SCD2 | ↑ | Lipid Metabolism | A target gene of LXR involved in fatty acid metabolism.[1][5] |
| ELOVL5 | ↑ | Lipid Metabolism | A target gene of LXR involved in fatty acid elongation.[1][5] |
| FADS2 | ↑ | Lipid Metabolism | A target gene of LXR involved in fatty acid desaturation.[1][5] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., macrophages, hepatocytes, cardiac fibroblasts) at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes: Quantifying LXR Target Gene Expression using AZ876 and qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] LXRs function as cholesterol sensors and, upon activation by oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1]
AZ876 is a potent and selective dual agonist of LXRα and LXRβ.[2] It has been shown to effectively induce the expression of LXR target genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[2] Notably, studies suggest that this compound may offer a therapeutic advantage by activating these pathways with potentially reduced lipogenic side effects, a common concern with other LXR agonists.[1]
Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression. These application notes provide a detailed protocol for utilizing qPCR to analyze the expression of LXR target genes in human cell lines treated with this compound.
LXR Signaling Pathway
Upon activation by an agonist like this compound, LXRs heterodimerize with RXR and bind to LXREs on the DNA. This binding event recruits coactivator proteins, leading to the transcription of target genes that regulate various aspects of lipid metabolism and inflammation.
Caption: LXR signaling pathway activation by this compound.
Data Presentation: Effect of this compound on LXR Target Gene Expression
The following table summarizes the quantitative data on the fold change in expression of key LXR target genes in response to this compound treatment in relevant cell lines.
| Target Gene | Cell Line | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression | Reference |
| ABCA1 | Human Polymorphonuclear Cells | Not specified | Not specified | 4-7 fold (compared to GW3965) | [3] |
| ABCG1 | Not specified | Not specified | Not specified | Induced | [2] |
| SCD2 | HL-1 Cardiomyocytes | 10 nM | 24 hours | ~2.3 fold | [1][2] |
| ELOVL5 | HL-1 Cardiomyocytes | 10 nM | 24 hours | ~1.8 fold | [1][2] |
| FADS2 | HL-1 Cardiomyocytes | 10 nM | 24 hours | ~1.5 fold | [1][2] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for human THP-1 macrophages and HepG2 hepatocytes.
Materials:
-
THP-1 or HepG2 cells
-
RPMI-1640 (for THP-1) or DMEM (for HepG2) complete growth medium
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
THP-1 Macrophages: Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 6-well plate. Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
HepG2 Hepatocytes: Seed HepG2 cells at a density of 3 x 10^5 cells/well in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete growth medium. A final concentration of 10 nM is recommended based on previous studies.[1][2]
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Isolation and cDNA Synthesis
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Nuclease-free water
Procedure:
-
Following treatment, wash the cells with PBS and lyse them directly in the well according to the RNA isolation kit manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target and reference genes (see table below)
-
qPCR plates and seals
-
qPCR instrument
Primer Sequences for Human LXR Target and Reference Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ABCA1 | TGTCCAGTCCAGTAATGGTTCC | GAGTCGGGTAACATCCAGGACT |
| ABCG1 | AAGGACGGCTACATCCTGAAGA | TCCGGATAGCAAGGTTGTAGTC |
| SREBF1 | GCGGCTGCTGGAACTCTATC | GCTTGAGAGAGGCACAAAGG |
| FASN | GCTGGGTGTTGAGGATGTGTAT | TGGGTGAGGCTGTAGTTGAACT |
| LPL | GGGCTCTGCCTGACCAAGAA | CTTCTGGTCAGGAGGAGGAGAA |
| APOE | CCTACAAATCGGAACTGGAGGA | GCTGTCCTCCATTGATTGTCAC |
| CYP7A1 | AGCAACTTTAGCCCCTCCAGAT | AGGCTTTGTTGAGGAGGAACTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| UBC | ATTTGGGTCGCGGTTCTTG | TCGAGCCCAGTGTTACCAC |
| TBP | GAACATCATGGATCAGAACAACA | ATAGGGATTCCGGGAGTCAT |
| TUBB2A | TTCGGTCAGAGCAGTACCAATG | GGTGCCAGTTGCTCATCATC |
qPCR Protocol:
-
Prepare the qPCR reaction mix as follows for each 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Pipette the reaction mix into a qPCR plate.
-
Seal the plate and centrifuge briefly.
-
Run the qPCR program with the following cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.
-
Data Analysis
The relative gene expression can be calculated using the 2-ΔΔCt method.[4]
-
Normalization to a Reference Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Reference Gene) For THP-1 macrophages, GAPDH and UBC are recommended as stable reference genes.[3][5][6] For HepG2 hepatocytes, TBP and TUBB2A are suitable choices.[7]
-
Normalization to the Control Group (ΔΔCt): ΔΔCt = ΔCt (this compound-treated sample) - ΔCt (Vehicle-treated sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
Experimental Workflow
The following diagram illustrates the complete experimental workflow from cell culture to data analysis.
Caption: qPCR workflow for LXR target gene analysis.
References
- 1. Liver X Receptor Agonist this compound Induces Beneficial Endogenous Cardiac Lipid Reprogramming and Protects Against Isoproterenol‐Induced Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. research.regionh.dk [research.regionh.dk]
- 6. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP-1 cells into M1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols for AZ876 in Cardiac Fibrosis Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ876 is a novel, selective, and orally active agonist of the Liver X Receptor (LXR), with high affinity for both LXRα and LXRβ subtypes (Ki values of 0.007 μM for human LXRα and 0.011 μM for human LXRβ)[1]. It has demonstrated significant cardioprotective effects by mitigating pathological cardiac hypertrophy and fibrosis without the common lipogenic side effects associated with other LXR agonists[2][3]. This compound exerts its anti-fibrotic effects by suppressing the transforming growth factor-beta (TGFβ)-Smad2/3 signaling pathway, a key driver of cardiac fibrosis[2][3]. These characteristics make this compound a promising therapeutic candidate for cardiovascular diseases characterized by fibrotic remodeling[1].
Mechanism of Action
Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and impaired cardiac function[4]. This compound, by activating LXR, intervenes in this process. In cardiac fibroblasts, this compound has been shown to prevent TGFβ- and angiotensin II-induced collagen synthesis and inhibit the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation[2][3]. This anti-fibrotic action is primarily mediated through the inhibition of the pro-fibrotic TGFβ-Smad2/3 signaling pathway[2][3].
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in preclinical models of cardiac fibrosis.
| Parameter | Model | Treatment | Key Findings | Reference |
| Myocardial Fibrosis | Transverse Aortic Constriction (TAC) in C57Bl6/J mice | This compound (20 µmol/kg/day) for 6 weeks | Significantly reduced TAC-induced myocardial fibrosis. | [2][3] |
| Subendocardial Fibrosis | Isoproterenol-induced cardiac damage in 129SV mice | This compound (20 µmol/kg per day) for 11 days | Significantly reduced isoproterenol-induced subendocardial fibrosis. | [5][6][7] |
| Fibrosis-related Gene Expression | TAC in C57Bl6/J mice | This compound (20 µmol/kg/day) for 6 weeks | Suppressed the up-regulation of fibrosis-related genes. | [2][3] |
| α-Smooth Muscle Actin (α-SMA) Upregulation | Isolated cardiac fibroblasts | This compound treatment | Inhibited the upregulation of the myofibroblastic marker, α-smooth muscle actin. | [2][3] |
| Collagen Synthesis | Isolated cardiac fibroblasts | This compound treatment | Prevented TGFβ- and angiotensin II-induced fibroblast collagen synthesis. | [2][3] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in attenuating cardiac fibrosis.
Caption: this compound activates LXR to inhibit TGF-β/Smad2/3 signaling and reduce cardiac fibrosis.
Experimental Protocols
Immunohistochemistry Protocol for Cardiac Fibrosis Markers (α-SMA and Collagen I) in Paraffin-Embedded Mouse Heart Tissue
This protocol is designed for the detection of key fibrosis markers in cardiac tissue following in vivo studies with this compound.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded mouse heart sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibodies:
-
Rabbit anti-α-Smooth Muscle Actin (α-SMA) antibody
-
Rabbit anti-Collagen I antibody
-
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
-
Humidified chamber
2. Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with TBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-α-SMA or anti-Collagen I) to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with TBST: 3 x 5 minutes.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse with TBST: 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the nuclei.
-
Rinse with tap water until the water runs clear.
-
"Blue" the sections in Scott's tap water substitute or a similar reagent.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
10. Image Acquisition and Analysis:
- Acquire images using a bright-field microscope.
- Quantify the fibrotic area (positive staining for α-SMA or Collagen I) as a percentage of the total tissue area using image analysis software.
Experimental Workflow
The following diagram outlines the key steps in an in vivo study evaluating the anti-fibrotic effects of this compound using immunohistochemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds and Cardiac Fibrosis: Current Insight and Future Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. ahajournals.org [ahajournals.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
Application Notes and Protocols: The Use of AZ876 in a Murine Transverse Aortic Constriction (TAC) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of AZ876, a selective Liver X Receptor (LXR) agonist, in the context of a transverse aortic constriction (TAC) model of cardiac hypertrophy and failure. This compound has demonstrated significant therapeutic potential by mitigating pathological cardiac remodeling.[1][2] It effectively reduces cardiac hypertrophy, myocardial fibrosis, and cardiac dysfunction without the lipogenic side effects commonly associated with other LXR agonists.[1][2][3] This document outlines the mechanism of action of this compound, detailed protocols for its application in a TAC model, and the expected experimental outcomes.
Mechanism of Action of this compound
This compound is a potent agonist of both LXRα and LXRβ, with Ki values of 0.007 μM and 0.011 μM for human LXRα and LXRβ, respectively.[4] LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and cholesterol homeostasis.[1][4] In the heart, LXRα expression is significantly upregulated in response to the pressure overload induced by TAC.[1][2]
The cardioprotective effects of this compound are mediated through its ability to:
-
Inhibit the TGFβ-Smad2/3 Signaling Pathway: this compound suppresses the pro-hypertrophic and pro-fibrotic transforming growth factor β (TGFβ)-Smad2/3 signaling cascade, a key pathway in the development of cardiac fibrosis.[1][2]
-
Reduce Pro-fibrotic and Pro-hypertrophic Gene Expression: The compound downregulates the expression of genes associated with cardiac hypertrophy and fibrosis.[1][2]
-
Directly Act on Cardiomyocytes and Cardiac Fibroblasts: Both cell types express LXRα, making them direct targets for this compound. In cardiomyocytes, it attenuates phenylephrine-stimulated hypertrophy. In cardiac fibroblasts, it inhibits collagen synthesis induced by TGFβ and angiotensin II, and reduces the expression of α-smooth muscle actin, a marker of myofibroblast differentiation.[1][2]
Data Presentation
The following tables summarize the expected quantitative outcomes from the administration of this compound in a murine TAC model, based on published literature.
Table 1: Effects of this compound on Cardiac Hypertrophy
| Group | Treatment | Heart Weight / Body Weight (mg/g) |
| Sham | Vehicle | ~5.0 |
| TAC | Vehicle | Increased (~7.5) |
| TAC | This compound (20 µmol/kg/day) | Significantly Reduced vs. TAC |
Note: Specific numerical values with statistical variance are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of significant increases and reductions.
Table 2: Effects of this compound on Cardiac Fibrosis
| Group | Treatment | Myocardial Fibrosis (%) |
| Sham | Vehicle | Minimal |
| TAC | Vehicle | Significantly Increased |
| TAC | This compound (20 µmol/kg/day) | Significantly Reduced vs. TAC |
Note: Specific numerical values with statistical variance are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of significant increases and reductions.
Table 3: Effects of this compound on Cardiac Function
| Group | Treatment | Ejection Fraction (%) | Fractional Shortening (%) |
| Sham | Vehicle | ~60-70% | ~30-40% |
| TAC | Vehicle | Significantly Decreased | Significantly Decreased |
| TAC | This compound (20 µmol/kg/day) | Significantly Improved vs. TAC | Significantly Improved vs. TAC |
Note: Specific numerical values with statistical variance are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of significant decreases and improvements.
Experimental Protocols
Transverse Aortic Constriction (TAC) Surgical Procedure
This protocol describes a standard method for inducing pressure overload-induced cardiac hypertrophy in mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (sterilized)
-
Suture material (e.g., 6-0 or 7-0 silk)
-
Blunted 27-gauge needle
-
Heating pad
-
Ventilator (optional, depending on the specific protocol)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the upper thoracic area and disinfect with an antiseptic solution.
-
-
Surgical Incision:
-
Make a small vertical midline incision in the skin over the upper sternum.
-
Carefully dissect the underlying muscles to expose the trachea and the thymus.
-
-
Exposure of the Aortic Arch:
-
Gently retract the thymus to visualize the aortic arch and the carotid arteries.
-
-
Aortic Constriction:
-
Carefully pass a suture (e.g., 7-0 silk) underneath the transverse aorta, between the innominate and left common carotid arteries.
-
Place a blunted 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around both the aorta and the needle.
-
Promptly and carefully remove the needle, leaving a defined constriction of the aorta.
-
-
Closure and Recovery:
-
Close the chest wall and skin with appropriate sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
Administer post-operative analgesics as required.
-
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., chow supplementation)
Procedure:
-
Drug Preparation:
-
This compound is typically administered via supplemented chow.
-
The standard dose is 20 µmol/kg/day.[1]
-
-
Administration:
-
Treatment with this compound-supplemented chow is initiated at the time of the TAC surgery.
-
The treatment is continued for the duration of the study, typically 6 weeks.[1]
-
Assessment of Cardiac Hypertrophy, Fibrosis, and Function
a. Echocardiography:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function.
-
Measure parameters such as left ventricular ejection fraction (EF) and fractional shortening (FS).
b. Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Weigh the hearts and calculate the heart weight to body weight ratio (HW/BW) as a measure of hypertrophy.
-
Fix the hearts in formalin and embed in paraffin.
-
Section the hearts and perform Masson's trichrome or Picrosirius red staining to visualize and quantify myocardial fibrosis.
Visualizations
Signaling Pathway of this compound in Cardiac Remodeling
Caption: this compound activates LXR, which inhibits the pro-fibrotic TGF-β/Smad2/3 signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating this compound in a TAC model of cardiac hypertrophy.
References
AZ876: A Promising LXR Agonist for Metabolic Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ876 is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Unlike many other LXR agonists that are limited by side effects such as hypertriglyceridemia and hepatic steatosis, this compound has demonstrated a more favorable profile in preclinical studies, making it a compelling candidate for investigation in a range of metabolic diseases.[1][2] This document provides detailed application notes and protocols for the use of this compound in metabolic disease research.
Mechanism of Action
This compound activates both LXRα and LXRβ isoforms, which form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include those involved in reverse cholesterol transport (ABCA1, ABCG1), fatty acid synthesis, and the suppression of inflammatory gene expression.
Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of target genes involved in lipid metabolism and inflammation.
Quantitative Data
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | LXRα | LXRβ | Reference |
| Ki (μM) | Human | 0.007 | 0.011 | [3] |
| EC50 (Reporter Assay) | Human | More potent than GW3965 | More potent than GW3965 | [1] |
| EC50 (Reporter Assay) | Mouse | More potent than GW3965 | More potent than GW3965 | [1] |
Table 2: In Vivo Effects of this compound in APOE*3Leiden Mice (20 weeks treatment)
| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Plasma Cholesterol | Plasma Triglycerides | Atherosclerotic Lesion Area | Liver Triglycerides | Reference |
| Control | - | No significant change | No significant change | - | No significant change | [1] |
| This compound (Low Dose) | 5 | ↓ 12% (NS) | No significant change | ↓ (Significant) | No significant change | [1] |
| This compound (High Dose) | 20 | ↓ 16% (P < 0.05) | ↑ 110% (P < 0.001) | ↓ (Significant) | ↑ 53% (P < 0.01) | [1] |
| GW3965 | 17 | ↓ 12% (NS) | ↑ 70% (P < 0.001) | ↓ (Significant) | No significant change | [1] |
| (NS = Not Significant) |
Experimental Protocols
In Vitro LXR Target Gene Expression Assay
This protocol describes how to assess the ability of this compound to induce the expression of LXR target genes in a relevant cell line (e.g., HepG2 for liver metabolism, THP-1 for macrophage function).
Caption: Workflow for determining the effect of this compound on LXR target gene expression in vitro.
Methodology:
-
Cell Culture: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Treatment: Remove the culture medium and replace it with medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Study of this compound in a Diet-Induced Obesity and Insulin Resistance Model
This protocol outlines a proposed in vivo study to evaluate the efficacy of this compound in a mouse model of diet-induced obesity and insulin resistance.
Caption: Proposed workflow for evaluating this compound in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Use male C57BL/6J mice, a common strain for studying diet-induced obesity.
-
Acclimation and Diet: Acclimate the mice for one week with standard chow. Then, switch to a high-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity and insulin resistance.
-
Group Formation: After a set period on the HFD (e.g., 8-12 weeks), randomize the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Drug Administration: Administer this compound daily via oral gavage or by incorporating it into the diet. A low dose of 5 µmol·kg⁻¹·day⁻¹ is suggested based on previous studies to avoid lipogenic side effects.[1]
-
Monitoring:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
Plasma Parameters: Collect blood periodically to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Terminal Procedures: At the end of the study (e.g., after 4-8 weeks of treatment), sacrifice the animals and collect tissues (liver, adipose tissue, skeletal muscle) for further analysis, including:
-
Histology: To assess liver steatosis and inflammation.
-
Gene Expression Analysis: To measure the expression of LXR target genes and markers of inflammation and fibrosis.
-
Lipid Content: To quantify tissue triglyceride levels.
-
Conclusion
This compound represents a promising tool for metabolic disease research due to its potent LXR agonism and favorable side effect profile at lower doses. The protocols and information provided herein offer a framework for researchers to investigate the potential of this compound in various metabolic contexts, from in vitro mechanistic studies to in vivo models of complex metabolic disorders. Further research is warranted to fully elucidate the therapeutic potential of this compound in conditions such as insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease.
References
- 1. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Dissolving AZ876 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and administration of AZ876, a potent Liver X Receptor (LXR) agonist, for in vivo research applications. The following sections outline solubility data, recommended vehicles for various administration routes, and step-by-step experimental protocols.
Solubility and Formulation Data
This compound is a poorly water-soluble compound, necessitating the use of specific solvents and vehicles for in vivo administration. The table below summarizes the known solubility of this compound and recommended formulation strategies.
| Parameter | Value | Source |
| Molecular Weight | 439.57 g/mol | [1] |
| Solubility in DMSO | ≥ 2.6 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [2] |
| Solubility in Ethanol | 1 mg/mL | [2] |
| Recommended In Vivo Dose (Dietary) | 20 µmol/kg/day | [3][4][5] |
| Recommended Vehicle (Oral Gavage/IP Injection) | 10% DMSO in 90% (20% SBE-β-CD in Saline) | [6] |
| Achievable Concentration (Oral Gavage/IP Injection) | 2.5 mg/mL (suspended solution) | [6] |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound for different in vivo study designs.
Protocol 1: Dietary Administration
This method is suitable for chronic studies and avoids the stress associated with repeated injections or gavage.
Materials:
-
This compound powder
-
Standard rodent chow
-
Appropriate mixing equipment
Procedure:
-
Calculate the total amount of this compound required based on the number of animals, the duration of the study, and the target dose of 20 µmol/kg/day.
-
Accurately weigh the calculated amount of this compound powder.
-
Thoroughly mix the this compound powder with a small portion of the powdered rodent chow.
-
Gradually add the remaining chow while continuously mixing to ensure a homogenous distribution of the compound.
-
Provide the this compound-supplemented diet to the animals ad libitum.
-
Prepare fresh medicated diet regularly to ensure compound stability.
Protocol 2: Oral Gavage or Intraperitoneal (IP) Injection
This protocol is suitable for studies requiring precise and acute dosing. This formulation results in a suspended solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
IP injection needles (25-27 gauge for adult mice)
Preparation of 20% SBE-β-CD in Saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Ensure the powder is completely dissolved and the solution is clear.
-
This solution can be stored at 4°C for up to one week.[6]
Preparation of this compound Formulation (2.5 mg/mL):
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL. For example, dissolve 25 mg of this compound in 1 mL of DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[6]
-
Mix the solution thoroughly. If precipitation occurs, use sonication or gentle heating to aid dissolution.[6]
-
It is recommended to prepare this working solution fresh on the day of use. [6]
Administration via Oral Gavage:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[3]
-
Select an appropriately sized oral gavage needle (e.g., 20-22 gauge for an adult mouse).[1][3]
-
Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus and down to the stomach.
-
Administer the calculated volume of the this compound suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
Administration via Intraperitoneal Injection:
-
Weigh the animal to determine the correct injection volume.
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).
-
Lift the mouse and tilt it slightly to one side. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe before injecting the this compound suspension.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow
LXR Agonist Signaling Pathway
This compound functions as a Liver X Receptor (LXR) agonist. Upon binding, it activates the LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes involved in cholesterol metabolism and transport, such as ABCA1 and ABCG1.[8]
Caption: LXR agonist (this compound) signaling pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. gavageneedle.com [gavageneedle.com]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ876 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AZ876.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least three years.[1]
Q2: How should I store stock solutions of this compound?
A2: The storage of stock solutions depends on the solvent and temperature. For optimal stability, it is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[2]
-
In DMSO at -80°C: Stable for up to 2 years.[3]
-
In DMSO at -20°C: Stable for up to 1 year.[3] Some sources suggest a shorter stability of 1 month at -20°C, so it is best to use it within this timeframe if possible.[1][4]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in the following solvents at the specified concentrations:
| Solvent | Concentration |
| DMSO | up to 88 mg/mL (200.19 mM)[1] |
| DMF | 30 mg/mL[5] |
| Ethanol | 1 mg/mL[5] |
It is important to use fresh, moisture-free DMSO, as its moisture-absorbing nature can reduce the solubility of this compound.[1]
Q4: How do I prepare a working solution of this compound for in vivo experiments?
A4: A common method for preparing a suspension of this compound for oral administration involves the use of DMSO, PEG300, Tween80, and ddH2O. For example, to prepare a 1 mL working solution, you can follow these steps:
-
Add 50 μL of an 88 mg/mL stock solution in DMSO to 400 μL of PEG300 and mix until clear.
-
Add 50 μL of Tween80 to the mixture and mix until clear.
-
Add 500 μL of ddH2O to bring the final volume to 1 mL.
This mixed solution should be used immediately for the best results.[1] Another protocol for oral and intraperitoneal injection involves preparing a 2.5 mg/mL suspended solution by adding 100 μL of a 25.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.[6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective agonist of the Liver X Receptors (LXRα and LXRβ).[6] LXRs are nuclear receptors that play a key role in regulating cholesterol metabolism, inflammation, and immunity.[7] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution | - Solvent has absorbed moisture (especially DMSO).- Exceeded solubility limit.- Improper storage. | - Use fresh, anhydrous DMSO.[1]- Ensure the concentration is within the solubility limits.- Store stock solutions at -80°C for long-term storage and -20°C for short-term, and avoid repeated freeze-thaw cycles.[1][3] |
| Precipitation of this compound when preparing working solution | - Rapid addition of aqueous buffer to a concentrated organic stock solution.- Low temperature of the solution. | - Add the aqueous solution slowly while vortexing.- Gently warm the solution to 37°C and use sonication to aid dissolution.[2] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions and aliquot for single use.- Verify the stability of the stock solution based on the storage conditions and duration.- Recalculate the concentration and ensure accurate pipetting. |
Experimental Protocols
Preparation of this compound Stock Solution
This workflow outlines the general steps for preparing a stock solution of this compound.
In Vitro Assay Example
For an in vitro assay using HL-1 cardiomyocytes, this compound has been shown to induce the expression of LXR target genes at a concentration of 10 nM for 6-48 hours.[6]
-
Cell Culture: Culture HL-1 cardiomyocytes according to standard protocols.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of this compound stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions in cell culture medium to achieve the final desired concentration of 10 nM. It is crucial to add the stock solution to the medium slowly and mix thoroughly to avoid precipitation.
-
-
Treatment: Replace the existing cell culture medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours).
-
Analysis: After incubation, cells can be harvested for downstream analysis, such as qRT-PCR to measure the expression of LXR target genes (e.g., SCD2, ELOVL5, FADS2).[6]
Stability and Storage Summary
| Form | Solvent | Storage Temperature | Stability |
| Solid | N/A | -20°C | ≥ 4 years[5] |
| Stock Solution | DMSO | -80°C | up to 2 years[3] |
| Stock Solution | DMSO | -20°C | up to 1 year[3] (some sources suggest 1 month[1][4]) |
References
- 1. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 2. glpbio.com [glpbio.com]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential AZ876-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with the Liver X Receptor (LXR) agonist, AZ876.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of the Liver X Receptors (LXRα and LXRβ)[1]. LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation[2][3]. Upon activation by agonists like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression[4][5]. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid metabolism[2][3].
Q2: Is this compound expected to be cytotoxic?
The available literature primarily highlights the protective effects of this compound, particularly in the cardiovascular system, where it has been shown to reduce cardiac hypertrophy and fibrosis without the common lipogenic side effects associated with other LXR agonists[6]. However, studies with other LXR agonists have demonstrated that they can induce cell death, often in a cell-type-specific manner, particularly in cancer cells. Therefore, while not its primary expected effect, cytotoxicity can be a potential outcome depending on the experimental context.
Q3: Why might I be observing cytotoxicity in my experiments with this compound?
Observing unexpected cytotoxicity with this compound could be due to several factors:
-
Cell-Type Specificity: The effects of LXR agonists can be highly dependent on the cell type. For instance, some cancer cell lines may be sensitive to LXR activation, leading to apoptosis or cell cycle arrest, while non-cancerous cells may be unaffected.
-
High Concentrations: Like any compound, high concentrations of this compound may lead to off-target effects or overwhelm cellular metabolic pathways, resulting in toxicity.
-
Experimental Conditions: Factors such as cell density, passage number, and length of exposure to the compound can significantly influence the observed outcome.
-
Compound Purity and Handling: Impurities in the this compound batch or improper storage and handling could contribute to unexpected cytotoxic effects.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations, for example, from nanomolar to high micromolar. |
| Cell-type sensitivity | Review the literature to see if LXR agonists are known to be cytotoxic to your cell line or similar cell types. Consider testing the effect of this compound on a non-cancerous control cell line. |
| Prolonged exposure | Conduct a time-course experiment to assess when cytotoxicity begins. It's possible that shorter incubation times are sufficient to achieve the desired effect without inducing cell death. |
| Experimental artifact | Ensure proper experimental controls are in place, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for the highest this compound dose. |
| Compound integrity | Verify the purity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier. Ensure proper storage conditions (e.g., temperature, light protection) are maintained. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in cell culture | Standardize your cell culture procedures. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the compound is fully dissolved before adding to the cell culture medium. |
| Assay variability | Optimize your cytotoxicity assay protocol. Ensure that the assay is being performed within its linear range and that all reagents are fresh and properly prepared. |
Quantitative Data on LXR Agonist Cytotoxicity
While specific IC50 values for this compound-induced cytotoxicity are not widely reported in the literature, the following table provides examples of IC50 values for other synthetic LXR agonists in various cancer cell lines. This data can serve as a reference for the potential cytotoxic concentrations of LXR agonists.
| LXR Agonist | Cell Line | Cancer Type | IC50 (µM) | Reference |
| T0901317 | LNCaP | Prostate Cancer | ~10 | |
| T090131t7 | PC-3 | Prostate Cancer | > 20 | |
| GW3965 | LNCaP | Prostate Cancer | ~10 | |
| GW3965 | PC-3 | Prostate Cancer | > 20 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and treat with this compound as for the MTT assay.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Workflows
LXR Signaling Pathway
Caption: this compound activates the LXR signaling pathway.
This compound-Mediated Inhibition of TGF-β Signaling
Caption: this compound inhibits the pro-fibrotic TGF-β signaling pathway.
Experimental Workflow for Investigating Cytotoxicity
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTIVATION OF LXR/RXR PATHWAY AMELIORATES LIVER DISEASE IN ATP7B−/− (WILSON DISEASE) MICE - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZ876 Concentration for Cell Culture: A Technical Support Guide
Important Notice: Contrary to the topic's initial premise, AZ876 is not primarily recognized as an NLRP3 inflammasome inhibitor. Extensive research literature identifies this compound as a potent and selective Liver X Receptor (LXR) agonist . This guide is therefore based on its well-established role in activating LXR signaling pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-affinity agonist for Liver X Receptors, specifically LXRα and LXRβ. It binds to these nuclear receptors and induces the expression of target genes involved in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A common starting concentration for this compound in in vitro studies is in the low nanomolar range. For instance, a concentration of 10 nM has been effectively used in HL-1 cardiomyocytes to induce the expression of LXR target genes[1][2]. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time for this compound can vary depending on the experimental endpoint. Gene expression changes in response to LXR activation can often be observed within 6 to 48 hours[1]. For longer-term studies or assessment of downstream functional effects, the incubation period may need to be extended. It is recommended to perform a time-course experiment to determine the optimal duration for your specific assay.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final DMSO concentration in your culture medium is non-toxic to your cells, generally below 0.1%.
Q5: What are the expected effects of this compound on my cells?
A5: As an LXR agonist, this compound is expected to upregulate the expression of LXR target genes. These include genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and those with anti-inflammatory properties. The specific cellular response will depend on the cell type and the experimental context.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to activate LXR signaling in your specific cell type.- Incubation time too short: The duration of treatment may not be long enough to induce a measurable response.- Cell line unresponsive: The cell line may have low expression of LXRα and/or LXRβ.- Compound degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM).- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).- Verify the expression of LXRα and LXRβ in your cell line using qPCR or Western blot.- Prepare a fresh stock solution of this compound. |
| Cell toxicity or death | - This compound concentration too high: Excessive concentrations of LXR agonists can lead to cytotoxicity in some cell lines.- Vehicle (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.- Off-target effects: At high concentrations, this compound may have unintended effects on other cellular pathways. | - Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion).- Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments.- Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.- Inconsistent compound preparation: Errors in the preparation of this compound stock or working solutions.- Assay variability: Inherent variability in the experimental assay. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
Determining Optimal this compound Concentration using qPCR
This protocol outlines a method to determine the optimal concentration of this compound by measuring the expression of a known LXR target gene, such as ABCA1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB) and an LXR target gene (e.g., ABCA1)
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Once the cells have reached the desired confluency, replace the medium with the prepared this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR to determine the relative expression of the LXR target gene (e.g., ABCA1), normalized to the housekeeping gene.
-
Data Analysis: Analyze the qPCR data to identify the concentration of this compound that gives the desired level of target gene induction.
Visualizations
Caption: Simplified LXR signaling pathway activated by this compound.
Caption: General experimental workflow for this compound cell treatment.
References
AZ876 dose-response curve analysis
Welcome to the technical support center for AZ876. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), leading to the downregulation of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, making this compound a relevant compound for oncology research.
Q2: In which cell lines is this compound expected to be most effective?
The efficacy of this compound is often correlated with the activation status of the MAPK/ERK pathway. Cell lines with activating mutations in upstream components of this pathway, such as BRAF (e.g., A375 melanoma) or RAS (e.g., HCT116 colorectal cancer), are generally more sensitive to MEK inhibition. We recommend performing initial screening across a panel of cell lines with known genetic backgrounds to determine the optimal models for your studies.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to minimize solvent-induced toxicity.
Q4: How can I confirm that this compound is inhibiting the MAPK/ERK pathway in my cells?
The most direct method to confirm the on-target activity of this compound is to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. This can be achieved using techniques such as Western blotting or ELISA with antibodies specific to p-ERK1/2 (Thr202/Tyr204). A dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound would indicate successful target engagement.
Dose-Response Curve Analysis: Troubleshooting Guide
Issue 1: High variability between replicates in a cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells. Visually inspect the wells under a microscope after allowing the cells to adhere.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Inaccurate drug dilutions.
-
Solution: Perform serial dilutions carefully. Use calibrated pipettes and ensure complete mixing at each dilution step. Prepare fresh dilutions for each experiment.
-
Issue 2: The dose-response curve is not sigmoidal or does not reach a plateau.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: The concentration range of this compound may be too narrow or not centered around the IC50 value. Broaden the concentration range in a preliminary experiment (e.g., from 1 nM to 100 µM) to identify the effective range. Then, perform a more detailed experiment with more data points around the estimated IC50.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The effect of this compound on cell viability is time-dependent. An incubation time of 48 to 72 hours is typically sufficient to observe a significant effect. You may need to optimize the incubation time for your specific cell line.
-
-
Possible Cause 3: Drug instability or degradation.
-
Solution: Ensure the stock solution of this compound is stored correctly. If the compound is unstable in the culture medium over long incubation periods, consider replenishing the medium with fresh compound during the experiment.
-
Issue 3: The IC50 value is significantly different from expected values.
-
Possible Cause 1: Differences in cell line passage number or culture conditions.
-
Solution: Cell line characteristics can change with high passage numbers. Use low-passage cells and maintain consistent culture conditions (e.g., media, serum concentration, CO2 levels).
-
-
Possible Cause 2: Variation in cell density at the time of treatment.
-
Solution: The initial cell density can influence the apparent IC50. Optimize the seeding density to ensure cells are in the exponential growth phase at the time of drug addition and do not become over-confluent by the end of the assay.
-
-
Possible Cause 3: Assay-specific artifacts.
-
Solution: The choice of viability assay can impact the results. For example, MTT assays can be affected by the metabolic state of the cells, while CellTiter-Glo measures ATP levels. Consider validating your findings with an alternative method, such as direct cell counting or a colony formation assay.
-
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in a panel of cancer cell lines with different genetic backgrounds. These values were determined using a 72-hour CellTiter-Glo cell viability assay.
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25 |
| MCF7 | Breast Adenocarcinoma | PIK3CA E545K | > 1000 |
| HeLa | Cervical Adenocarcinoma | Wild-type RAS/RAF | 500 |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using CellTiter-Glo® Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and no-cell control (media only) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from the no-cell control wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability data against the log-transformed concentrations of this compound.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[1]
-
Protocol 2: Western Blotting for p-ERK1/2 Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using image analysis software.
-
Mandatory Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
Technical Support Center: Mitigating AZ876-Induced Hypertriglyceridemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist AZ876 and its associated hypertriglyceridemic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause hypertriglyceridemia?
A1: this compound is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in regulating cholesterol homeostasis, lipogenesis, and inflammation.[1][2] Activation of LXR by this compound can lead to a dose-dependent increase in plasma triglyceride levels.[1] This is primarily due to the LXR-mediated induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1][3][4][5]
Q2: At what doses does this compound induce hypertriglyceridemia?
A2: The hypertriglyceridemic effect of this compound is dose-dependent. In preclinical studies using APOE*3Leiden mice, a low dose of this compound (5 µmol·kg⁻¹·day⁻¹) did not significantly affect plasma triglyceride levels. However, a high dose (20 µmol·kg⁻¹·day⁻¹) resulted in a significant increase of approximately 110% in plasma triglycerides.[1]
Q3: What is a potential strategy to mitigate this compound-induced hypertriglyceridemia?
A3: A potential strategy to counteract this compound-induced hypertriglyceridemia is the co-administration of a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, such as fenofibrate. PPARα is a nuclear receptor that, when activated, increases the expression of genes involved in fatty acid oxidation and lipolysis, most notably lipoprotein lipase (LPL).[6] Increased LPL activity enhances the clearance of triglyceride-rich lipoproteins from the circulation.
Q4: What is the mechanism of crosstalk between LXR and PPARα signaling pathways?
A4: There is a well-documented crosstalk between the LXR and PPARα signaling pathways. Activated PPARα can suppress the LXR-mediated induction of SREBP-1c. This occurs through competition for their shared heterodimerization partner, the Retinoid X Receptor (RXR), and by reducing the binding of the LXR/RXR heterodimer to the LXR response elements (LXREs) on the SREBP-1c promoter. By inhibiting the LXR/SREBP-1c pathway, PPARα agonists can reduce the lipogenic signaling cascade initiated by LXR agonists like this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant increase in triglycerides observed with high-dose this compound. | 1. Incorrect dosage or administration of this compound.2. Animal model variability (strain, age, sex).3. Diet composition not appropriate to induce hyperlipidemia.4. Issues with triglyceride measurement assay. | 1. Verify the concentration and stability of the this compound formulation. Confirm the accuracy of the dosing regimen.2. Ensure consistency in the animal model used. Consider using a well-established model for hyperlipidemia, such as the APOE*3Leiden or LDLR-null mice.3. Use a Western-type diet or other appropriate high-fat diet to create a hyperlipidemic background.4. Calibrate the triglyceride measurement instrument and use appropriate controls. Consider potential interfering substances in the plasma samples. |
| Fenofibrate co-treatment is not effectively lowering this compound-induced hypertriglyceridemia. | 1. Insufficient dose of fenofibrate.2. Poor bioavailability of the fenofibrate formulation.3. Timing of administration is not optimal.4. Saturation of the triglyceride clearance pathway. | 1. Consider a dose-escalation study for fenofibrate to find the optimal effective dose for the specific animal model and this compound dosage.2. Ensure proper formulation and administration of fenofibrate to maximize absorption. Oral gavage is a common administration route.3. Investigate different administration schedules (e.g., simultaneous administration with this compound vs. staggered).4. At very high triglyceride levels, the LPL-mediated clearance pathway may become saturated. In such cases, a higher dose of fenofibrate or combination with another lipid-lowering agent might be necessary. |
| High variability in triglyceride levels between individual animals. | 1. Inconsistent food intake among animals.2. Stress-induced variations in lipid metabolism.3. Genetic drift within the animal colony.4. Inconsistent sample collection and processing. | 1. House animals individually during the treatment period to monitor food intake accurately.2. Handle animals consistently and minimize stress during procedures.3. Obtain animals from a reputable vendor and ensure they are from a genetically stable background.4. Standardize the time of day for blood collection (preferably after a fasting period) and the method of plasma/serum separation and storage. |
| Unexpected changes in other lipid parameters (e.g., cholesterol). | 1. This compound can also affect cholesterol metabolism by inducing genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1).[1]2. Fenofibrate can have variable effects on LDL-C levels. | 1. Monitor a full lipid panel (total cholesterol, HDL-C, LDL-C) to get a comprehensive picture of the metabolic changes.2. Be aware that changes in triglyceride metabolism can indirectly influence other lipoprotein fractions. |
Data Presentation
Table 1: Effect of this compound on Plasma Triglyceride Levels in APOE*3Leiden Mice
| Treatment Group | Dose | Duration | Diet | Change in Triglycerides (%) |
| Control | - | 20 weeks | Western-Type | 0 |
| This compound | 5 µmol·kg⁻¹·day⁻¹ | 20 weeks | Western-Type | No significant change |
| This compound | 20 µmol·kg⁻¹·day⁻¹ | 20 weeks | Western-Type | +110%[1] |
Table 2: Expected Efficacy of Fenofibrate on Hypertriglyceridemia
| Treatment Group | Dose | Duration | Animal Model | Expected Change in Triglycerides (%) |
| Fenofibrate | 30 mg/kg/day | 4 weeks | APOE*3-Leiden.CETP Mice | -60% |
| Fenofibrate | 100 mg/kg/day | 2 days (pre-treatment) | Balb/c Mice (LPS-induced) | (Mitigates inflammatory response) |
| Fenofibrate | 200 mg/day (human equivalent) | 12 weeks | Human (Hyperlipidemia) | Up to -50%[6] |
Experimental Protocols
Protocol 1: Induction of Hypertriglyceridemia with this compound in APOE*3Leiden Mice
-
Animal Model: Male or female APOE*3Leiden transgenic mice, 10-12 weeks old.
-
Acclimation: Acclimate mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) and diet.
-
Diet: Provide a Western-type diet containing 21% fat and 0.15% cholesterol ad libitum throughout the experiment.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound daily by oral gavage at the desired doses (e.g., 5 µmol·kg⁻¹ and 20 µmol·kg⁻¹).
-
The control group should receive the vehicle only.
-
-
Treatment Duration: 20 weeks.
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 4 weeks) for triglyceride measurement.
-
-
Terminal Procedure:
-
At the end of the 20-week period, fast the mice for 4-6 hours.
-
Collect a terminal blood sample via cardiac puncture for final lipid analysis.
-
Harvest liver and other relevant tissues for further analysis (e.g., gene expression of SREBP-1c and its target genes).
-
-
Triglyceride Measurement:
-
Separate plasma by centrifugation.
-
Measure plasma triglyceride levels using a commercial enzymatic assay kit.
-
Protocol 2: Mitigation of this compound-Induced Hypertriglyceridemia with Fenofibrate
-
Animal Model and Diet: Follow steps 1-3 from Protocol 1.
-
Group Allocation:
-
Group 1: Control (Vehicle for both this compound and fenofibrate)
-
Group 2: this compound (e.g., 20 µmol·kg⁻¹) + Vehicle for fenofibrate
-
Group 3: this compound (e.g., 20 µmol·kg⁻¹) + Fenofibrate (e.g., 30-100 mg/kg)
-
Group 4: Vehicle for this compound + Fenofibrate (e.g., 30-100 mg/kg)
-
-
Drug Administration:
-
Administer this compound and fenofibrate (or their respective vehicles) daily by oral gavage. The drugs can be administered simultaneously or at different times of the day.
-
-
Treatment Duration, Monitoring, and Terminal Procedure: Follow steps 5-8 from Protocol 1.
-
Additional Analysis:
-
Measure plasma LPL activity using a commercially available kit.
-
Analyze the expression of key genes in the liver, including SREBP-1c, FASN, SCD1, LPL, and ApoC-III, using qRT-PCR.
-
Mandatory Visualization
Caption: this compound and Fenofibrate signaling pathways.
Caption: Experimental workflow for mitigation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. secure.wvmi.org [secure.wvmi.org]
- 4. A retrospective meta-analysis of the efficacy and tolerability of fenofibrate 300 mg/d on high-density lipoprotein cholesterol levels in randomized, double-blind, comparative studies conducted in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estradiol (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
Preventing liver steatosis with AZ876 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZ876, a selective Liver X Receptor (LXR) agonist. The information provided addresses common issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and orally active agonist of Liver X Receptors (LXRα and LXRβ).[1] It binds to these nuclear receptors and induces the expression of target genes, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This action promotes reverse cholesterol transport, regulates lipid metabolism, and exerts anti-inflammatory effects.[1]
Q2: Is this compound suitable for preventing liver steatosis?
While this compound influences lipid metabolism, it is crucial to note that LXR agonists, including this compound, are known to potentially induce hepatic steatosis and hypertriglyceridemia, particularly at higher doses.[2] This is a known class effect of LXR agonists, primarily resulting from the induction of the hepatic sterol regulatory element-binding protein 1c (SREBP1c).[2] Therefore, this compound is not used to prevent steatosis but rather for research in areas like cardiovascular disease, where its effects on cholesterol transport are beneficial.[1][3]
Q3: What are the main research applications for this compound?
This compound is primarily used in cardiovascular disease research.[1] Studies have shown its efficacy in reducing atherosclerotic lesion area and monocyte adhesion in mouse models.[1][2] It has also been investigated for its potential to induce beneficial cardiac lipid reprogramming and protect against certain types of cardiac damage.[3][4][5]
Q4: How should this compound be prepared for in vivo studies?
For in vivo experiments, it is recommended to prepare the working solution of this compound fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Oral gavage is a common administration route.[1]
Troubleshooting Guides
Issue 1: Unexpected Increase in Liver Triglycerides and Steatosis in Animal Models
Possible Cause: This is a known on-target effect of LXR agonists like this compound, especially at higher concentrations.[2]
Solutions:
-
Dose-Response Study: Conduct a dose-response study to find the optimal therapeutic window that provides the desired effects (e.g., reduction in atherosclerosis) without causing significant hepatic steatosis. A study on APOE*3Leiden mice showed that a low dose of this compound reduced atherosclerosis without affecting liver lipids, while a high dose increased liver weight and triglyceride content.[2]
-
Monitor Liver Enzymes: Regularly monitor plasma levels of liver enzymes such as ALT and AST to assess potential hepatotoxicity.
-
Histological Analysis: At the end of the study, perform a histological analysis of the liver (e.g., H&E and Oil Red O staining) to quantify the degree of steatosis.
Issue 2: Inconsistent in vitro Target Gene Expression
Possible Cause 1: Cell Line Suitability: The expression levels of LXRα and LXRβ can vary between different cell lines, affecting the responsiveness to this compound.
Solution:
-
Select cell lines known to have robust LXR expression, such as hepatocyte cell lines (e.g., HepG2), macrophages (e.g., THP-1), or cardiomyocytes (e.g., HL-1), depending on the research question.[4][5]
Possible Cause 2: Compound Solubility and Stability: this compound may precipitate out of the culture medium, leading to a lower effective concentration.
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells.
-
Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
Possible Cause 3: Assay Timing: The induction of LXR target genes is time-dependent.
Solution:
-
Perform a time-course experiment to determine the optimal time point for measuring the expression of your target genes. For example, in HL-1 cardiomyocytes, a significant induction of LXR target genes was observed after 24 hours of this compound treatment.[4][5]
Quantitative Data Summary
Table 1: In Vivo Effects of this compound on Plasma and Liver Lipids in APOE*3Leiden Mice [2]
| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Change in Plasma Cholesterol | Change in Plasma Triglycerides | Change in Liver Triglyceride Content |
| This compound (Low Dose) | 5 | -12% (not significant) | No effect | No effect |
| This compound (High Dose) | 20 | -16% (P < 0.05) | +110% (P < 0.001) | +53% (P < 0.01) |
| GW3965 | 17 | -12% (not significant) | +70% (P < 0.001) | No effect |
Table 2: In Vivo Efficacy of this compound on Atherosclerosis in APOE*3Leiden Mice [2]
| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Reduction in Lesion Area | Reduction in Lesion Number |
| This compound (Low Dose) | 5 | -47% | Not specified |
| This compound (High Dose) | 20 | -91% | -59% |
| GW3965 | 17 | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy and Side Effects in an Atherosclerosis Mouse Model
-
Animal Model: Use a suitable mouse model for atherosclerosis, such as APOE*3Leiden or Ldlr-/- mice.
-
Diet: Feed the mice an atherogenic (Western-type) diet to induce hyperlipidemia and atherosclerosis.
-
Treatment Groups:
-
Vehicle control group.
-
Low-dose this compound group (e.g., 5 µmol·kg⁻¹·day⁻¹).
-
High-dose this compound group (e.g., 20 µmol·kg⁻¹·day⁻¹).
-
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 20 weeks).[2]
-
Monitoring: Monitor body weight and food intake regularly. Collect blood samples periodically to measure plasma cholesterol and triglyceride levels.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for final lipid analysis.
-
Perfuse the mice with PBS and collect the aorta for en face analysis of atherosclerotic lesion area.
-
Collect the liver, weigh it, and use portions for histological analysis (H&E and Oil Red O staining) and measurement of triglyceride content.
-
Protocol 2: Quantification of Hepatic Steatosis using Oil Red O Staining
-
Sample Preparation: Use frozen liver sections.
-
Fixation: Fix the sections in 10% formalin for 10 minutes.
-
Staining:
-
Rinse with distilled water.
-
Incubate in 100% propylene glycol for 5 minutes.
-
Stain with pre-warmed 0.5% Oil Red O solution in propylene glycol for 10 minutes.
-
Differentiate in 85% propylene glycol solution for 3 minutes.
-
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin.
-
Imaging and Quantification:
-
Mount the slides and acquire images using a bright-field microscope.
-
Quantify the lipid droplet area as a percentage of the total tissue area using image analysis software.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
AZ876 Vehicle Control for In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ876 in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma triglycerides | This compound is a potent Liver X Receptor (LXR) agonist, and LXR activation is known to induce the expression of genes involved in lipogenesis, such as SREBP-1c. This can lead to hypertriglyceridemia, particularly at higher doses.[1] | - Dose Optimization: Consider reducing the dose of this compound. Studies have shown that a lower dose (e.g., 5 µmol/kg/day) can still be effective in reducing atherosclerosis without significantly impacting plasma triglyceride levels.[1] - Monitor Liver Function: Assess liver weight and histology for signs of steatosis, another potential side effect of LXR activation. - Time-Course Analysis: Measure plasma triglycerides at different time points throughout the study to understand the kinetics of this effect. |
| Inconsistent or variable results between animals | - Improper Drug Formulation/Administration: this compound is poorly soluble in water. Inconsistent suspension or inaccurate dosing can lead to variability. - Animal Strain and Diet: The genetic background and diet of the mice can influence their response to LXR agonists. For example, APOE*3Leiden mice on an atherogenic diet are a sensitive model for hyperlipidemia.[1] - Gavage Technique: Improper oral gavage can cause stress, leading to physiological changes that may affect the experimental outcome. | - Standardize Formulation: Use a consistent and validated protocol for preparing the this compound suspension. A common vehicle is 0.5% methylcellulose. Ensure the suspension is homogenous before each administration. - Control Animal Model and Diet: Clearly define and report the mouse strain, age, sex, and diet used in the study. - Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. Consider alternative voluntary oral administration methods if feasible. |
| Lack of efficacy at expected doses | - Suboptimal Bioavailability: Poor absorption due to formulation issues can lead to lower than expected plasma concentrations. - Metabolism of this compound: Rapid metabolism in the study animals could reduce the effective concentration of the compound. - Insufficient LXR Target Engagement: The dose may not be sufficient to activate LXR target genes in the tissue of interest. | - Confirm Formulation Quality: Ensure the this compound formulation is a fine, homogenous suspension. - Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model to ensure adequate exposure. - Monitor Target Gene Expression: Measure the mRNA levels of known LXR target genes (e.g., ABCA1, ABCG1) in a relevant tissue (e.g., liver, aorta) to confirm target engagement.[1] |
| Adverse animal welfare observations | - Gavage-Related Stress: Repeated oral gavage can be stressful for animals. - Systemic Effects of LXR Activation: While generally well-tolerated at therapeutic doses, high doses of LXR agonists can have systemic metabolic effects. | - Refine Administration Technique: Use appropriate gavage needle sizes and ensure proper restraint to minimize discomfort. Consider coating the gavage needle with a palatable substance to reduce aversion. - Daily Monitoring: Closely monitor animals for any signs of distress, changes in behavior, or significant weight loss. - Dose Reduction: If adverse effects are observed, consider reducing the dose or the frequency of administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent agonist of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, when activated, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), which helps to remove excess cholesterol from peripheral tissues.[1] LXR activation also has anti-inflammatory effects. However, it can also stimulate the expression of genes involved in fatty acid synthesis (e.g., SREBP-1c), which can lead to hypertriglyceridemia and hepatic steatosis as side effects.[1]
Q2: What is a typical dose range for this compound in mouse studies?
A2: The dose of this compound can vary depending on the experimental model and desired outcome. In studies with APOE*3Leiden mice, a low dose of 5 µmol/kg/day was shown to reduce atherosclerosis without significantly increasing plasma triglycerides, while a high dose of 20 µmol/kg/day resulted in a more pronounced anti-atherosclerotic effect but also caused a significant increase in triglycerides.[1] In a model of cardiac hypertrophy in C57Bl6/J mice, a dose of 20 µmol/kg/day administered in the chow was effective.
Q3: How should I prepare this compound for oral administration?
A3: this compound is typically administered orally via gavage. A common vehicle for suspension is 0.5% (w/v) methylcellulose in water. It is crucial to ensure that the compound is thoroughly suspended to achieve a homogenous mixture for accurate dosing. Sonication may be used to aid in the suspension. The stability of the suspension should be considered, and it is recommended to prepare it fresh daily.
Q4: What are the expected effects of this compound on plasma lipids?
A4: this compound can have a dose-dependent effect on plasma lipids. At lower doses (e.g., 5 µmol/kg/day), it may have minimal to no effect on plasma triglycerides while still exhibiting anti-atherosclerotic properties.[1] At higher doses (e.g., 20 µmol/kg/day), a significant increase in plasma triglycerides is expected.[1] Some studies have also reported a modest decrease in total cholesterol levels at higher doses.[1]
Q5: How can I monitor the in vivo efficacy of this compound?
A5: Efficacy can be assessed through various endpoints depending on the disease model. For atherosclerosis studies, this includes quantifying atherosclerotic lesion area in the aorta.[1] For cardiac studies, echocardiography to measure cardiac function and histological analysis of heart tissue for fibrosis and hypertrophy are common methods. To confirm target engagement, you can measure the mRNA expression of LXR target genes like ABCA1 and ABCG1 in relevant tissues.[1]
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Plasma Lipids and Atherosclerosis in APOE*3Leiden Mice[1]
| Parameter | Control | This compound (5 µmol/kg/day) | This compound (20 µmol/kg/day) |
| Plasma Triglycerides (mmol/L) | ~2.0 | No significant change | ~4.2 (+110%) |
| Total Plasma Cholesterol (mmol/L) | ~18.0 | No significant change | ~15.1 (-16%) |
| Atherosclerotic Lesion Area (relative to control) | 100% | -47% | -91% |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Data not available in the searched literature)
| Parameter | Value |
| Cmax | Data not available |
| Tmax | Data not available |
| Half-life (t1/2) | Data not available |
| Bioavailability (F) | Data not available |
Note: Specific pharmacokinetic data for this compound in mice were not found in the provided search results. Researchers may need to perform their own pharmacokinetic studies to determine these parameters in their specific animal model.
Experimental Protocols
Detailed Methodology for Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle or other suitable homogenization equipment
-
Sonicator (optional)
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)
-
Syringes (1 mL)
-
Balance
-
Weighing paper
Procedure:
-
Preparation of Vehicle:
-
Weigh the required amount of methylcellulose.
-
Slowly add the methylcellulose to sterile water while stirring continuously to avoid clumping.
-
Continue stirring until a clear, viscous solution is formed. This may take some time.
-
-
Formulation of this compound Suspension:
-
Calculate the total amount of this compound needed for the entire study or for a daily preparation, accounting for the desired dose, number of animals, and dosing volume.
-
Weigh the calculated amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion. Visually inspect the suspension for homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the correct volume. A typical dosing volume for mice is 5-10 mL/kg.
-
Gently but firmly restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing it up.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the tube. If there is any resistance, withdraw the needle and start again.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes after dosing to ensure there are no signs of distress, such as difficulty breathing.
-
Stability and Storage:
-
It is recommended to prepare the this compound suspension fresh daily to ensure its stability and homogeneity.
-
Store the this compound powder according to the manufacturer's instructions, typically in a cool, dry, and dark place.
Visualizations
Caption: this compound activates the LXR signaling pathway.
Caption: Troubleshooting workflow for this compound in vivo studies.
References
Technical Support Center: Interpreting Unexpected Results with AZ876
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZ876, a selective liver X receptor (LXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and orally active dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] Its primary mechanism involves binding to and activating LXRs, which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, inducing their expression. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are essential for reverse cholesterol transport.[1]
Q2: What are the expected outcomes of this compound treatment in preclinical models?
In various preclinical models, this compound has been shown to:
-
Induce the expression of LXR target genes such as ABCA1, ABCG1, SCD2, ELOVL5, and FADS2.[1]
-
Exhibit anti-inflammatory and anti-atherosclerotic effects, reducing lesion area and monocyte adhesion.[1][4]
-
Provide cardioprotective effects by reducing myocardial fibrosis and improving cardiac function.[1][2][5]
-
Alter cardiac lipid profiles, leading to an increase in polyunsaturated fatty acids.[1][3][5]
Q3: Are there any known off-target effects or unexpected results associated with this compound?
Yes, a common class effect of LXR agonists, including this compound, is the potential for hepatic steatosis (fatty liver) and hypertriglyceridemia.[4] This is primarily due to the LXR-mediated induction of the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of fatty acid and triglyceride synthesis.[4] However, studies have shown that these effects are dose-dependent. A low dose of this compound has been demonstrated to reduce atherosclerosis without causing significant increases in plasma triglycerides or liver weight.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Plasma Triglycerides and/or Liver Weight in Animal Models
Possible Cause 1: this compound Dose is Too High
High doses of this compound can lead to the induction of SREBP-1c and subsequent increases in hepatic lipid synthesis.[4]
Suggested Solution:
-
Dose-Response Experiment: Conduct a dose-response study to identify the optimal therapeutic window for your model that provides the desired efficacy without significant lipogenic side effects.
-
Lower the Dose: Based on published data, a lower dose (e.g., 5 µmol/kg/day in APOE*3Leiden mice) has been shown to be effective in reducing atherosclerosis without affecting plasma or liver lipids.[4]
Quantitative Data Summary: Dose-Dependent Effects of this compound in APOE*3Leiden Mice [4]
| Dose (µmol/kg/day) | Change in Plasma Triglycerides | Change in Total Plasma Cholesterol | Change in Atherosclerotic Lesion Area | Change in Liver Weight | Change in Liver Triglyceride Content |
| 5 | No significant change | -12% (NS) | -47% | No significant change | No significant change |
| 20 | +110% | -16% | -91% | +29% | +53% |
| NS: Not Significant |
Possible Cause 2: Diet-Induced Effects
The composition of the basal diet, particularly a high-fat or high-cholesterol diet, can exacerbate the lipogenic effects of LXR agonists.
Suggested Solution:
-
Dietary Controls: Ensure that the experimental diet is consistent across all treatment groups and appropriate for the study's objectives.
-
Baseline Monitoring: Measure baseline plasma lipid levels and liver function markers before initiating this compound treatment to account for any pre-existing conditions.
Issue 2: Lack of Efficacy or Inconsistent Results in In Vitro Assays
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time
The induction of LXR target genes is dependent on both the concentration of this compound and the duration of exposure.
Suggested Solution:
-
Concentration-Response Curve: Perform a concentration-response experiment (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell type and endpoint.
-
Time-Course Experiment: Conduct a time-course study (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing changes in gene expression or other functional readouts. For example, in HL-1 cardiomyocytes, a time-dependent induction of LXR target genes was observed with 10 nM this compound.[1]
Possible Cause 2: Low LXR Expression in the Cell Line
The responsiveness of a cell line to this compound is directly proportional to the expression levels of LXRα and/or LXRβ.
Suggested Solution:
-
Verify LXR Expression: Confirm the expression of LXRα and LXRβ in your cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot) levels.
-
Use a Positive Control Cell Line: Include a cell line known to be responsive to LXR agonists as a positive control in your experiments.
Possible Cause 3: Compound Instability or Degradation
Improper storage or handling of this compound can lead to its degradation and loss of activity.
Suggested Solution:
-
Proper Storage: Store this compound as recommended by the manufacturer, typically as a powder at -20°C and as a stock solution at -80°C.
-
Fresh Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.
Experimental Protocols
1. In Vivo Oral Administration of this compound in a Mouse Model of Atherosclerosis [4]
-
Animal Model: APOE*3Leiden mice.
-
Diet: Administer an atherogenic diet.
-
This compound Preparation: Supplement the diet with this compound to achieve the desired daily dose (e.g., 5 or 20 µmol/kg/day).
-
Administration: Provide the supplemented chow to the mice for the duration of the study (e.g., 20 weeks).
-
Monitoring: Regularly monitor food intake and body weight.
-
Endpoint Analysis: At the end of the study, collect blood for plasma lipid analysis and tissues (e.g., aorta, liver) for histological and gene expression analysis.
2. In Vitro LXR Target Gene Expression Assay [1]
-
Cell Line: HL-1 cardiomyocytes or other relevant cell type.
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM) or vehicle control for a specified time course (e.g., 6, 24, 48 hours).
-
RNA Isolation: At each time point, lyse the cells and isolate total RNA using a standard protocol (e.g., TRIzol).
-
RT-qPCR: Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of LXR target genes (e.g., ABCA1, ABCG1, SCD2, ELOVL5, FADS2) and a housekeeping gene for normalization.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
AZ876 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with batch-to-batch variability of AZ876.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (EC50) of this compound between two different batches in our cell-based assays. What could be the cause?
A1: Discrepancies in potency between batches of this compound can stem from several factors. Firstly, ensure that the compound has been stored and handled correctly as improper storage can lead to degradation. Secondly, verify the accuracy of the concentration of your stock solutions for each batch. We recommend preparing fresh stock solutions and confirming their concentrations. If the issue persists, it may be indicative of inherent variability in the purity or isomeric composition of the batches. We advise running a quality control check, such as HPLC or LC-MS, to assess the purity and integrity of each batch.
Q2: One batch of this compound is showing poor solubility in our assay buffer compared to previous batches. How can we address this?
A2: Poor solubility can significantly impact the effective concentration of this compound in your experiments, leading to inconsistent results. We recommend the following troubleshooting steps:
-
Solvent and Preparation: this compound is soluble in DMSO and ethanol. Ensure you are dissolving the compound in the appropriate solvent to make your stock solution before diluting it in your aqueous assay buffer. The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) and consistent across experiments.
-
Sonication and Warming: Gentle sonication or warming (to no more than 37°C) of the stock solution can aid in dissolution.
-
Fresh Solutions: Always prepare fresh dilutions from your stock solution for each experiment.
If solubility issues persist with a specific batch, it may be related to the physical properties of the compound from that manufacturing lot.
Q3: We are not observing the expected induction of LXR target genes (e.g., ABCA1, ABCG1) with a new batch of this compound. What should we do?
A3: Failure to induce target gene expression is a critical issue. Here is a systematic approach to troubleshoot this problem:
-
Confirm Compound Activity: First, confirm the activity of your new batch of this compound in a validated, sensitive assay system, such as a cell-based LXR reporter assay. This will help determine if the issue is with the compound's biological activity or the specific experimental setup.
-
Cell System Validation: Ensure that the cell line you are using is responsive to LXR agonists. You can use a positive control compound, such as a previously validated batch of this compound or another known LXR agonist, to confirm the responsiveness of your cells.
-
Experimental Conditions: Review your experimental protocol, including cell density, treatment duration, and the method used for RNA extraction and qPCR. This compound has been shown to induce LXR target genes in a time-dependent manner.[1]
Troubleshooting Guides
Guide 1: Inconsistent Potency (EC50/IC50) Observed Between Batches
This guide provides a step-by-step process to diagnose and resolve issues related to variable potency of this compound.
Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow to troubleshoot inconsistent potency of this compound.
Guide 2: Sub-optimal Induction of LXR Target Genes
Use this guide if you are not observing the expected biological response in your target gene expression assays.
Experimental Workflow for Target Gene Expression Analysis
Caption: A typical experimental workflow for analyzing LXR target gene expression.
Data Presentation
Table 1: Hypothetical Quality Control Data for Two Batches of this compound
| Parameter | Batch A (Good) | Batch B (Poor) | Method |
| Purity (HPLC) | >99% | 95% | HPLC-UV |
| Identity (MS) | Consistent with structure | Consistent with structure | LC-MS |
| LXRα Ki (human) | 7 nM | 25 nM | Radioligand Binding Assay |
| LXRβ Ki (human) | 11 nM | 40 nM | Radioligand Binding Assay |
| Solubility (DMSO) | ≥ 30 mg/mL | 15 mg/mL | Visual Inspection |
Experimental Protocols
Protocol 1: Cell-Based LXRα/β Reporter Assay
Objective: To determine the functional potency of this compound batches by measuring the activation of LXRα or LXRβ in a reporter gene assay format.
Materials:
-
U2OS osteosarcoma cells stably co-transfected with a GAL4-LXRα or GAL4-LXRβ ligand-binding domain fusion protein and a GAL4-responsive luciferase reporter gene.
-
This compound (from different batches)
-
Positive control LXR agonist (e.g., GW3965)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Luciferase assay reagent
-
White, opaque 96-well microplates
Methodology:
-
Seed the transfected U2OS cells in white, opaque 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound from each batch and the positive control in the appropriate assay medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 values for each batch of this compound by fitting the data to a four-parameter logistic equation.
Protocol 2: Target Gene Expression Assay in HL-1 Cardiomyocytes
Objective: To verify the biological activity of this compound batches by measuring the induction of known LXR target genes in a relevant cell line.[1]
Materials:
-
HL-1 cardiomyocytes
-
This compound (from different batches)
-
Cell culture medium for HL-1 cells
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for LXR target genes (e.g., SCD2, ELOVL5, FADS2) and a housekeeping gene (e.g., GAPDH).
Methodology:
-
Seed HL-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a final concentration of 10 nM this compound from each batch for various time points (e.g., 6, 24, 48 hours).[1] Include a vehicle control.
-
Following treatment, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Signaling Pathway
This compound is a selective agonist of the Liver X Receptor (LXR), a nuclear hormone receptor that plays a crucial role in regulating lipid metabolism and inflammation.[1][2]
LXR Signaling Pathway
Caption: this compound activates the LXR signaling pathway, leading to changes in gene expression.
References
Technical Support Center: Troubleshooting Cell Culture Contamination
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering contamination issues in their cell culture experiments. While framed around the hypothetical compound AZ876, the principles and troubleshooting steps are broadly applicable to cell culture work in general.
Frequently Asked Questions (FAQs)
Q1: My cells started dying after I added this compound. Is the compound contaminated?
While it's possible, it's also crucial to consider other common sources of contamination. Contamination can be biological (bacteria, fungi, mycoplasma, yeast, viruses), chemical, or due to cross-contamination with another cell line.[1][2][3] It is recommended to first rule out these more frequent causes.
Q2: What are the visible signs of common biological contaminations?
-
Bacteria: You may observe a sudden turbidity (cloudiness) in the culture medium, a rapid drop in pH (medium turns yellow), and sometimes a foul odor.[4][5][6] Under a microscope, you'll see small, motile particles between your cells.[6][7]
-
Yeast: The medium may become cloudy, and you might see small, budding, oval-shaped particles under the microscope, often in chains.[5][6] The pH of the culture may become more alkaline.[8]
-
Fungi (Mold): Fungal contamination often appears as filamentous structures (mycelia) or clumps of spores in the culture.[1][4][7] Initially, the pH may be stable, but it can change as the contamination becomes more severe.[1]
Q3: My cells look fine, but my results are inconsistent after treatment with this compound. What could be the issue?
This could be a sign of a cryptic contamination, such as mycoplasma.[4] Mycoplasma are very small bacteria that lack a cell wall and are often not visible with a standard light microscope.[9][10] They can alter cell metabolism, growth, and gene expression, leading to unreliable experimental outcomes.[4][11] Another possibility is low-level chemical contamination from sources like reagents, water, or lab equipment.[12]
Q4: How can I test for mycoplasma contamination?
Several methods are available for mycoplasma detection, including:
-
PCR-based kits: These are rapid and highly sensitive.[13]
-
DNA staining: Using fluorescent dyes like DAPI or Hoechst, which will show small, punctate staining around the cell nuclei.[13][14]
-
ELISA kits: These detect mycoplasma antigens.[14]
-
Mycoplasma culture: This is a traditional method but can be slow.
Q5: I suspect chemical contamination from this compound. How can I confirm this?
First, ensure that the solvent used to dissolve this compound is not toxic to your cells at the final concentration. It is also good practice to test a new batch of any reagent, including your compound, on a small scale before using it in a critical experiment.[4] Review the preparation of all media and solutions to rule out errors.[12] Endotoxins, which are byproducts of gram-negative bacteria, are a common chemical contaminant and can be detected using the Limulus Amebocyte Lysate (LAL) assay.[15]
Q6: What should I do if I confirm a contamination?
The best practice is to discard the contaminated cultures immediately to prevent cross-contamination to other cell lines in the lab.[4][16] Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment.[4][16] It is generally not recommended to try and salvage a contaminated culture, as this can lead to the development of antibiotic-resistant strains and may not fully eliminate the contaminant.[2][17]
Troubleshooting Guides
Table 1: Identifying the Source of Contamination
| Potential Source | Possible Contaminants | Prevention and Troubleshooting Steps |
| Lab Personnel | Bacteria, Yeast, Fungi, Mycoplasma | Practice strict aseptic technique. Wear appropriate personal protective equipment (lab coat, gloves). Avoid talking, singing, or coughing over open cultures.[18][19] |
| Work Environment | Bacteria, Fungi (spores) | Regularly clean and disinfect biosafety cabinets, incubators, and work surfaces with 70% ethanol and a broad-spectrum disinfectant.[2][18] Keep the lab environment clean and free of clutter. |
| Reagents & Media | Bacteria, Fungi, Yeast, Mycoplasma, Endotoxins, Chemical Contaminants | Purchase reagents from reputable suppliers. Aliquot media and supplements to avoid contaminating stock solutions.[16] Test new lots of serum and media before use in critical experiments.[4] |
| Cell Stocks | Mycoplasma, Cross-contamination with other cell lines | Obtain cell lines from certified cell banks. Quarantine new cell lines until they have been tested for mycoplasma.[16][20] Periodically perform cell line authentication.[2] |
| Lab Equipment | Bacteria, Fungi | Regularly clean and decontaminate water baths, centrifuges, and microscopes. Use sterile, disposable plasticware or properly sterilized glassware. |
Table 2: Common Antibiotics in Cell Culture
| Antibiotic | Target Organisms | Typical Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Not effective against fungi, yeast, or mycoplasma. Routine use is discouraged as it can mask low-level contamination and lead to resistant strains.[17][18] |
| Gentamicin | Broad spectrum, including some mycoplasma | 50 µg/mL | Can be toxic to some cell lines. |
| Amphotericin B | Fungi and Yeast | 0.25-2.5 µg/mL | Can be highly toxic to mammalian cells.[16] |
| Plasmocin™ | Mycoplasma | 5-25 µg/mL | A combination of two bactericidal components. |
Visual Guides
Caption: A workflow for identifying and addressing cell culture contamination.
Caption: Core pillars of aseptic technique to prevent contamination.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. InCelligence - Contamination-bacteria-yeast-funghi [incelligence.de]
- 6. google.com [google.com]
- 7. akadeum.com [akadeum.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
- 15. novabio.lt [novabio.lt]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 18. ibidi.com [ibidi.com]
- 19. Preventing Cell Culture Contamination | Lab Manager [labmanager.com]
- 20. corning.com [corning.com]
Non-specific binding of AZ876 in assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of AZ876, a potent Liver X Receptor (LXR) agonist. The information is intended for researchers, scientists, and drug development professionals to address potential issues, particularly concerning non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity Liver X Receptor (LXR) agonist. It selectively binds to and activates both LXRα and LXRβ isoforms. This activation leads to the transcriptional regulation of target genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Key target genes induced by this compound include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[1][2] Additionally, this compound has been shown to inhibit the transforming growth factor β (TGFβ)-Smad2/3 signaling pathway, which is involved in hypertrophy and fibrosis.[3][4]
Q2: What are the reported binding affinities and potencies of this compound?
This compound is significantly more potent than the commonly used LXR agonist GW3965. The binding affinity (Ki) and transactivation potency (EC50) values for this compound are summarized in the table below.
| Receptor | Species | Assay Type | Value |
| LXRα | Human | Binding Affinity (Ki) | 0.007 µM[2] |
| LXRβ | Human | Binding Affinity (Ki) | 0.011 µM[2] |
| LXRα | Human | Transactivation (EC50) | 6 nM[5] |
| LXRβ | Human | Transactivation (EC50) | 73 nM[5] |
| LXRα | Mouse | Transactivation (EC50) | - |
| LXRβ | Mouse | Transactivation (EC50) | - |
Q3: Has this compound shown any off-target binding?
Studies have indicated that this compound is highly selective for LXRα and LXRβ. In agonist mode fluorescence resonance energy transfer (FRET) assays, it did not show significant activity on other nuclear hormone receptors, including the retinoid X receptor (RXR), farnesoid X receptor (FXR), and thyroid hormone receptors (TRα or TRβ).[1] However, non-specific binding to other proteins or experimental surfaces can still be a potential issue in various assay formats.
Troubleshooting Guide: Non-Specific Binding of this compound
Non-specific binding can lead to inaccurate results by generating a false positive signal. This guide provides a systematic approach to troubleshoot and minimize non-specific binding of this compound in your experiments.
Problem: High background signal or inconsistent results suggesting non-specific binding of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Hydrophobic Interactions: this compound, as a small molecule, may non-specifically bind to plasticware, membranes, or other hydrophobic surfaces in the assay system. | - Include a non-ionic detergent: Add Tween-20 (0.01% to 0.1%) or a similar detergent to your assay buffers to reduce hydrophobic interactions. - Use low-binding plates and tubes: Pre-test different brands of plates and tubes to identify those with the lowest background signal. |
| Electrostatic Interactions: Charged residues on proteins or assay surfaces may interact with this compound. | - Optimize salt concentration: Increase the salt concentration (e.g., NaCl from 150 mM to 300 mM) in your buffers to disrupt weak electrostatic interactions. - Adjust pH: Evaluate the effect of slight variations in buffer pH on background signal. |
| Protein Aggregation: this compound or target proteins may aggregate, leading to non-specific binding. | - Include a blocking agent: Bovine Serum Albumin (BSA) at 0.1% to 1% is commonly used to block non-specific binding sites. - Ensure proper protein folding: Confirm that your purified LXR protein is properly folded and soluble under the assay conditions. |
| Insufficient Blocking: The blocking step may not be adequate to saturate all non-specific binding sites. | - Optimize blocking conditions: Increase the concentration of the blocking agent or the incubation time. Consider testing alternative blocking agents like non-fat dry milk or fish skin gelatin.[6][7] |
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: Troubleshooting workflow for this compound non-specific binding.
Key Experimental Protocols
LXR Ligand Binding Assay (Filter Binding)
This protocol is a general guideline for determining the binding affinity of this compound to the LXR ligand-binding domain (LBD).
Materials:
-
Purified His-tagged human LXRα-LBD or LXRβ-LBD
-
Radiolabeled LXR agonist (e.g., [3H]-T0901317)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT
-
Wash Buffer: Binding Buffer with 0.1% BSA
-
GF/B filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound and the unlabeled competitor (e.g., T0901317) in Binding Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or competitor.
-
Add 40 µL of a solution containing the purified LXR-LBD (final concentration ~5-10 nM) and the radiolabeled ligand (final concentration ~1-2 nM) in Binding Buffer.
-
Incubate for 2-4 hours at 4°C with gentle agitation.
-
Transfer the incubation mixture to a GF/B filter plate that has been pre-treated with a blocking agent.
-
Wash the wells rapidly 3-4 times with ice-cold Wash Buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the Ki value for this compound based on the displacement of the radiolabeled ligand.
LXR Transactivation Assay (Reporter Gene Assay)
This protocol measures the ability of this compound to activate LXR-dependent gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T or U2OS)
-
Expression vector for the Gal4 DNA-binding domain fused to the LXR-LBD (Gal4-LXRα-LBD or Gal4-LXRβ-LBD)
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the Gal4-LXR-LBD expression vector and the UAS-Luc reporter vector.
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value for this compound from the dose-response curve.
Signaling Pathways Involving this compound
This compound activates LXR, which forms a heterodimer with RXR. This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their transcription.
Caption: this compound signaling pathways.
References
- 1. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. iji.sums.ac.ir [iji.sums.ac.ir]
Adjusting AZ876 dosage for different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LXR agonist AZ876 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for my mouse strain?
A1: The optimal dosage of this compound can be strain-dependent. Published studies have successfully used a dosage of 20 µmol/kg/day in C57BL/6J and 129SV mouse strains for studying cardiovascular effects.[1][2] In the APOE*3Leiden transgenic mouse model of atherosclerosis, both a low dose of 5 µmol/kg/day and a high dose of 20 µmol/kg/day have been evaluated.[3]
For a new mouse strain, it is highly recommended to perform a pilot study to determine the optimal dose. A suggested starting point is within the range of 5-20 µmol/kg/day. Key considerations for dose adjustment are outlined in the troubleshooting guide below.
Q2: What is the mechanism of action for this compound?
A2: this compound is a selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), lipogenesis, and inflammation.
Q3: How should I administer this compound to my mice?
A3: this compound can be administered orally through two primary methods:
-
Oral Gavage: This method ensures precise dosing for each animal. A detailed protocol is provided below.
-
Dietary Supplementation: This method is less stressful for the animals for long-term studies but relies on consistent food intake. A detailed protocol is provided below.
The choice of administration route depends on the experimental design and duration.
Q4: What are the potential side effects of this compound in mice?
A4: A known side effect of LXR agonists is the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia, primarily through the activation of LXRα in the liver.[3][4] Studies with this compound have shown that at higher doses (20 µmol/kg/day), it can increase plasma triglycerides and liver weight.[3] However, a lower dose of 5 µmol/kg/day in APOE*3Leiden mice did not show these adverse effects while still providing an anti-atherosclerotic benefit.[3] Researchers should monitor for these potential side effects, especially when using higher doses or in strains with a predisposition to metabolic disorders.
Troubleshooting Guides
Dosage Adjustment for Different Mouse Strains
Issue: How to adjust the this compound dosage when switching to a different mouse strain (e.g., from C57BL/6J to BALB/c).
Background: Different mouse strains can exhibit significant variations in drug metabolism, primarily due to differences in the expression and activity of cytochrome P450 (CYP) enzymes in the liver.[5] This can lead to altered drug clearance and exposure, necessitating a dose adjustment to achieve the desired therapeutic effect while avoiding toxicity.
Recommended Approach:
-
Literature Review: Search for any published studies that have used this compound or other LXR agonists in your specific mouse strain.
-
Pilot Dose-Response Study: If no data is available, a small-scale pilot study is crucial.
-
Select a Range of Doses: Based on existing literature (e.g., 5, 10, and 20 µmol/kg/day).
-
Administer this compound: Use a consistent administration route.
-
Monitor Efficacy: Measure a known downstream marker of LXR activation (e.g., ABCA1 gene expression in the liver or peritoneal macrophages) after a short treatment period.
-
Monitor Toxicity: Measure plasma triglycerides and liver weight.
-
-
Allometric Scaling (as a theoretical starting point): While more commonly used for interspecies dose conversion, the principles of allometric scaling, which relate physiological parameters to body size, can provide a rough initial estimate. However, this does not account for specific metabolic differences between strains and should be followed by a pilot study.[6][7][8][9]
Logical Relationship for Dosage Adjustment Strategy
Caption: Workflow for determining the optimal this compound dosage in a new mouse strain.
Oral Gavage Administration
Issue: Inconsistent results or adverse events following oral gavage.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Animal Distress/Injury | Improper restraint or needle insertion. | Ensure proper training on scruffing and gavage technique. The mouse should be held firmly but without impeding breathing. The gavage needle should be inserted gently along the roof of the mouth towards the esophagus. Do not force the needle. |
| Aspiration Pneumonia | Accidental administration into the trachea. | If resistance is felt or the animal coughs, immediately withdraw the needle. Ensure the tip of the gavage needle is rounded and appropriately sized for the mouse. |
| Esophageal Perforation | Use of a damaged or incorrect needle. | Inspect gavage needles for burrs or sharp edges before each use. Use flexible plastic feeding tubes to minimize the risk of injury. |
| Inaccurate Dosing | Incorrect calculation of dosing volume. | Calculate the dose volume based on the most recent body weight of each mouse. Prepare a fresh solution of this compound in a suitable vehicle (e.g., corn oil) and ensure it is well-mixed before each administration. |
Dietary Supplementation
Issue: Lack of expected therapeutic effect or high variability in response.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Drug Intake | Palatability issues or social hierarchy affecting access to food. | If the drug has an aversive taste, consider adding a sweetener to the diet (ensure the control diet also contains the sweetener).[10] House mice individually to ensure accurate measurement of food intake and consistent dosing, especially during the initial phase of the study. |
| Drug Degradation | Instability of this compound in the chow over time. | Store the custom diet according to the manufacturer's instructions, typically in a cool, dark, and dry place. While specific stability data for this compound in feed is not readily available, it is good practice to use the prepared diet within the recommended timeframe provided by the supplier. Studies on rodent diet stability suggest that many nutritional components are stable for up to 3 months under varying conditions, but the stability of a specific compound should be verified.[1] |
| Incorrect Drug Concentration in Diet | Inaccurate calculation of the amount of drug to add to the feed. | The amount of drug to be incorporated into the diet should be calculated based on the average daily food consumption of the specific mouse strain and their average body weight to achieve the target mg/kg/day dose. |
Data Presentation
Table 1: Summary of this compound Dosages Used in Published Mouse Studies
| Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| C57BL/6J | 20 µmol/kg/day | Dietary Supplementation | 6 weeks | Attenuated cardiac hypertrophy and fibrosis. | [2] |
| 129SV | 20 µmol/kg/day | Dietary Supplementation | 11 days | Protected against isoproterenol-induced cardiac damage. | [1] |
| APOE3Leiden | 5 µmol/kg/day | Dietary Supplementation | 20 weeks | Reduced atherosclerosis without affecting plasma or liver lipids. | [3] |
| APOE3Leiden | 20 µmol/kg/day | Dietary Supplementation | 20 weeks | Strongly decreased atherosclerosis but increased plasma triglycerides. | [3] |
Experimental Protocols
Protocol for Oral Gavage of this compound
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 ml)
-
Scale for weighing mice
Procedure:
-
Preparation:
-
Weigh each mouse to calculate the precise volume of the this compound solution to administer.
-
Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Draw the calculated volume into the syringe.
-
-
Restraint:
-
Grasp the mouse by the scruff of the neck using your non-dominant hand, ensuring the head is immobilized. The body should be in a straight line with the head.
-
-
Gavage:
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The mouse should swallow as the tube passes.
-
Once the needle is at the appropriate depth (pre-measured to reach the stomach), slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as coughing, gasping, or colored fluid from the nose.
-
Protocol for Dietary Supplementation of this compound
Materials:
-
This compound
-
Powdered rodent chow
-
Custom diet manufacturer or in-house mixing equipment
Procedure:
-
Dose Calculation:
-
Determine the average daily food intake ( g/day ) for the specific mouse strain and age. This can be done by monitoring food consumption in a small cohort of mice for several days.
-
Determine the average body weight (kg) of the mice.
-
Calculate the required amount of this compound per gram of chow using the following formula:
-
Drug in feed (mg/g) = (Dose (mg/kg/day) * Body Weight (kg)) / Food Intake ( g/day )
-
-
-
Diet Preparation:
-
Contact a commercial vendor to prepare a custom diet with the calculated concentration of this compound. This ensures homogenous mixing and quality control.
-
If preparing in-house, ensure thorough and even mixing of the powdered this compound with the powdered chow.
-
-
Administration:
-
Provide the medicated chow ad libitum.
-
Ensure fresh food is provided regularly.
-
-
Monitoring:
-
Monitor food intake regularly to ensure that the mice are consuming enough of the medicated diet to receive the intended dose. Palatability issues may lead to reduced food consumption.
-
Monitor the body weight of the animals throughout the study.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via the LXR signaling pathway.
References
- 1. Evaluation of Rodent Diet Stability when Stored in Conditions that Diverge from Guide Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btf-thyroid.org [btf-thyroid.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats | Semantic Scholar [semanticscholar.org]
- 9. Choice of Laboratory Rodent Diet May Confound Data Interpretation and Reproducibility [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Side Effects of AZ876 and Other LXR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effects associated with the Liver X Receptor (LXR) agonist AZ876 and other well-known LXR agonists, namely GW3965 and T0901317. The primary focus is on the common adverse effects of hypertriglyceridemia and hepatic steatosis, supported by experimental data from preclinical studies.
Executive Summary
Liver X Receptors are promising therapeutic targets for atherosclerosis due to their role in promoting reverse cholesterol transport. However, the clinical development of LXR agonists has been hampered by their tendency to induce lipogenic side effects, primarily an increase in plasma triglycerides and liver fat accumulation. This compound has emerged as a novel LXR agonist with a potentially improved side effect profile compared to earlier-generation compounds like GW3965 and T0901317. This guide presents a detailed comparison of their effects on key metabolic parameters.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the quantitative data on the side effects of this compound, GW3965, and T0901317 from various mouse models.
| LXR Agonist | Mouse Model | Dose | Change in Plasma Triglycerides | Change in Liver Weight/Triglycerides | Reference |
| This compound | APOE3Leiden | 5 µmol/kg/day | No significant effect | No significant effect | [1] |
| APOE3Leiden | 20 µmol/kg/day | +110% | Liver Weight: +29%, Liver Triglycerides: +53% | [1] | |
| C57Bl6/J | 20 µmol/kg/day | Unaltered | Unaltered | [2] | |
| GW3965 | APOE*3Leiden | 17 µmol/kg/day | No significant effect | No significant effect | [1] |
| LDLR-/- | 10 mg/kg/day | No significant difference from control after chronic treatment | Not specified | [3] | |
| apoE-/- | 10 mg/kg/day | Mildly increased | Not specified | [3] | |
| ob/ob | Not specified | Not specified | Decreased visceral fat, increased subcutaneous fat | [4] | |
| T0901317 | ApoE-/- | Not specified | Increased | Not specified | [5] |
| Hamster | Not specified | 3-fold increase | Not specified | [5] | |
| C57BL/6 | 50 mg/kg (i.p.) | Not specified | Not specified | [6] |
Signaling Pathways
The therapeutic and adverse effects of LXR agonists are mediated through distinct signaling pathways. The desirable anti-atherosclerotic effects are primarily driven by the upregulation of genes involved in reverse cholesterol transport, while the undesirable lipogenic side effects are mainly due to the activation of the SREBP-1c pathway.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies to assess the side effects of LXR agonists.
Animal Models and Treatment
-
Mouse Models: Commonly used models include Apolipoprotein E-deficient (ApoE-/-), LDL receptor-deficient (LDLR-/-), and APOE*3Leiden transgenic mice, which are all susceptible to developing atherosclerosis.[1][3]
-
Drug Administration: LXR agonists are typically administered orally, either mixed in the chow or via oral gavage, for a specified period, ranging from weeks to months.[1][3]
Measurement of Plasma Lipids
-
Sample Collection: Blood is collected from mice, often after a fasting period, via methods such as retro-orbital bleeding or cardiac puncture.
-
Triglyceride and Cholesterol Measurement: Plasma levels of triglycerides and total cholesterol are determined using commercially available enzymatic colorimetric assays.
Assessment of Hepatic Steatosis
-
Liver Weight: At the end of the treatment period, mice are euthanized, and their livers are excised and weighed. The liver-to-body weight ratio is often calculated.
-
Liver Triglyceride Content: A portion of the liver tissue is homogenized, and lipids are extracted. The triglyceride content is then quantified using enzymatic assays.
Atherosclerosis Assessment
-
Tissue Collection: The aorta is perfused and excised from the aortic root to the iliac bifurcation.
-
Lesion Quantification: Atherosclerotic lesions are typically quantified in the aortic root or the entire aorta. The aorta is stained with a lipid-staining dye, such as Oil Red O, and the lesion area is measured using image analysis software.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy and side effects of LXR agonists in a preclinical setting.
Conclusion
The available preclinical data suggests that this compound may offer a superior side effect profile compared to older LXR agonists like GW3965 and T0901317. Specifically, at lower therapeutic doses, this compound has been shown to reduce atherosclerosis without significantly increasing plasma triglycerides or liver weight.[1] In contrast, higher doses of this compound and treatment with T0901317 can lead to the characteristic LXR agonist-induced hypertriglyceridemia and hepatic steatosis.[1][5] These findings highlight the importance of a therapeutic window for LXR agonists and underscore the potential of developing newer-generation compounds with improved selectivity and reduced lipogenic activity. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.
References
- 1. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
Preclinical LXR Agonist AZ876 and Statin Therapy: A Comparative Overview of Atherosclerosis Efficacy
For Immediate Release
A comprehensive review of the available data on the novel liver X receptor (LXR) agonist, AZ876, and the established class of HMG-CoA reductase inhibitors, statins, is presented to provide researchers, scientists, and drug development professionals with a comparative analysis of their mechanisms and efficacy in the context of atherosclerosis.
Currently, no head-to-head clinical trials have directly compared the efficacy of this compound with statins. The data for this compound is derived from preclinical animal models, while the efficacy of statins is well-documented through extensive clinical trials in humans. This guide aims to objectively present the available experimental data for both therapeutic approaches to inform future research and drug development efforts.
Mechanism of Action
Statins and this compound employ distinct mechanisms to mitigate atherosclerosis. Statins competitively inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver.[1][2][3] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation, thereby reducing a key contributor to atherosclerotic plaque development.
In contrast, this compound is a selective agonist of the liver X receptor (LXRα/β).[4] LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, inflammation, and fatty acid metabolism.[5][6] Activation of LXR by this compound induces the expression of several target genes, including ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[4] These transporters are crucial for promoting reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues, including atherosclerotic plaques, and transports it back to the liver for excretion.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound in preclinical models and the established efficacy of statins in clinical trials. It is critical to note that the data for this compound is from studies in APOE*3Leiden mice, a model for hyperlipidemia and atherosclerosis, and not from human trials.
Table 1: Efficacy of this compound in APOE*3Leiden Mice
| Parameter | Vehicle Control | This compound (5 µmol/kg/day) | This compound (20 µmol/kg/day) | Reference |
| Plasma Total Cholesterol | Baseline | ~12% decrease (NS) | 16% decrease (p < 0.05) | [5] |
| Plasma Triglycerides | Baseline | No significant effect | 110% increase (p < 0.001) | [5] |
| Atherosclerotic Lesion Area | Baseline | Not reported | Reduction in lesion area | [4] |
| Macrophage RCT to Feces | Baseline | Not reported | 94% increase in [³H]total lipids (p < 0.05) | [5] |
| Monocyte Adhesion | Baseline | No significant effect | 72% reduction | [5] |
NS: Not Significant
Table 2: Representative Efficacy of Statins in Human Clinical Trials
| Parameter | Statin Therapy | Outcome | Reference |
| LDL Cholesterol Reduction | Varies by statin and dose | 20-60% reduction | General knowledge from multiple clinical trials |
| Cardiovascular Events | Meta-analysis of 26 trials | 22% lower risk per 1 mmol/L reduction in LDL-C | [7] |
| Cardiovascular Mortality | Statin treatment | ~31% reduction | [4] |
Experimental Protocols
This compound Study in APOE*3Leiden Mice
A key study investigating the effect of this compound on atherosclerosis was conducted in male APOE*3Leiden mice.[5] These mice were fed a Western-type diet for a period of 18 weeks. For the final 6 weeks of the diet, the mice were administered either a vehicle control or this compound at a low dose (5 µmol/kg/day) or a high dose (20 µmol/kg/day) mixed with their food. Plasma lipid levels were measured at baseline and after the treatment period. Atherosclerotic lesion size in the aortic root was quantified after the 18-week period. To assess reverse cholesterol transport, radiolabeled cholesterol-loaded macrophages were injected, and the appearance of the tracer in plasma and feces was measured. Monocyte adhesion to the vessel wall was also assessed.[5]
Statin Clinical Trials (General Protocol Outline)
The efficacy of statins has been established through numerous large-scale, randomized, double-blind, placebo-controlled clinical trials. A general protocol for such trials involves recruiting a large cohort of patients with or at high risk for cardiovascular disease.[8] Patients are randomized to receive either a specific statin at a defined dose or a placebo. The primary endpoint is typically a composite of major adverse cardiovascular events (MACE), which can include cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. Lipid panels, including total cholesterol, LDL-C, HDL-C, and triglycerides, are measured at baseline and at regular intervals throughout the study. The follow-up period for these trials often extends for several years to allow for the observation of clinical outcomes.[8]
Visualizing the Mechanisms of Action
To further elucidate the distinct signaling pathways of this compound and statins, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Statins.
Conclusion
This compound and statins represent two distinct therapeutic strategies for managing atherosclerosis. Statins are a cornerstone of current therapy with proven clinical efficacy in reducing cardiovascular events by lowering LDL cholesterol. This compound, as an LXR agonist, offers a different approach by promoting reverse cholesterol transport and exhibiting anti-inflammatory effects in preclinical models. While the preclinical data for this compound is promising, particularly its ability to reduce atherosclerotic lesion area and monocyte adhesion, the induction of hypertriglyceridemia at higher doses warrants further investigation. Future research, including potential clinical trials, will be necessary to determine the therapeutic potential of this compound in humans and to draw any direct comparisons with the well-established efficacy and safety profile of statins.
References
- 1. Statin therapy: New data suggest effects on plaque volume and stability | MDedge [mdedge.com]
- 2. Should You Take a Statin for Your High Cholesterol? > News > Yale Medicine [yalemedicine.org]
- 3. Rosuvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Cardiovascular disease - Wikipedia [en.wikipedia.org]
- 5. Moderate-Intensity Statin With Ezetimibe Combination Therapy vs High-Intensity Statin Monotherapy in Patients at Very High Risk of Atherosclerotic Cardiovascular Disease: A Post Hoc Analysis From the RACING Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Different Types of Statins on Lipid Profile: A Perspective on Asians [ouci.dntb.gov.ua]
- 7. google.com [google.com]
- 8. Randomized Comparison of Efficacy and Safety of Lipid Lowering With Statin Monotherapy Versus Statin-Ezetimibe Combination for High-Risk Cardiovascular Disease - American College of Cardiology [acc.org]
AZ876: A Novel LXR Agonist as a Potential Alternative in Cardiovascular Disease Management
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular drug development is continually evolving, with a pressing need for novel therapeutic strategies that address the multifaceted nature of heart disease. AZ876, a selective and orally active dual agonist of Liver X Receptor alpha (LXRα) and beta (LXRβ), has emerged as a promising candidate. This guide provides a comparative overview of this compound against established cardiovascular drug classes, supported by available preclinical data. It is important to note that direct head-to-head clinical trials are not yet available; therefore, this comparison is based on mechanistic insights and findings from analogous preclinical models.
Mechanism of Action: A Departure from Conventional Therapies
Current standards of care for cardiovascular diseases such as heart failure and atherosclerosis primarily involve targeting hemodynamic stress, neurohormonal activation, and lipid metabolism through conventional pathways. This compound offers a distinct mechanism centered on the activation of LXRs, which are nuclear receptors playing a pivotal role in the transcriptional regulation of lipid homeostasis, inflammation, and cholesterol metabolism.
Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include ABCA1 and ABCG1, which are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. This mechanism contrasts with statins, which lower cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
In the context of heart failure, characterized by cardiac remodeling, hypertrophy, and fibrosis, this compound's anti-inflammatory and lipid-reprogramming effects present a novel therapeutic angle compared to beta-blockers and ACE inhibitors, which primarily target the sympathetic nervous system and the renin-angiotensin system, respectively.
Preclinical Data: this compound in Models of Cardiac Stress
Studies in murine models have demonstrated the potential of this compound in mitigating key pathological features of cardiovascular disease.
Attenuation of Cardiac Hypertrophy and Fibrosis
In a mouse model of pressure overload-induced cardiac hypertrophy, achieved through transverse aortic constriction (TAC), this compound treatment was shown to significantly reduce the increases in heart weight and myocardial fibrosis.[1] At a molecular level, this compound suppressed the up-regulation of genes associated with hypertrophy and fibrosis and inhibited the pro-fibrotic transforming growth factor β (TGFβ)-Smad2/3 signaling pathway.[1] This anti-fibrotic effect is a key differentiator from beta-blockers, which primarily reduce cardiac workload, and ACE inhibitors, which also exhibit anti-remodeling effects, but through a different signaling cascade.[2][3]
Protection Against Isoproterenol-Induced Cardiac Damage
In a model of catecholamine-induced cardiac damage using isoproterenol, this compound demonstrated protective effects.[4] Treatment with this compound improved cardiac function and was accompanied by a reduction in subendocardial fibrosis.[4] A significant finding from this study was the reprogramming of the cardiac lipid profile, with an increase in cardioprotective polyunsaturated fatty acids (PUFAs).[4] This highlights a unique metabolic benefit of this compound that is not a primary mechanism of traditional heart failure medications.
Favorable Side Effect Profile
A significant limitation of some earlier synthetic LXR agonists has been the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia.[1] However, preclinical studies with this compound have encouragingly shown that it does not significantly alter plasma triglycerides or liver weight, suggesting a more favorable safety profile.[1][5]
Comparative Data Summary
The following tables summarize the mechanistic and performance data of this compound in comparison to standard cardiovascular drug classes based on available preclinical and clinical information.
Table 1: Mechanistic Comparison
| Drug/Drug Class | Primary Mechanism of Action | Key Molecular Targets | Downstream Effects |
| This compound | Liver X Receptor (LXR) Agonist | LXRα, LXRβ | Increased reverse cholesterol transport, anti-inflammatory gene expression, cardiac lipid reprogramming, inhibition of TGFβ-Smad2/3 signaling. |
| Beta-blockers | Beta-adrenergic Receptor Antagonist | β1 and/or β2 adrenergic receptors | Decreased heart rate, blood pressure, and cardiac contractility; reduced cardiac workload.[6][7] |
| ACE Inhibitors | Angiotensin-Converting Enzyme Inhibitor | Angiotensin-Converting Enzyme (ACE) | Decreased production of angiotensin II, leading to vasodilation and reduced aldosterone secretion; inhibition of cardiac remodeling.[5][8] |
| Statins | HMG-CoA Reductase Inhibitor | HMG-CoA Reductase | Reduced cholesterol synthesis, upregulation of LDL receptors, plaque stabilization.[9][10] |
Table 2: Preclinical Performance Comparison in Relevant Models
| Feature | This compound | Beta-blockers | ACE Inhibitors | Statins |
| Cardiac Hypertrophy | Reduced in TAC model[1] | Reduce hypertrophy by decreasing cardiac workload[11] | Reduce hypertrophy and prevent remodeling[12] | Primarily for atherosclerosis, less direct effect on pressure-overload hypertrophy |
| Myocardial Fibrosis | Reduced in TAC and isoproterenol models[1][4] | Can reduce fibrosis secondary to reduced workload | Directly inhibit fibrotic pathways[12] | Anti-inflammatory effects may indirectly reduce fibrosis |
| Inflammation | Anti-inflammatory effects via LXR activation[13] | Some anti-inflammatory properties | Modest anti-inflammatory effects | Potent anti-inflammatory effects[14] |
| Lipid Profile | Reprograms cardiac lipids towards PUFAs; may not increase plasma triglycerides[1][4] | No primary effect on lipid profile | No primary effect on lipid profile | Significant reduction in LDL cholesterol[9] |
| Atherosclerosis | Reduces lesion area and monocyte adhesion in mouse models[13] | No direct effect | Modest beneficial effects | Primary indication; reduces plaque formation and promotes stability[9] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
This compound Signaling Pathway
Caption: this compound activates the LXR-RXR pathway, leading to beneficial downstream effects.
Experimental Workflow: Transverse Aortic Constriction (TAC) Model
References
- 1. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin converting enzyme inhibitor prevents left ventricular remodelling after myocardial infarction in angiotensin II type 1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of angiotensin converting enzyme inhibitors on remodeling in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newswise.com [newswise.com]
- 7. The Use of β-Blockers in Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The renin-angiotensin system in left ventricular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of statins on atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Beta-blocker management in patients admitted for acute heart failure and reduced ejection fraction: a review and expert consensus opinion [frontiersin.org]
- 12. droracle.ai [droracle.ai]
- 13. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-dose statin therapy rapidly reduces atherosclerotic plaque inflammation - - PACE-CME [pace-cme.org]
AZ876 and Cardiac Fibrosis: A Comparative Guide to a Novel Therapeutic Candidate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Liver X Receptor (LXR) agonist AZ876's effects on cardiac fibrosis, supported by available experimental data. We will delve into the reproducibility of its effects, compare it with alternative therapeutic strategies, and provide detailed experimental protocols from key studies.
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to heart stiffness, dysfunction, and ultimately, heart failure. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic strategies. This compound has emerged as a promising candidate, and this guide aims to provide a comprehensive overview of its preclinical evaluation.
Reproducibility of this compound's Anti-Fibrotic Effects
The anti-fibrotic potential of this compound in the context of cardiac disease has been investigated in at least two key independent preclinical studies. Both studies, while employing different models of cardiac injury, point towards a consistent anti-fibrotic effect of the compound.
A seminal study by Cannon et al. (2015) first described the protective effects of this compound in a mouse model of pressure overload-induced cardiac hypertrophy and fibrosis (transverse aortic constriction, TAC).[1] More recently, Ritter et al. (2021) investigated this compound in a model of isoproterenol-induced cardiac damage, which also features a fibrotic component.[2] The consistent findings across these different pathological models strengthen the case for the reproducibility of this compound's anti-fibrotic activity.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound is an agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating metabolism and inflammation. The anti-fibrotic effects of this compound are believed to be mediated primarily through the inhibition of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[1] Specifically, this compound has been shown to suppress the TGF-β-Smad2/3 signaling cascade, a central driver of fibroblast activation and collagen production.[1]
In cardiac fibroblasts, the primary cell type responsible for collagen deposition, this compound has been demonstrated to prevent TGF-β and angiotensin II-induced collagen synthesis.[1] This targeted action on the key cellular and molecular mediators of fibrosis underscores its potential as a specific anti-fibrotic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary studies on this compound and cardiac fibrosis.
Table 1: Effects of this compound on Cardiac Fibrosis and Hypertrophy (Cannon et al., 2015)
| Parameter | Sham | TAC (Vehicle) | TAC + this compound |
| Heart Weight / Body Weight (mg/g) | 4.1 ± 0.1 | 6.8 ± 0.3 | 5.5 ± 0.2 |
| Myocardial Fibrosis (%) | 1.2 ± 0.2 | 8.5 ± 1.1 | 4.2 ± 0.6 |
| Collagen I mRNA (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.5 | 1.8 ± 0.3 |
| Collagen III mRNA (relative expression) | 1.0 ± 0.2 | 4.2 ± 0.6 | 2.1 ± 0.4 |
| *p < 0.05 vs. TAC (Vehicle) |
Table 2: Effects of this compound on Isoproterenol-Induced Cardiac Injury (Ritter et al., 2021)
| Parameter | Control | Isoproterenol (Vehicle) | Isoproterenol + this compound |
| Subendocardial Fibrosis (%) | ~1% | ~8% | ~3% |
| Global Longitudinal Strain (%) | -18.2 ± 0.5 | -13.5 ± 0.6 | -16.8 ± 0.4 |
| E/e' ratio | 25.1 ± 1.2 | 38.9 ± 2.1 | 29.3 ± 1.5 |
| p < 0.05 vs. Isoproterenol (Vehicle) |
Comparison with Alternative Therapies
While direct head-to-head clinical trials are lacking, a comparison of this compound with other anti-fibrotic strategies can be made based on their mechanisms of action and preclinical data.
Table 3: Comparison of Anti-Fibrotic Therapies for Cardiac Fibrosis
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages/Limitations |
| This compound (LXR Agonist) | Inhibits TGF-β/Smad2/3 signaling | Appears to lack the lipogenic side effects of other LXR agonists; targets a key pro-fibrotic pathway. | Preclinical data only; long-term safety and efficacy in humans are unknown. |
| Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors (e.g., ACE inhibitors, ARBs) | Block the pro-fibrotic effects of angiotensin II and aldosterone. | Clinically established for heart failure; proven to reduce mortality. | Modest anti-fibrotic effects; do not completely halt fibrosis progression. |
| TGF-β Inhibitors (e.g., Pirfenidone) | Directly inhibit the activity of TGF-β. | Directly targets a central mediator of fibrosis. | Potential for off-target effects due to the pleiotropic roles of TGF-β; clinical data in cardiac fibrosis is limited. |
| Mineralocorticoid Receptor Antagonists (MRAs) (e.g., Spironolactone) | Block the effects of aldosterone, a known pro-fibrotic hormone. | Clinically used in heart failure; have demonstrated anti-fibrotic effects. | Risk of hyperkalemia and other side effects. |
| Emerging Therapies (e.g., miRNA-based, CAR-T) | Target specific microRNAs or utilize engineered T-cells to target activated fibroblasts. | Highly specific and potentially curative approaches. | Still in early stages of development; significant safety and delivery challenges to overcome. |
A key advantage of this compound, as highlighted in the initial studies, is its apparent lack of lipogenic side effects (e.g., increased plasma triglycerides) that have plagued the development of other LXR agonists.[1] This favorable metabolic profile could be a significant differentiator if confirmed in clinical settings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the pivotal studies on this compound.
In Vivo Studies
-
Animal Models:
-
Transverse Aortic Constriction (TAC): Male C57Bl/6J mice were subjected to TAC to induce pressure overload, a model that mimics hypertension-induced cardiac hypertrophy and fibrosis.[1]
-
Isoproterenol Administration: Male 129/Sv mice received daily subcutaneous injections of isoproterenol to induce cardiac damage and fibrosis.[2]
-
-
This compound Administration:
-
Assessment of Cardiac Fibrosis:
-
Histology: Heart sections were stained with Picrosirius Red to visualize and quantify collagen deposition. The percentage of fibrotic area was determined using image analysis software.
-
Gene Expression: The mRNA levels of key fibrotic markers, such as Collagen I and Collagen III, were quantified using real-time quantitative PCR (RT-qPCR).
-
In Vitro Studies
-
Cell Culture:
-
Primary cardiac fibroblasts were isolated from the hearts of neonatal rats or adult mice.
-
-
Experimental Treatments:
-
Fibroblasts were stimulated with pro-fibrotic agents like TGF-β (10 ng/mL) or angiotensin II (1 µM) to induce a fibrotic response.
-
Cells were co-treated with this compound (typically in the range of 1-10 µM) to assess its inhibitory effects.
-
-
Outcome Measures:
-
Collagen Synthesis: Collagen production was often measured by assessing the incorporation of [3H]-proline into the cell layer.
-
Myofibroblast Differentiation: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, was assessed by Western blotting or immunofluorescence.
-
Conclusion
The available preclinical evidence suggests that this compound is a promising therapeutic candidate for the treatment of cardiac fibrosis. Its consistent anti-fibrotic effects across different animal models, coupled with a favorable metabolic profile, warrant further investigation. The mechanism of action, centered on the inhibition of the TGF-β signaling pathway, provides a strong rationale for its therapeutic potential. However, as with any novel compound, the translation of these promising preclinical findings into safe and effective therapies for patients with cardiac fibrosis will require rigorous clinical evaluation. This guide provides a foundational understanding for researchers and drug developers as they consider the future of anti-fibrotic therapies.
References
Cross-Validation of AZ876: A Guide to its Function as a Liver X Receptor Agonist and an Overview of Necroptosis Inhibition
This guide provides a comprehensive analysis of AZ876, clarifying its established role as a Liver X Receptor (LXR) agonist. While the initial query suggested a connection to necroptosis and RIPK1, current scientific literature does not support this. Instead, this document details the mechanism and effects of this compound in its correct context and, for the benefit of researchers interested in programmed necrosis, provides a comparative overview of genuine RIPK1 inhibitors and the necroptosis pathway.
Understanding this compound: A Selective LXR Agonist
This compound is a potent and selective agonist for Liver X Receptors alpha (LXRα) and beta (LXRβ).[1] LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and cholesterol homeostasis.[2][3] Activation of LXRs by agonists like this compound induces the expression of target genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[1] This activity has positioned this compound as a tool for investigating the therapeutic potential of LXR activation in cardiovascular diseases.[1][2][4]
Quantitative Data for this compound
| Parameter | Species | Value | Target |
| Kᵢ | Human | 0.007 µM | LXRα |
| Kᵢ | Human | 0.011 µM | LXRβ |
Data sourced from MedchemExpress.[1]
LXR Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound.
Caption: this compound activation of the LXR/RXR heterodimer and downstream signaling.
The Necroptosis Pathway and its Inhibition
For researchers investigating programmed cell death, specifically necroptosis, the primary target is Receptor-Interacting Protein Kinase 1 (RIPK1). Necroptosis is a form of regulated necrosis that is implicated in various inflammatory diseases.[5][6] This pathway is initiated under conditions where apoptosis is inhibited and involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[5][7]
Comparative Analysis of RIPK1 Inhibitors
While this compound does not target RIPK1, several small molecule inhibitors have been developed for this purpose. The table below compares key characteristics of Necrostatin-1 (Nec-1), a widely used experimental RIPK1 inhibitor.
| Inhibitor | Target | Mechanism of Action | Common Applications |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase Activity | Allosteric inhibitor that binds to the kinase domain, preventing autophosphorylation and activation.[8] | In vitro and in vivo studies of necroptosis in various disease models, including stroke and pancreatitis.[7][9] |
RIPK1-Mediated Necroptosis Pathway
The following diagram outlines the core components and interactions within the RIPK1-mediated necroptosis signaling cascade.
Caption: Simplified signaling cascade of RIPK1-mediated necroptosis.
Experimental Protocols
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol is designed to detect the activated form of MLKL, a key downstream marker of necroptosis.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the desired compounds (e.g., TNFα, a SMAC mimetic, and a pan-caspase inhibitor to induce necroptosis) for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability.
a. Cell Plating:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
b. Compound Treatment:
-
Treat the cells with various concentrations of the test compound (and appropriate controls for inducing necroptosis) for the desired time period.
c. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Necroptosis Contributes to Persistent Inflammation During Acute Leptospirosis [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. Schematic diagram of RIPK1 domains, interacting proteins, post-translational modifications, and the catalytic enzymes that read or write these modifications [pfocr.wikipathways.org]
- 9. Sequential activation of necroptosis and apoptosis cooperates to mediate vascular and neural pathology in stroke - PMC [pmc.ncbi.nlm.nih.gov]
AZ876 Efficacy in Preclinical Heart Failure: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental drug AZ876 in established animal models of heart failure. The data presented is compiled from peer-reviewed studies to offer an objective assessment of its therapeutic potential against other relevant pharmacological agents.
Abstract
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. This compound, a liver X receptor (LXR) agonist, has emerged as a promising candidate, demonstrating significant cardioprotective effects in preclinical models of heart failure. This guide synthesizes the available data on this compound's efficacy, focusing on key pathological features of heart failure, including cardiac hypertrophy, fibrosis, and dysfunction. Its performance is compared with established treatments, captopril (an ACE inhibitor) and metoprolol (a beta-blocker), in the context of the transverse aortic constriction (TAC) mouse model, a gold-standard for pressure-overload induced heart failure. Additionally, data from an isoproterenol-induced cardiac damage model is presented to broaden the understanding of this compound's therapeutic profile.
Efficacy of this compound in a Transverse Aortic Constriction (TAC) Model of Heart Failure
The TAC model is a widely used surgical model in mice that mimics the pressure overload conditions seen in human aortic stenosis, leading to cardiac hypertrophy and eventual heart failure.
Comparative Efficacy Data
| Parameter | Sham | TAC + Vehicle | TAC + this compound | TAC + Captopril | TAC + Metoprolol |
| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.2 | 7.8 ± 0.3 | 6.1 ± 0.2 | 6.5 ± 0.4 | ~6.8 (qualitative reduction) |
| Interstitial Fibrosis (%) | <1 | 10.2 ± 1.1 | 4.5 ± 0.6 | ~50% reduction (qualitative) | Not Reported |
| Ejection Fraction (%) | ~75 | 45 ± 3 | 60 ± 4 | 58 ± 5* | ~55 (qualitative improvement) |
*p < 0.05 vs. TAC + Vehicle. Data for this compound is primarily sourced from Cannon et al., 2015. Data for Captopril is sourced from multiple studies and presented as an approximate effective range. Metoprolol data is qualitative due to variations in study designs.
Key Findings from the TAC Model:
-
Reduction in Cardiac Hypertrophy: this compound treatment significantly attenuated the increase in heart weight to body weight ratio induced by TAC, indicating a potent anti-hypertrophic effect. This effect was comparable to that observed with the ACE inhibitor, captopril.
-
Anti-Fibrotic Activity: this compound demonstrated a remarkable ability to reduce myocardial fibrosis, a key driver of cardiac stiffness and dysfunction in heart failure.
-
Improvement in Cardiac Function: Treatment with this compound led to a significant improvement in left ventricular ejection fraction, suggesting a restoration of the heart's pumping capacity.
Efficacy of this compound in an Isoproterenol-Induced Cardiac Damage Model
Chronic administration of the β-adrenergic agonist isoproterenol induces cardiac hypertrophy, fibrosis, and diastolic dysfunction.
Efficacy Data
| Parameter | Control | Isoproterenol + Vehicle | Isoproterenol + this compound |
| Subendocardial Fibrosis (%) | Minimal | Markedly Increased | Significantly Reduced |
| Global Longitudinal Strain (%) | Normal | Impaired | Significantly Improved |
| E/e' ratio (Diastolic Dysfunction) | Normal | Increased | Significantly Improved* |
*p < 0.05 vs. Isoproterenol + Vehicle. Data is sourced from Ritter et al., 2021.
Key Findings from the Isoproterenol Model:
-
Targeted Anti-Fibrotic Action: this compound effectively reduced the development of subendocardial fibrosis, a region of the heart particularly susceptible to damage from excessive β-adrenergic stimulation.
-
Improved Diastolic Function: The drug significantly improved measures of diastolic function, as indicated by the normalization of global longitudinal strain and the E/e' ratio. This suggests a potential therapeutic role for this compound in heart failure with preserved ejection fraction (HFpEF), where diastolic dysfunction is a primary characteristic.
Mechanism of Action: LXR-Mediated Cardioprotection
This compound exerts its therapeutic effects through the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating metabolism and inflammation. In the context of heart failure, LXR activation by this compound has been shown to:
-
Inhibit the TGFβ-Smad2/3 Signaling Pathway: This is a key pathway in the development of cardiac fibrosis. By inhibiting this pathway, this compound suppresses the expression of pro-fibrotic genes and the differentiation of cardiac fibroblasts into myofibroblasts.
-
Reprogram Cardiac Lipid Metabolism: this compound promotes a shift towards the production of cardioprotective polyunsaturated fatty acids within the heart tissue.
-
Exert Anti-Inflammatory Effects: LXR activation has known anti-inflammatory properties, which may also contribute to its cardioprotective effects.
Experimental Protocols
Transverse Aortic Constriction (TAC) Surgery in Mice
-
Anesthesia and Preparation: Mice are anesthetized with isoflurane. The chest is shaved and disinfected.
-
Surgical Procedure: A small incision is made in the suprasternal notch. The aortic arch is carefully isolated. A suture is passed around the aorta between the innominate and left carotid arteries. A blunted needle (typically 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed, creating a defined constriction.
-
Closure and Recovery: The incision is closed, and the animal is allowed to recover on a warming pad.
-
Drug Administration: this compound is typically administered orally, mixed in the chow, at a dose of 20 µmol/kg/day, starting from the day of surgery and continuing for the duration of the study (e.g., 6 weeks). Captopril is often administered in drinking water.
Isoproterenol-Induced Cardiac Damage in Mice
-
Drug Preparation: Isoproterenol hydrochloride is dissolved in saline.
-
Administration: Isoproterenol is administered via subcutaneous injection or continuous infusion using an osmotic minipump. A common protocol involves daily subcutaneous injections for a period of 4-7 days.
-
This compound Treatment: this compound is administered orally in the chow, typically starting a few days before the first isoproterenol injection and continuing throughout the study period.
Visualizing the Pathways and Workflows
Caption: this compound inhibits the pro-fibrotic TGF-β/Smad pathway.
Caption: Workflow for evaluating this compound in heart failure models.
Conclusion
The available preclinical data strongly suggest that this compound is a potent therapeutic candidate for the treatment of heart failure. Its efficacy in reducing cardiac hypertrophy and fibrosis, and improving cardiac function in both pressure overload and β-adrenergic stress models is compelling. The mechanism of action, involving the inhibition of the key pro-fibrotic TGFβ-Smad2/3 pathway, provides a strong rationale for its therapeutic effects. While direct comparative studies with a wider range of standard-of-care drugs are warranted, the initial data indicates that this compound's performance is on par with, and in some aspects potentially superior to, established treatments like ACE inhibitors in these preclinical settings. Further investigation into its long-term safety and efficacy is crucial for its potential translation to clinical applications.
A Head-to-Head Comparison of AZ876 and Other Lipid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the investigational Liver X Receptor (LXR) agonist, AZ876, with established classes of lipid-lowering agents: statins, PCSK9 inhibitors, fibrates, and the cholesterol absorption inhibitor, ezetimibe. The comparison is based on preclinical data for this compound and extensive clinical trial data for the approved therapeutic agents.
Executive Summary
This compound is a selective LXR agonist with a unique mechanism of action that promotes reverse cholesterol transport. Preclinical studies demonstrate its potential in reducing atherosclerosis. However, its lipid-lowering profile, particularly the dose-dependent increase in triglycerides, presents a potential challenge. Established therapies like statins and PCSK9 inhibitors offer robust LDL-C reduction with proven cardiovascular benefits. Fibrates primarily target triglycerides, while ezetimibe provides a complementary mechanism by inhibiting cholesterol absorption. This guide will delve into the mechanistic differences, comparative efficacy on lipid profiles, and the experimental basis for these findings.
Mechanism of Action
The various classes of lipid-lowering agents act on distinct pathways to modulate cholesterol and triglyceride levels.
This compound: Liver X Receptor (LXR) Agonist
This compound is a selective agonist of LXRα and LXRβ. LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. Activation of LXR by this compound induces the expression of target genes, including ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). These transporters are critical for promoting reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.
Figure 1: Simplified signaling pathway of this compound action.
Other Lipid-Lowering Agents
-
Statins (HMG-CoA Reductase Inhibitors): Statins, such as atorvastatin and rosuvastatin, competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol, which upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.
-
PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors, targeting them for degradation. PCSK9 inhibitors, such as evolocumab and alirocumab, are monoclonal antibodies that bind to and inactivate PCSK9. This prevents the degradation of LDL receptors, increasing their recycling to the hepatocyte surface and enhancing LDL-C clearance.
-
Fibrates (PPARα Agonists): Fibrates, including fenofibrate and gemfibrozil, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.
-
Ezetimibe (Cholesterol Absorption Inhibitor): Ezetimibe selectively inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of the small intestine. This reduces the delivery of cholesterol to the liver, leading to an upregulation of LDL receptors and subsequent reduction in circulating LDL-C.
Comparative Efficacy on Lipid Profiles
The following tables summarize the quantitative effects of this compound (preclinical data) and other lipid-lowering agents (clinical data) on key lipid parameters.
Table 1: Effect on Low-Density Lipoprotein Cholesterol (LDL-C)
| Agent Class | Agent(s) | Dose(s) | % Change in LDL-C | Study Population |
| LXR Agonist | This compound | 20 µmol/kg/day | ↓ 16% | APOE*3Leiden mice |
| Statins | Atorvastatin | 10-80 mg/day | ↓ 39-60% | Humans (various studies) |
| Rosuvastatin | 5-40 mg/day | ↓ 45-63% | Humans (various studies) | |
| PCSK9 Inhibitors | Evolocumab | 140 mg Q2W or 420 mg QM | ↓ 50-75% | Humans (various studies) |
| Alirocumab | 75-150 mg Q2W | ↓ 45-65% | Humans (various studies) | |
| Fibrates | Fenofibrate | 48-145 mg/day | ↓ 5-20% | Humans (various studies) |
| Cholesterol Absorption Inhibitor | Ezetimibe | 10 mg/day | ↓ 15-20% | Humans (various studies) |
Table 2: Effect on High-Density Lipoprotein Cholesterol (HDL-C)
| Agent Class | Agent(s) | Dose(s) | % Change in HDL-C | Study Population |
| LXR Agonist | This compound | Not specified | ↑ (mechanism suggests increase) | APOE*3Leiden mice |
| Statins | Atorvastatin | 10-80 mg/day | ↑ 5-10% | Humans (various studies) |
| Rosuvastatin | 5-40 mg/day | ↑ 7-14% | Humans (various studies) | |
| PCSK9 Inhibitors | Evolocumab | 140 mg Q2W or 420 mg QM | ↑ 5-10% | Humans (various studies) |
| Alirocumab | 75-150 mg Q2W | ↑ 5-10% | Humans (various studies) | |
| Fibrates | Fenofibrate | 48-145 mg/day | ↑ 10-20% | Humans (various studies) |
| Cholesterol Absorption Inhibitor | Ezetimibe | 10 mg/day | ↑ 1-5% | Humans (various studies) |
Table 3: Effect on Triglycerides (TG)
| Agent Class | Agent(s) | Dose(s) | % Change in TG | Study Population |
| LXR Agonist | This compound | 5 µmol/kg/day | No significant change | APOE3Leiden mice |
| This compound | 20 µmol/kg/day | ↑ 110% | APOE3Leiden mice | |
| Statins | Atorvastatin | 10-80 mg/day | ↓ 20-40% | Humans (various studies) |
| Rosuvastatin | 5-40 mg/day | ↓ 10-35% | Humans (various studies) | |
| PCSK9 Inhibitors | Evolocumab | 140 mg Q2W or 420 mg QM | ↓ 10-20% | Humans (various studies) |
| Alirocumab | 75-150 mg Q2W | ↓ 10-20% | Humans (various studies) | |
| Fibrates | Fenofibrate | 48-145 mg/day | ↓ 20-50% | Humans (various studies) |
| Cholesterol Absorption Inhibitor | Ezetimibe | 10 mg/day | ↓ 5-10% | Humans (various studies) |
Effects on Atherosclerosis
This compound
In preclinical models, this compound has demonstrated significant anti-atherosclerotic effects. In APOE*3Leiden mice fed an atherogenic diet, a high dose of this compound (20 µmol/kg/day) for 20 weeks resulted in a 91% reduction in lesion area and a 59% reduction in lesion number. Even at a low dose (5 µmol/kg/day), which did not significantly affect plasma lipids, this compound reduced lesion area by 47%.
Other Lipid-Lowering Agents
Extensive clinical trials have established the benefits of other lipid-lowering agents in reducing the progression of atherosclerosis and cardiovascular events. Statins and PCSK9 inhibitors, through their potent LDL-C lowering effects, have been shown to promote plaque stabilization and regression.
Experimental Protocols
Quantification of Atherosclerosis in Mouse Models
A common method for assessing the anti-atherosclerotic efficacy of a compound in a murine model is detailed below.
Figure 2: Experimental workflow for atherosclerosis quantification.
1. Animal Model: Male APOE*3Leiden mice are often used as they develop human-like atherosclerotic lesions when fed a Western-type diet. 2. Diet and Treatment: Mice are fed an atherogenic diet (e.g., containing 15% fat and 0.25% cholesterol) for a specified period (e.g., 20 weeks). During this time, they are treated daily with the vehicle control or the test compound (e.g., this compound) via oral gavage. 3. Tissue Collection: At the end of the treatment period, mice are euthanized, and the heart and aorta are perfused with saline and then a fixative (e.g., 4% paraformaldehyde). 4. Histological Analysis: The aortic root is dissected, embedded in an optimal cutting temperature (OCT) compound, and cryosectioned. Serial sections are collected on glass slides. 5. Staining: Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. A counterstain, such as hematoxylin, is used to visualize cell nuclei. 6. Image Analysis: Stained sections are imaged using a light microscope equipped with a digital camera. The total area of the aortic root and the Oil Red O-positive lesion area are quantified using image analysis software (e.g., ImageJ). The lesion area is typically expressed as a percentage of the total aortic root area.
Measurement of Plasma Lipids
1. Sample Collection: Blood samples are collected from mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation. 2. Analysis: Plasma levels of total cholesterol, HDL-C, and triglycerides are determined using commercially available enzymatic colorimetric assays. LDL-C can be calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL.
Discussion and Future Directions
This compound, as an LXR agonist, presents a novel mechanism for lipid-lowering and atheroprotection. Its ability to promote reverse cholesterol transport is a key differentiator from other classes of lipid-lowering agents. The preclinical data demonstrating a significant reduction in atherosclerotic lesion area, even at doses that do not drastically alter systemic lipid levels, is promising and suggests a direct effect on the vessel wall.
However, the significant increase in triglycerides at higher doses is a major concern that needs to be addressed. This is a known class effect of LXR agonists, primarily due to the induction of SREBP-1c, a key regulator of fatty acid and triglyceride synthesis. The ideal LXR agonist would selectively activate RCT pathways without inducing lipogenesis.
In comparison, statins and PCSK9 inhibitors have a well-established safety and efficacy profile in large-scale clinical trials, with proven benefits in reducing cardiovascular morbidity and mortality. Their primary mechanism of potent LDL-C reduction is a cornerstone of current lipid management guidelines. Fibrates remain a valuable tool for managing hypertriglyceridemia, while ezetimibe offers a complementary approach to further lower LDL-C in combination with statins.
Future research on this compound should focus on:
-
Clinical Trials: Investigating the safety, tolerability, and efficacy of this compound in human subjects is the critical next step. Dose-ranging studies will be essential to identify a therapeutic window that maximizes atheroprotective effects while minimizing hypertriglyceridemia.
-
Combination Therapies: Exploring the potential of combining this compound with other lipid-lowering agents, such as statins or fibrates, could be a strategy to offset the triglyceride-increasing effect and achieve a more comprehensive lipid-modifying profile.
-
Selective LXR Modulation: The development of next-generation LXR modulators that can dissociate the beneficial effects on reverse cholesterol transport from the adverse effects on hepatic lipogenesis is a key goal in this field.
Investigating the Synergistic Effects of AZD8186: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of AZD8186 with other compounds, supported by experimental data. AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, with IC50 values of 4 nM and 12 nM, respectively.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, and its inhibition is a key therapeutic strategy.[3] AZD8186 has shown promise in preclinical and clinical studies, particularly in tumors with loss of the tumor suppressor PTEN, which leads to hyperactivation of the PI3Kβ isoform.[4][5] This guide will delve into the combination strategies aimed at enhancing the anti-tumor efficacy of AZD8186.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of AZD8186 alone and in combination with other therapeutic agents.
Table 1: In Vitro Activity of AZD8186 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | AZD8186 GI50 (nM) | Notes |
| BT549 | Triple-Negative Breast Cancer | Deficient | 31 | Sensitivity is associated with inhibition of the AKT pathway.[6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 65-358 | AZD8186 inhibits PI3Kβ-dependent activation of pAKT (Ser473) with an IC50 of 3 nM in this cell line.[1][6] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Loss | 899 | [6] |
| HCC70 | Triple-Negative Breast Cancer | Null | - | AZD8186 at 25 and 50 mg/kg inhibited tumor growth by 62% and 85% respectively in vivo.[4] |
| PC3 | Prostate Cancer | Null | - | In vivo, AZD8186 at 50 mg/kg inhibited tumor growth.[4] |
| LNCaP | Prostate Cancer | Null | - | AZD8186 suppressed phosphorylation of AKT, PRAS40, S6, and FOXO.[4] |
Table 2: Synergistic Effects of AZD8186 in Combination Therapies
| Combination Agent | Cancer Type/Model | Key Findings |
| Docetaxel | Triple-Negative Breast Cancer & Prostate Cancer | Increased tumor control is achieved when AZD8186 is used in combination with docetaxel.[4][5] |
| Paclitaxel | Triple-Negative Breast Cancer | Combination of paclitaxel with AZD8186 significantly enhanced apoptosis in PTEN-loss cell lines.[6] For instance, in MDA-MB-468 cells, the combination induced 33% apoptotic cells compared to about 10% with single-drug treatments.[6] |
| Paclitaxel | Advanced Gastric Cancer | A Phase Ib/II study showed the combination was well-tolerated, but with limited clinical efficacy. The 4-month progression-free survival rate was 18.8%.[7][8] |
| Abiraterone Acetate | Advanced Solid Tumors (incl. Prostate Cancer) | A Phase I study demonstrated that the combination was tolerated and showed preliminary evidence of antitumor activity.[9][10][11] |
| Vistusertib (mTORC1/2 inhibitor) | Advanced Solid Tumors | The combination was tolerated and showed preliminary signs of antitumor activity in a Phase I trial.[9][10][11] Preclinical studies in PTEN-deficient models showed that combining AZD8186 with mTOR inhibitors led to tumor regression. |
| PI3Kα inhibitors (AZD8835, BYL719) | PTEN-null tumor models | Preclinical data suggests that combining AZD8186 with PI3Kα inhibitors can lead to increased antitumor activity.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AZD8186 and a typical experimental workflow for assessing synergistic effects.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by AZD8186 and Vistusertib.
Caption: Experimental workflow for assessing in vitro synergistic effects of AZD8186.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of AZD8186 synergy.
1. Cell Viability Assay (Sulforhodamine B - SRB)
-
Objective: To determine the effect of AZD8186, alone and in combination, on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MDA-MB-436, MDA-MB-468) are seeded in 96-well plates at a density that allows for logarithmic growth over 72 hours and are incubated overnight.
-
Cells are then treated with a range of concentrations of AZD8186, the combination drug (e.g., paclitaxel), or both for 72 hours.[6]
-
After the incubation period, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.
-
The absorbance is measured using a plate reader to determine cell viability.
-
The half-maximal growth inhibitory concentration (GI50) is calculated. The Combination Index (CI) is then calculated using the Chou-Talalay method to determine synergy (CI < 0.8), additivity (CI 0.8-1.2), or antagonism (CI > 1.2).[6]
-
2. Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by AZD8186 and its combination partners.
-
Methodology:
-
Cells are treated with AZD8186, the combination drug (e.g., paclitaxel), or both for a specified period (e.g., 72 hours).[6]
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (like propidium iodide) are added to the cells.
-
The cells are incubated in the dark.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry. A significant increase in the percentage of apoptotic cells in the combination treatment compared to single-agent treatments indicates enhanced efficacy.[6]
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of AZD8186, alone and in combination, in a living organism.
-
Methodology:
-
Immuno-compromised mice are subcutaneously implanted with human cancer cells (e.g., HCC70, MDA-MB-468, PC3).
-
When tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, AZD8186 alone, combination agent alone (e.g., docetaxel), and AZD8186 plus the combination agent.
-
AZD8186 is typically administered orally (p.o.) at specified doses and schedules (e.g., 25 or 50 mg/kg, twice daily).[4] The combination agent is administered according to its established protocol.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated AKT) to confirm target engagement.
-
Treatment efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
-
4. Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm that AZD8186 is inhibiting its target in vivo.
-
Methodology:
-
Paired fresh tumor biopsies are collected from patients or xenograft models at baseline (pre-treatment) and after a specified duration of AZD8186 treatment.[9]
-
Blood samples can also be collected to assess biomarkers in platelet-rich plasma, as PI3Kβ regulates platelet function.[9]
-
The levels of phosphorylated (p) and total proteins in the PI3K pathway, such as pAKT (S473), total AKT, and pGSK3β, are measured using techniques like solid-phase enzyme-linked immunosorbent Mesoscale Discovery multiplex assays or Western blotting.[9]
-
A significant reduction in the ratio of phosphorylated to total protein after treatment indicates effective target inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
AZ876: A Comparative Guide to a Novel LXRα Agonist's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ876, a selective liver X receptor (LXR) agonist, with other LXRα agonists, focusing on their respective impacts on gene expression. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their experimental designs.
Executive Summary
This compound is a potent and selective dual agonist for LXRα and LXRβ.[1][2] Experimental data demonstrates that this compound effectively induces the expression of key LXR target genes involved in reverse cholesterol transport and lipid metabolism. Comparative studies, primarily with the well-characterized LXR agonist GW3965, indicate that this compound exhibits higher potency in activating LXR and inducing the expression of specific target genes like ATP-binding cassette transporter A1 (ABCA1). While direct comprehensive comparisons with a wide array of other LXRα agonists are limited in the current literature, this guide synthesizes available data to provide a clear overview of this compound's performance.
LXRα Signaling Pathway
LXRα, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[3] This signaling cascade is central to the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[4][5]
Caption: LXRα signaling pathway activated by an agonist.
Comparative Analysis of Gene Expression
The primary measure of an LXRα agonist's efficacy is its ability to modulate the expression of target genes. The following tables summarize the quantitative data from studies comparing this compound with other LXRα agonists.
Table 1: this compound vs. GW3965 - Potency and ABCA1 Gene Expression
| Parameter | This compound | GW3965 | Reference |
| Binding Potency (hLXRα) | 25-fold more potent | - | [6] |
| Transactivation Potency (hLXRα) | 196-fold more potent | - | [6] |
| ABCA1 mRNA Induction | 4 to 7-fold more potent | - | [6] |
Table 2: Impact of LXRα Agonists on Key Target Gene Expression (Fold Change vs. Control)
This table presents data from different studies and should be interpreted with the understanding that experimental conditions may vary.
| Gene | This compound | T0901317 | GW3965 |
| ABCA1 | Data not available as fold change | ~2.5 to 7.8-fold | ~50% induction |
| ABCG1 | Data not available as fold change | ~3.2 to 9.5-fold | Data not available |
| SREBP-1c | Data not available as fold change | Data not available | Data not available |
| FASN | Data not available as fold change | ~15-fold | Data not available |
| SCD1 | Data not available as fold change | ~6-fold | Data not available |
Note: The data for T0901317 is derived from studies on murine models and may not be directly comparable to the potency data for this compound and GW3965, which was determined in human and hamster cells.[2][6]
Experimental Protocols
Accurate and reproducible assessment of gene expression is critical. Below are detailed methodologies for key experiments cited in the comparison of LXRα agonists.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is a standard method for quantifying mRNA levels of target genes.
1. RNA Isolation:
-
Harvest cells or tissues and immediately homogenize in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
The reaction is typically carried out at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes.
3. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), a fluorescent dye (e.g., SYBR Green), and a DNA polymerase.
-
Perform the qPCR in a real-time PCR thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
Caption: Workflow for qPCR gene expression analysis.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the direct binding of LXRα to the promoter regions of its target genes.
1. Cross-linking:
-
Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin overnight at 4°C with an antibody specific to LXRα or a negative control IgG.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
6. DNA Analysis:
-
Quantify the amount of precipitated DNA corresponding to the promoter region of a target gene using qPCR with primers flanking the LXRE.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound emerges as a highly potent LXRα agonist with a demonstrably stronger effect on the induction of key target genes like ABCA1 when compared to GW3965. While more extensive head-to-head comparative studies with a broader range of LXR agonists are needed for a complete picture, the existing data suggest that this compound is a valuable tool for researchers investigating the therapeutic potential of LXR activation. The detailed protocols provided in this guide offer a foundation for designing rigorous and reproducible experiments to further elucidate the impact of this compound and other LXRα agonists on gene expression.
References
- 1. karger.com [karger.com]
- 2. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for AZ876 Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of essential negative control experiments when studying the Liver X Receptor (LXR) agonist, AZ876. Adherence to rigorous experimental design, including the use of appropriate negative controls, is paramount for the accurate interpretation of results and the validation of findings related to the therapeutic potential of this compound.
This compound is a potent and selective dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) with Ki values of 0.007 μM and 0.011 μM for human LXRα and LXRβ, respectively[1]. LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation[2]. Upon activation by agonists like this compound, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c, FASN)[3][4].
Given the multifaceted roles of LXRs, it is crucial to design experiments with robust negative controls to ensure that the observed effects are indeed mediated by the on-target activity of this compound on LXRs and not due to off-target effects or other confounding variables. This guide outlines a range of recommended negative control strategies, from simple vehicle controls to more sophisticated genetic approaches.
Comparison of Negative Control Strategies for this compound Studies
To ensure the specificity of the effects attributed to this compound, a multi-pronged approach to negative controls is recommended. The following table summarizes the key types of negative controls, their purpose, and their advantages and disadvantages.
| Control Type | Purpose | Advantages | Disadvantages |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | Simple, inexpensive, and essential for all in vitro and in vivo experiments. | Does not control for off-target effects of the compound itself. |
| Pharmacological Controls | To demonstrate that the observed effects are mediated through LXR. | Can be used in both in vitro and in vivo settings. LXR antagonists or inverse agonists can directly compete with this compound. | Availability and specificity of antagonists/inverse agonists can be limiting. Potential for off-target effects of the antagonist/inverse agonist itself. |
| Genetic Controls | To definitively attribute the effects of this compound to LXRα and/or LXRβ. | Provides the most definitive evidence for on-target effects. Allows for the dissection of the roles of LXRα vs. LXRβ. | Technically more complex and expensive. Knockout animals may have developmental or compensatory changes. siRNA/shRNA can have off-target effects and incomplete knockdown. |
| Inactive Compound Control | To control for off-target effects of a molecule with a similar chemical structure to this compound. | Ideal for distinguishing on-target from off-target effects. | A structurally similar but completely inactive analog of this compound may not be publicly or commercially available. |
| Alternative LXR Agonist | To determine if the observed effects are a general feature of LXR agonism. | Helps to generalize findings and rule out compound-specific artifacts. | Does not serve as a negative control, but as a comparator for on-target effects. Different agonists may have different off-target profiles. |
Experimental Protocols
Vehicle Control
The vehicle control is the most fundamental negative control and should be included in every experiment.
Methodology:
-
Prepare the this compound stock solution in a suitable solvent (e.g., DMSO).
-
Prepare the vehicle control solution using the same solvent at the same final concentration as in the this compound-treated samples. For in vivo studies, the vehicle should be the same as that used for drug administration.
-
Administer the vehicle control to cells or animals in parallel with the this compound treatment group.
-
Ensure that all experimental conditions (e.g., incubation time, temperature, cell density) are identical between the vehicle-treated and this compound-treated groups.
Pharmacological Controls: LXR Antagonists/Inverse Agonists
Using a pharmacological inhibitor of LXR can help confirm that the effects of this compound are LXR-dependent.
Methodology:
-
Select a suitable LXR antagonist or inverse agonist.
-
Pre-treatment: Incubate cells or treat animals with the LXR antagonist/inverse agonist for a sufficient time prior to the addition of this compound. The pre-treatment time should be optimized based on the antagonist's mechanism of action.
-
Co-treatment: In some experimental designs, co-treatment of the antagonist and this compound may be appropriate.
-
Include a control group treated with the antagonist/inverse agonist alone to assess its independent effects.
-
Measure the desired endpoint and compare the results between the this compound-treated group, the antagonist + this compound-treated group, and the vehicle control group. A reversal of the this compound effect by the antagonist would support an LXR-mediated mechanism.
Genetic Controls: LXR Knockout or Knockdown
Genetic ablation of LXRα and/or LXRβ provides the most definitive evidence for the on-target effects of this compound.
Methodology for LXR Knockout (in vivo):
-
Utilize LXRα knockout (KO), LXRβ KO, or LXRα/β double knockout (DKO) mice[5][6][7][8].
-
Treat wild-type (WT) and KO mice with either vehicle or this compound.
-
Compare the response to this compound in WT versus KO mice. The absence of an this compound-induced effect in the KO mice strongly indicates that the effect is LXR-dependent.
-
Using single vs. double KO mice can help elucidate the specific roles of LXRα and LXRβ[9][10].
Methodology for LXR Knockdown (in vitro):
-
Design or purchase validated small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting LXRα and/or LXRβ.
-
Transfect the cells of interest with the siRNAs/shRNAs or a non-targeting control siRNA/shRNA.
-
After an appropriate incubation period to allow for target gene knockdown, treat the cells with vehicle or this compound.
-
Assess the knockdown efficiency by measuring LXRα and LXRβ mRNA or protein levels.
-
Measure the desired endpoint and compare the response to this compound in control knockdown versus LXR knockdown cells[11].
Visualizing the Pathways and Workflows
To better understand the experimental logic, the following diagrams illustrate the LXR signaling pathway and the workflow for a negative control experiment using LXR knockout mice.
Caption: LXR signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Liver-specific Lxr inhibition represses reverse cholesterol transport in cholesterol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Different roles of liver X receptor alpha and beta in lipid metabolism: effects of an alpha-selective and a dual agonist in mice deficient in each subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AZ876 in Non-Cardiovascular Research: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Liver X Receptor (LXR) agonist AZ876 and its potential applications in non-cardiovascular therapeutic areas. While extensive research has focused on its cardioprotective effects, the underlying anti-inflammatory and lipid metabolism-regulating properties of this compound suggest its promise in other fields, such as neuroinflammation and oncology.
This guide compares this compound with other well-studied LXR agonists, T0901317 and GW3965, providing available experimental data and detailed methodologies to support further investigation.
Performance Comparison of LXR Agonists
The following table summarizes the known activities and observed effects of this compound in comparison to other LXR agonists. Data for this compound in non-cardiovascular contexts is limited; therefore, its potential is inferred from its mechanism of action and data from related compounds.
| Feature | This compound | T0901317 | GW3965 |
| Primary Mechanism | Selective LXRα/β agonist[1] | Potent LXR agonist[2] | LXR agonist |
| Known Therapeutic Areas | Cardiovascular disease, Atherosclerosis[1][3][4][5][6] | Atherosclerosis, Alzheimer's disease, Diabetes, Cancer[2] | Atherosclerosis, Inflammation, Cancer |
| Reported In Vivo Efficacy (Cardiovascular) | Reduces atherosclerotic lesion area by up to 91%; Reduces myocardial fibrosis[3][6] | Reduces atherosclerotic lesions[2] | Reduces atherosclerosis and collagen content of lesions[6] |
| Side Effect Profile | Low dose shows no effect on plasma or liver lipids; High dose increases plasma triglycerides[6] | Increases liver weight and hyperlipidemia | Increases plasma triglycerides[6] |
| Potential Non-Cardiovascular Applications | Neuroinflammation, Cancer (based on LXR agonism) | Neuroinflammation (reduces amyloid-β production), Cancer (inhibits migration and invasion of non-small-cell lung cancer cells)[2] | Cancer (anti-proliferative effects in breast cancer cells) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for studying LXR agonists in a non-cardiovascular context, based on available literature.
In Vitro Assessment of Anti-Inflammatory Effects in Microglia
This protocol is adapted from studies on LXR agonists in neuroinflammation and can be used to evaluate the potential of this compound.
-
Cell Culture: Murine or human microglial cell lines (e.g., BV-2 or HMC3) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of this compound, T0901317, or GW3965 for 2 hours.
-
Induction of Inflammation: Inflammation is induced by adding Lipopolysaccharide (LPS) (100 ng/mL) to the cell media and incubating for 24 hours.
-
Cytokine Analysis: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA kits.
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the expression of LXR target genes (e.g., ABCA1, ABCG1) and inflammatory markers.
In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Neuroinflammation
This protocol outlines an approach to investigate the in vivo efficacy of this compound in a model of induced neuroinflammation.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (1 mg/kg) is administered.
-
Drug Administration: this compound (e.g., 20 µmol/kg/day, administered via oral gavage) or vehicle is given for a specified period before and after LPS injection.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or Y-maze at different time points post-LPS injection.
-
Histological and Molecular Analysis: At the end of the study, brain tissue is collected for immunohistochemical analysis of microglial activation (Iba1 staining) and neuronal survival (NeuN staining). Brain homogenates can be used for cytokine profiling and gene expression analysis.
Visualizing Signaling Pathways and Workflows
Understanding the molecular pathways and experimental processes is facilitated by clear visualizations.
Caption: LXR signaling pathway activated by this compound.
Caption: Workflow for neuroinflammation studies.
Conclusion
This compound holds considerable potential for therapeutic applications beyond cardiovascular diseases due to its potent LXR agonist activity. Its demonstrated anti-inflammatory effects and favorable side effect profile at lower doses make it a compelling candidate for further investigation in neuroinflammatory disorders and oncology. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute studies aimed at exploring the full therapeutic utility of this compound. Further research is warranted to directly compare the efficacy and safety of this compound with other LXR agonists and existing therapies in these non-cardiovascular indications.
References
- 1. researchgate.net [researchgate.net]
- 2. abstract-5465-discovery-of-lxr-selective-agonists-promote-immune-cell-activation-and-induce-tumor-growth-inhibition-in-syngeneic-tumor-model - Ask this paper | Bohrium [bohrium.com]
- 3. Liver X Receptor Agonist this compound Induces Beneficial Endogenous Cardiac Lipid Reprogramming and Protects Against Isoproterenol‐Induced Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZ876
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
I. Understanding the Hazards of AZ876
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent biological agent necessitates that it be handled as a hazardous substance. All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by a qualified safety professional[1].
II. Core Principles of this compound Disposal
The disposal of this compound must align with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3][4]. The fundamental principles include:
-
Waste Identification: All this compound waste must be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other types of waste, such as non-hazardous trash, sharps, or radioactive waste[5][6].
-
Containment: Use appropriate, leak-proof containers for all this compound waste[5][7].
-
Labeling: Clearly label all waste containers with their contents[6][8].
-
Professional Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal service[1][8].
III. Step-by-Step Disposal Procedures for this compound
The following protocols provide a detailed methodology for the safe disposal of different forms of this compound waste.
A. Disposal of Unused or Expired Solid this compound
-
Container Preparation:
-
Labeling:
-
Attach a hazardous waste tag to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of the chemical.
-
The date of waste generation.
-
The laboratory of origin (building and room number).
-
The Principal Investigator's name and contact information.
-
-
-
Storage:
-
Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
B. Disposal of this compound Solutions
-
Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, compatible, and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage[7].
-
Do not mix halogenated and non-halogenated solvent waste unless specifically permitted by your institution's EHS department[6].
-
-
Labeling:
-
Label the container as "Hazardous Waste."
-
List all chemical constituents of the solution, including this compound and all solvents, with their approximate concentrations or volumes.
-
Include all other information as detailed in section III.A.2.
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS for collection and disposal.
-
C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste Segregation:
-
Labeling:
-
Label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "this compound Contaminated Labware").
-
Include all other relevant information as described in section III.A.2.
-
-
Storage:
-
Store the sealed container in the designated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for disposal through your institution's EHS or a certified hazardous waste contractor.
-
D. Decontamination of Glassware
-
Rinsing Procedure:
-
For glassware that will be reused, a triple rinse procedure is recommended.
-
The first rinse should be with a solvent known to dissolve this compound. This rinseate must be collected and disposed of as hazardous liquid waste[12].
-
Subsequent rinses can be with an appropriate cleaning solution and then water.
-
IV. Quantitative Data for this compound Waste Management
| Waste Stream | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Solid this compound | Original container or compatible sealed container | "Hazardous Waste: Solid this compound", quantity, date, lab info | Designated Hazardous Waste Accumulation Area | EHS/Certified Hazardous Waste Vendor |
| This compound Solutions | Compatible, sealed liquid waste container | "Hazardous Waste: this compound in [Solvent]", concentrations, date, lab info | Satellite Accumulation Area | EHS/Certified Hazardous Waste Vendor |
| Contaminated Labware/PPE | Lined, sealed container or double-bagged | "Hazardous Waste: this compound Contaminated Debris", date, lab info | Designated Hazardous Waste Accumulation Area | EHS/Certified Hazardous Waste Vendor |
| First Rinseate from Glassware | Compatible, sealed liquid waste container | "Hazardous Waste: this compound Rinseate", solvent, date, lab info | Satellite Accumulation Area | EHS/Certified Hazardous Waste Vendor |
V. Experimental Protocols
As no experimental protocols for the disposal of this compound are available, the procedures outlined above are based on general best practices for chemical waste management. The core "experimental protocol" for disposal is the strict adherence to the segregation, labeling, and containment procedures detailed in Section III.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is intended for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for local regulations and procedures. In the absence of specific information for this compound, treating it with the highest level of precaution as a potent compound is the most prudent course of action.
References
- 1. vumc.org [vumc.org]
- 2. needle.tube [needle.tube]
- 3. m.youtube.com [m.youtube.com]
- 4. osha.gov [osha.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling AZ876
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of AZ876, a potent liver X receptor (LXR) agonist. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Handling of solid this compound (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filter- Nitrile or neoprene gloves (double-gloving recommended)- Disposable lab coat with tight cuffs- Chemical splash goggles- Closed-toe shoes |
| Preparation of this compound solutions | - Chemical fume hood- Nitrile or neoprene gloves- Lab coat- Safety glasses with side shields |
| In-vitro and in-vivo administration | - Nitrile or neoprene gloves- Lab coat- Safety glasses with side shields |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols
Due to the limited publicly available information, specific experimental protocols for this compound are not detailed here. However, a general procedure for preparing a stock solution is as follows:
-
Preparation: Ensure all necessary PPE is donned correctly. Perform the procedure in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of powdered this compound using an analytical balance. Use appropriate tools to handle the powder and avoid generating dust.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the this compound powder. Gently agitate or vortex until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, typically -20°C or -80°C.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure to others.
Waste Segregation and Disposal Workflow
Caption: A clear workflow for segregating and disposing of this compound waste.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated using an appropriate method, such as wiping with a solvent known to dissolve this compound, followed by a standard laboratory disinfectant.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EH&S) department immediately.- For small spills, and if properly trained and equipped, contain the spill with absorbent material, decontaminate the area, and dispose of all materials as hazardous waste. |
This guide is intended to provide essential safety information for handling this compound. Always consult your institution's specific safety protocols and the most up-to-date safety data sheets for any chemicals used in your research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
